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  • Product: DARUNAVIR O-BETA-D-GLUCURONIDE
  • CAS: 1159613-27-0

Core Science & Biosynthesis

Foundational

darunavir o-beta-d-glucuronide chemical structure and properties

An In-Depth Technical Guide to Darunavir O-beta-D-glucuronide: Structure, Properties, and Analysis Abstract Darunavir is a potent second-generation HIV protease inhibitor crucial to highly active antiretroviral therapy (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Darunavir O-beta-D-glucuronide: Structure, Properties, and Analysis

Abstract

Darunavir is a potent second-generation HIV protease inhibitor crucial to highly active antiretroviral therapy (HAART).[1][2] Understanding its metabolic fate is paramount for optimizing therapeutic regimens and managing drug-drug interactions. This technical guide provides a comprehensive overview of darunavir O-beta-D-glucuronide, a key metabolite formed during darunavir's biotransformation. We will delve into its chemical structure, physicochemical properties, metabolic formation, biological significance, and the analytical methodologies essential for its detection and quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in antiretroviral research and development.

Introduction to Darunavir and its Metabolism

Darunavir is a synthetic, non-peptidic HIV-1 protease inhibitor designed to have a high genetic barrier to resistance.[2][3] It is a cornerstone in the treatment of both treatment-naive and treatment-experienced patients with HIV-1 infection.[4][5] Darunavir functions by selectively inhibiting the cleavage of HIV-encoded Gag-Pol polyproteins in infected cells, which is essential for the formation of mature, infectious virus particles.[3][6]

The clinical efficacy of darunavir is significantly influenced by its pharmacokinetic profile. It is characterized by low aqueous solubility and is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.[7][8][9] To counteract its rapid metabolism and improve bioavailability, darunavir is co-administered with a pharmacokinetic enhancer—typically low-dose ritonavir or cobicistat—which are potent inhibitors of CYP3A4.[7][8][10] This "boosting" strategy increases darunavir's plasma concentrations and prolongs its half-life, allowing for less frequent dosing.[8][9]

While oxidative metabolism via CYP3A4 is the primary metabolic route, another important pathway in drug clearance is glucuronidation, an enzymatic process catalyzed by UDP-glucuronosyltransferases (UGTs).[10] Darunavir undergoes glucuronidation to form darunavir O-beta-D-glucuronide. Although considered a minor pathway in unboosted scenarios, its contribution to darunavir's overall clearance becomes more pronounced when primary metabolic routes are inhibited by boosters like ritonavir.[11] A thorough understanding of this metabolite is therefore critical for a complete picture of darunavir's disposition in the body.

Chemical Structure and Physicochemical Properties

Darunavir O-beta-D-glucuronide is formed by the enzymatic conjugation of a glucuronic acid moiety to the hydroxyl group of the parent darunavir molecule. This process significantly increases the water solubility of the compound, facilitating its excretion from the body.

The chemical name for this metabolite is (1R,2S)-1-[[amino]methyl]-2-[[[[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]amino]-3-phenylpropyl β-D-Glucopyranosiduronic Acid.[12][13]

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
CAS Number 1159613-27-0[12][13]
Molecular Formula C33H45N3O13S[12][13][14]
Molecular Weight 723.79 g/mol [12][13][14]
Parent Compound Darunavir (CAS: 206361-99-1)[15][16]
Metabolic Pathway Glucuronidation[9][11]
Appearance White to off-white powder (Darunavir ethanolate)[17]
Solubility (Parent) Approx. 0.15 mg/mL in water at 20°C (Darunavir ethanolate)[17]

Metabolic Pathway and Biological Significance

Darunavir is extensively metabolized in the liver. In the absence of a booster, the primary metabolic pathways are carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation, all mediated by CYP3A4.[9][11] Glucuronidation represents a less prominent, or minor, metabolic route.[9][11]

However, the administration of ritonavir drastically alters this metabolic landscape. Ritonavir's potent inhibition of CYP3A4 significantly suppresses the major oxidative pathways.[9][11] Consequently, the metabolic clearance of darunavir shifts, leading to a marked increase in the excretion of both unchanged darunavir and its glucuronide metabolites.[11] Even with this shift, glucuronidation remains a minor pathway compared to the direct excretion of the parent drug, but its relative importance increases.[11] The majority of darunavir and its metabolites are excreted in the feces (around 80%), with a smaller portion eliminated in the urine (around 14%).[7][11]

The formation of darunavir O-beta-D-glucuronide is a detoxification process. The addition of the highly polar glucuronic acid group increases the hydrophilicity of darunavir, which facilitates its elimination via urine and bile, preventing the accumulation of the parent drug.

Mandatory Visualization: Metabolic Pathway of Darunavir

Darunavir_Metabolism cluster_labels DRV Darunavir CYP3A4_Met Oxidative Metabolites (Hydroxylation, Hydrolysis) DRV->CYP3A4_Met Major Pathway Glucuronide Darunavir O-β-D-glucuronide DRV->Glucuronide Minor Pathway Excretion Excretion (Feces, Urine) CYP3A4_Met->Excretion Glucuronide->Excretion Ritonavir Ritonavir / Cobicistat Ritonavir->CYP3A4_Met Inhibition UGT UGT Enzymes CYP3A4 CYP3A4 Enzymes

Caption: Metabolic pathways of darunavir with and without ritonavir boosting.

Experimental Protocol: Quantification in Human Plasma via UPLC-MS/MS

The accurate quantification of darunavir and its metabolites is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[18][19][20]

Expertise & Experience: Causality Behind Experimental Choices

This protocol is a synthesized representation based on established methodologies.[19][21] The choice of a liquid-liquid extraction (LLE) is based on its ability to efficiently remove proteins and phospholipids from plasma, reducing matrix effects. An internal standard (IS), such as verapamil, is structurally distinct but has similar extraction and ionization properties, which is crucial for correcting for variations during sample preparation and analysis. The use of a C18 column is standard for retaining moderately nonpolar molecules like darunavir. The mobile phase, consisting of an organic solvent (acetonitrile) and a volatile buffer (ammonium formate with formic acid), is selected to achieve good chromatographic separation and efficient electrospray ionization (ESI) in positive mode.

Trustworthiness: A Self-Validating System

The protocol's reliability is ensured through a rigorous validation process as per regulatory guidelines (e.g., ICH M10). This involves assessing linearity, accuracy, precision, selectivity, recovery, and stability.[19][20] Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the data's integrity.

Step-by-Step Methodology
  • Preparation of Standards and QC Samples:

    • Prepare primary stock solutions (1 mg/mL) of darunavir, darunavir O-beta-D-glucuronide, and the internal standard (e.g., verapamil) in a suitable organic solvent like acetonitrile or methanol.[19]

    • Perform serial dilutions to prepare working solutions for calibration curve standards (e.g., 10-2000 ng/mL) and quality control samples (e.g., low, medium, high concentrations).[19]

    • Spike these working solutions into blank human plasma to create the final calibration standards and QC samples.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution.

    • Vortex briefly to mix.

    • Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • Chromatographic System: Waters Acquity UPLC or equivalent.[19]

    • Column: Agilent Zorbax XDB C18 (e.g., 2.1 x 50 mm, 5 µm) or equivalent.[19]

    • Mobile Phase: A gradient or isocratic elution using A) Acetonitrile and B) 2mM Ammonium Formate with 0.1% Formic Acid in water. A typical composition could be 70:30 (A:B).[19]

    • Flow Rate: 0.12 - 0.4 mL/min.[18][19]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Waters Quattro Premier XE or equivalent triple quadrupole mass spectrometer.[19]

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[18][19]

    • Detection: Multiple Reaction Monitoring (MRM).

      • Monitor the transition for Darunavir: m/z 548.3 → 392.4.[18][21]

      • Monitor the transition for Darunavir O-beta-D-glucuronide: m/z 724.8 → 548.3 (predicted precursor-product ion pair, requires experimental confirmation).

      • Monitor the transition for the IS (Verapamil): m/z 455.3 → 165.2.[19]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

    • Determine the concentration of the QC and unknown samples from the calibration curve.

Mandatory Visualization: Analytical Workflow

Analytical_Workflow Start Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Internal Standard Start->Spike Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike->Extract Separate Centrifuge to Separate Phases Extract->Separate Evap Evaporate Organic Layer (Nitrogen Stream) Separate->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into UPLC-MS/MS Recon->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification (Peak Area Ratio vs. Conc.) Analyze->Quantify

Caption: UPLC-MS/MS bioanalytical workflow for darunavir O-beta-D-glucuronide.

Conclusion

Darunavir O-beta-D-glucuronide is a relevant, albeit minor, metabolite of the HIV protease inhibitor darunavir. Its formation via UGT-mediated conjugation represents a key phase II metabolic pathway that contributes to the parent drug's clearance, particularly in the context of ritonavir-boosted regimens where primary CYP3A4 pathways are inhibited. The chemical properties of this glucuronide, specifically its increased water solubility, facilitate its excretion. For drug development professionals and researchers, the ability to accurately quantify darunavir O-beta-D-glucuronide using sensitive and specific analytical methods like UPLC-MS/MS is indispensable for comprehensive pharmacokinetic modeling and for fully understanding the metabolic profile and disposition of darunavir in diverse patient populations.

References

  • de Andrade, C., et al. (2014). Characteristics, Complexation and Analytical Methods of Darunavir. British Journal of Pharmaceutical Research, 4(11), 1276-1286. Available at: [Link]

  • Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820. Available at: [Link]

  • Eswarudu, M. M., et al. (2018). Darunavir: A Review on its Analytical Methods. International Journal of Pharma and Bio Sciences, 12(2), 119-137. Available at: [Link]

  • Kumar, A., et al. (2017). Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms. International Journal of Applied Pharmaceutics, 9(5), 62-67. Available at: [Link]

  • Rao, R. N., et al. (2014). LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 95, 165-173. Available at: [Link]

  • World Health Organization. (2025). Notes on the Design of Bioequivalence Study: Darunavir / Ritonavir. Extranet Systems. Available at: [Link]

  • Corrêa, J. C. R., et al. (2014). A critical review of properties of darunavir and analytical methods for its determination. Critical Reviews in Analytical Chemistry, 44(1), 39-47. Available at: [Link]

  • Boffito, M., et al. (2007). Clinical pharmacokinetics of darunavir. Clinical Pharmacokinetics, 46(8), 629-639. Available at: [Link]

  • Sekar, V., et al. (2007). Darunavir: Pharmacokinetics and Drug Interactions. AIDS Reviews, 9(2), 82-93. Available at: [Link]

  • Aberg, J. A., et al. (2012). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. AIDS Research and Human Retroviruses, 28(10), 1184-1195. Available at: [Link]

  • Rambabu, B., et al. (2015). Characterization of the Oxidative Degradation Product of Darunavir by LC-MS/MS. Scientia Pharmaceutica, 83(4), 623-634. Available at: [Link]

  • Rusu, A., et al. (2021). Comparison of Tolerability and Impact on Metabolic Profiles of Antiretroviral Regimens Containing Darunavir/Ritonavir or Darunavir/Cobicistat in Romanian HIV Infected Patients. Medicina, 57(8), 817. Available at: [Link]

  • Roy, S., et al. (2022). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC–MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy. Chromatographia, 85, 1087-1102. Available at: [Link]

  • Janjanam, K. C., et al. (2018). Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. International Journal of PharmTech Research, 11(1), 28-34. Available at: [Link]

  • Schöller-Gyüre, M., et al. (2010). Pharmacokinetics of darunavir at 900 milligrams and ritonavir at 100 milligrams once daily when coadministered with efavirenz at 600 milligrams once daily in healthy volunteers. Antimicrobial Agents and Chemotherapy, 54(7), 2999-3004. Available at: [Link]

  • Wikipedia. (n.d.). Darunavir. Retrieved from [Link]

  • El-Kassem, L. T., et al. (2021). Synthesis of darunavir showing the formation of six process related impurities and five degradation products. RSC Advances, 11(34), 20976-20986. Available at: [Link]

  • Corrêa, J. C. R., et al. (2013). Stability Study of Darunavir Ethanolate Tablets Applying a New Stability-Indicating HPLC Method. Journal of Chromatographic Science, 51(8), 753-760. Available at: [Link]

  • Corrêa, J. C. R., et al. (2012). Darunavir: a critical review of its properties, use and drug interactions. Pharmacology, 90(1-2), 102-109. Available at: [Link]

  • Corrêa, J. C. R., et al. (2012). Darunavir: A Critical Review of Its Properties, Use and Drug Interactions. Pharmacology, 90(1-2), 102-109. Available at: [Link]

  • Pharmaffiliates. (n.d.). Darunavir O-β-D-Glucuronide. Retrieved from [Link]

  • Ghosh, A. K., et al. (2023). Evaluation of darunavir-derived HIV-1 protease inhibitors incorporating P2. Bioorganic & Medicinal Chemistry Letters, 82, 129166. Available at: [Link]

  • Kumar, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors. Molecules, 27(19), 6543. Available at: [Link]

  • European Patent Office. (n.d.). Patent EP2528923B1 - Process for the preparation of darunavir and darunavir intermediates. Retrieved from [Link]

  • Court, M. H., et al. (2010). Glucuronidation of the Antiretroviral Drug Efavirenz by UGT2B7 and an in Vitro Investigation of Drug-Drug Interaction with Zidovudine. Drug Metabolism and Disposition, 38(5), 818-826. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). PREZISTA™ (darunavir) Label. Retrieved from [Link]

  • Gnanadhas, D. P., et al. (2020). Synthesis and Characterization of Long-Acting Darunavir Prodrugs. Molecular Pharmaceutics, 17(1), 299-310. Available at: [Link]

  • Ghosh, A. K. (2016). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. Available at: [Link]

  • University of Liverpool. (n.d.). Types of drug-drug interactions. HIV Management Guidelines. Retrieved from [Link]

Sources

Exploratory

darunavir o-beta-d-glucuronide molecular weight and exact mass

Comprehensive Characterization of Darunavir O-β-D-Glucuronide: Molecular Weight, Exact Mass, and Analytical Workflows Introduction: The Analytical Imperative Darunavir is a potent, second-generation HIV-1 protease inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Characterization of Darunavir O-β-D-Glucuronide: Molecular Weight, Exact Mass, and Analytical Workflows

Introduction: The Analytical Imperative

Darunavir is a potent, second-generation HIV-1 protease inhibitor containing a unique bis-tetrahydrofuran (bis-THF) moiety. While its primary route of clearance is Phase I oxidation via the hepatic CYP3A4 enzyme[1], it also undergoes Phase II conjugation to form minor, yet analytically significant, glucuronide metabolites[2].

Because Darunavir possesses both a hydroxyl group and an aniline amino group, it is susceptible to both O-glucuronidation and N-glucuronidation[3]. For drug development professionals and bioanalytical scientists, differentiating Darunavir O-β-D-glucuronide from its N-linked isomer is critical. This differentiation relies heavily on high-resolution mass spectrometry (HRMS), where understanding the precise molecular weight and monoisotopic exact mass dictates the success of the analytical workflow.

Physicochemical Properties: Molecular Weight vs. Exact Mass

In mass spectrometry, distinguishing between the average molecular weight (used for bulk stoichiometric calculations) and the monoisotopic exact mass (used for high-resolution structural identification) is a fundamental requirement.

The biotransformation of Darunavir to Darunavir O-β-D-glucuronide involves the addition of a glucuronic acid moiety (C6H8O6) via a condensation reaction that displaces a water molecule. This structural addition corresponds to a highly specific mass shift of +176.0321 Da [3].

Table 1: Physicochemical Comparison of Darunavir and its Glucuronide Metabolite

PropertyDarunavir (Parent API)Darunavir O-β-D-Glucuronide
Molecular Formula C27H37N3O7SC33H45N3O13S
Average Molecular Weight 547.66 g/mol 723.78 g/mol [4]
Monoisotopic Exact Mass 547.2352 Da723.2673 Da
Protonated Ion [M+H]+ 548.2425 m/z724.2746 m/z
Analytical Polarity Lipophilic (LogP ~2.9)Highly Polar (Early LC elution)

Metabolic Pathway & Structural Causality

The causality behind the formation of Darunavir O-β-D-glucuronide lies in the nucleophilicity of its functional groups. UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group on the hexahydrofuro[2,3-b]furan ring (yielding the O-glucuronide) or the aniline amine (yielding the N-glucuronide)[3].

MetabolicPathway DRV Darunavir (MW: 547.66) CYP CYP3A4 (Oxidation) DRV->CYP Phase I UGT UGT Enzymes (Glucuronidation) DRV->UGT Phase II OX_MET Oxidative Metabolites (M19, M23, M29) CYP->OX_MET O_GLUC Darunavir O-β-D-glucuronide (MW: 723.78) UGT->O_GLUC Hydroxyl linkage N_GLUC Darunavir N-glucuronide (MW: 723.78) UGT->N_GLUC Amine linkage

Metabolic pathways of Darunavir highlighting Phase I oxidation and Phase II glucuronidation.

Analytical Workflow: LC-HRMS Identification and Differentiation

Standard Collision-Induced Dissociation (CID) in mass spectrometry is often insufficient for characterizing Darunavir O-β-D-glucuronide. The O-glycosidic bond is highly labile; under CID, it cleaves prematurely, yielding an uninformative aglycone fragment (m/z 548.2425) that fails to localize the site of conjugation.

To overcome this, the following self-validating protocol utilizes advanced orthogonal techniques—such as chemical derivatization or Electron Induced Excitation in Organics (EIEIO)—to definitively characterize the metabolite[3][5].

Protocol: Self-Validating LC-HRMS Workflow for Darunavir Glucuronides

Step 1: In Vitro Incubation (Metabolite Generation)

  • Action: Incubate 40 µM Darunavir with human liver microsomes (HLMs, 1 mg/mL) and 2 mM UDP-glucuronic acid (UDPGA) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 60 minutes[3].

  • Causality: HLMs provide the necessary UGT enzymes. UDPGA acts as the obligate cofactor donating the glucuronic acid.

  • Self-Validation: Run a parallel negative control lacking UDPGA. Any peak appearing at m/z 724.2746 in the final analysis must be completely absent in this control to prove it is a true UGT-dependent glucuronide.

Step 2: Quenching and Extraction

  • Action: Add 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Darunavir-d6) to the mixture. Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality: Acetonitrile denatures the UGT enzymes, instantly halting metabolism. Centrifugation pellets the proteins, preventing LC column clogging and mitigating ion suppression in the MS source.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 reverse-phase column using a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: The O-β-D-glucuronide is significantly more polar than the parent drug. The C18 column ensures the glucuronide elutes much earlier. This physical separation in time is critical to prevent false quantification caused by in-source fragmentation of the glucuronide back into the parent mass.

Step 4: High-Resolution Mass Spectrometry (HRMS)

  • Action: Analyze the eluent using a Q-TOF or Orbitrap in positive ESI mode. Extract the exact mass chromatogram for m/z 724.2746 with a narrow mass tolerance (< 5 ppm).

  • Causality: High mass accuracy eliminates isobaric background noise, confirming the exact +176.0321 Da mass shift indicative of glucuronidation.

Step 5: Orthogonal Structural Elucidation

  • Action: Subject the precursor ion (m/z 724.2746) to Zeno EIEIO fragmentation or chemical silylation[3][5].

  • Causality: Unlike CID, EIEIO preserves the fragile glucuronide linkage, generating diagnostic fragments (e.g., C19H27NO4+) that definitively distinguish the O-glucuronide from the N-glucuronide[5]. Alternatively, silylation counts the remaining free hydroxyl groups (+72.040 Da per group), mathematically proving which site was occupied by the glucuronic acid[3].

Workflow S1 Step 1: In Vitro Incubation (HLMs + UDPGA) S2 Step 2: Sample Quenching & Protein Precipitation S1->S2 S3 Step 3: UHPLC Separation (C18 Column) S2->S3 S4 Step 4: HRMS Detection (Exact Mass: 723.2673 Da) S3->S4 S5 Step 5: Orthogonal Validation (Zeno EIEIO / Derivatization) S4->S5

Self-validating LC-HRMS workflow for isolating and identifying Darunavir glucuronide metabolites.

Table 2: Diagnostic Mass Shifts in HRMS Structural Elucidation

Fragmentation / Derivatization MethodObservationDiagnostic Value
Standard CID MS/MS Neutral loss of 176.0321 DaConfirms presence of a glucuronide, but fails to localize the specific linkage site.
Chemical Derivatization (Silylation) +72.040 Da mass shift per hydroxylDifferentiates O-glucuronide (fewer free hydroxyls) from N-glucuronide[3].
Zeno EIEIO MS/MS Preservation of intact glucuronide fragmentsGenerates specific structural fragments (e.g., C19H27NO4+) to confirm O-linkage[5].

References

  • DARUNAVIR/COBICISTAT MODULE 2.
  • Source: semanticscholar.
  • Source: sussex-research.
  • Source: researchgate.
  • Source: ymaws.

Sources

Foundational

Unveiling the Phase II Shunt: In Vitro Metabolism and Structural Elucidation of Darunavir Glucuronidation

The Pharmacokinetic Paradox: CYP3A4 vs. Phase II Shunting Darunavir is a potent, cornerstone protease inhibitor utilized in the management of HIV-1.

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacokinetic Paradox: CYP3A4 vs. Phase II Shunting

Darunavir is a potent, cornerstone protease inhibitor utilized in the management of HIV-1. From a pharmacokinetic perspective, darunavir presents a fascinating metabolic paradox. In unboosted isolation, the drug is heavily metabolized by the cytochrome P450 system—specifically CYP3A4—undergoing carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation [[1]]().

However, clinical efficacy relies on co-administration with a pharmacokinetic enhancer like ritonavir or cobicistat. These agents are potent CYP3A4 inhibitors, deliberately designed to block Phase I clearance and boost darunavir's systemic bioavailability 2. When CYP3A4 is inhibited, the metabolic flux is forced into secondary shunt pathways. Consequently, uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated glucuronidation—ordinarily a minor clearance route in vitro and in vivo—becomes markedly stimulated in boosted subjects 1.

Structural Basis of Darunavir Glucuronidation

Darunavir's molecular structure contains multiple nucleophilic sites susceptible to UGT conjugation. Differentiating these positional isomers is critical for comprehensive drug development, as N- and O-glucuronides exhibit distinct stability, reactivity, and clearance profiles. The two primary targets are:

  • The Aniline Amine: Yielding an N-glucuronide directly on the parent structure 3.

  • The Secondary Hydroxyls: Yielding O-glucuronides, which can occur on the parent compound or subsequent to Phase I monohydroxylation 3.

G DRV Darunavir (Parent) CYP3A4 CYP3A4 Oxidation (Major Pathway) DRV->CYP3A4 UGT UGT Conjugation (Minor / Shunt Pathway) DRV->UGT Phase1 Carbamate Hydrolysis & Hydroxylation CYP3A4->Phase1 N_Gluc N-Glucuronide (Aniline Moiety) UGT->N_Gluc O_Gluc O-Glucuronide (Hydroxyl Moiety) UGT->O_Gluc RTV Ritonavir / Cobicistat (CYP3A4 Inhibition) RTV->CYP3A4 Blocks RTV->UGT Shunts to

Darunavir metabolic shunting from CYP3A4 oxidation to UGT-mediated glucuronidation under boosting.

Quantitative Metabolic Profiling

The transition from an unboosted to a boosted pharmacokinetic profile drastically alters the quantitative mass balance of darunavir. The table below summarizes the clinical disposition shifts driven by CYP3A4 inhibition, highlighting the rise of the Phase II shunt.

Pharmacokinetic ParameterUnboosted Darunavir (400 mg)Boosted Darunavir (+Ritonavir)Mechanistic Driver
Total Excretion of Unchanged Drug 8.0%48.8%CYP3A4 inhibition by ritonavir prevents Phase I hydrolysis and hydroxylation 1.
Fecal Recovery of Radioactivity 81.7%79.5%The primary route of elimination remains biliary/fecal regardless of boosting [[1]]().
Urinary Recovery of Radioactivity 12.2%13.9%Renal clearance remains low; the slight increase correlates with higher systemic exposure 1.
Glucuronide Metabolite Excretion MinorMarkedly IncreasedMetabolic shunting from CYP3A4 to UGT pathways due to ritonavir blockade 1.

Self-Validating In Vitro Glucuronidation Methodology

To accurately profile darunavir glucuronidation in vitro, researchers utilize Human Liver Microsomes (HLMs). However, a naive incubation will yield artificially low UGT activity. UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). During homogenization, the ER fragments into sealed vesicles, restricting the entry of the highly polar cofactor, UDP-glucuronic acid (UDPGA).

Step-by-Step Protocol
  • Microsomal Poration (Causality: Cofactor Access): Pre-incubate HLMs (1 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Scientific Rationale: Alamethicin is a pore-forming peptide that permeabilizes the ER membrane, restoring physiological access of UDPGA to the luminal UGT active sites.

  • Substrate Addition: Add darunavir (e.g., 10 µM final concentration) in a physiological buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Internal Control Branching (Self-Validation Check):

    • Test Sample: Full reaction mixture.

    • Negative Control 1 (-UDPGA): Omits the cofactor to measure non-UGT depletion (e.g., residual CYP activity or non-specific binding).

    • Negative Control 2 (-Substrate): Omits darunavir to identify endogenous matrix interferences during LC-MS.

    • Positive Control: Use a known UGT substrate (e.g., estradiol for UGT1A1) to validate enzyme viability.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding UDPGA (2 mM final concentration).

  • Kinetic Sampling & Quenching: Extract aliquots at predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes). Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.

    • Scientific Rationale: ACN precipitates microsomal proteins and instantly halts enzymatic activity, locking the kinetic profile.

  • Centrifugation & Analysis: Centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

Workflow Prep HLM Preparation + Alamethicin Poration Incubate Substrate Incubation + UDPGA Cofactor Prep->Incubate Quench Reaction Quenching (Ice-cold ACN) Incubate->Quench Control Internal Controls (-UDPGA, +Inhibitor) Control->Incubate Analyze LC-HRMS Analysis (Zeno EIEIO / Deriv.) Quench->Analyze

Self-validating in vitro workflow for UGT-mediated darunavir glucuronidation and LC-HRMS analysis.

Advanced Analytical Workflows for Positional Isomerism

Standard Collision-Induced Dissociation (CID) mass spectrometry often fails to localize the site of glucuronidation. The 176 Da glucuronic acid moiety is highly labile and cleaves before the aglycone backbone fragments, yielding a neutral loss (m/z 176.03) that confirms the presence of a glucuronide but destroys positional information 4.

To definitively distinguish between darunavir N-glucuronide and O-glucuronide, two advanced analytical strategies are employed:

Strategy A: Chemical Derivatization

By utilizing 1-(trimethylsilyl)imidazole, free hydroxyl groups on the darunavir aglycone are silylated. If a hydroxyl group is already occupied by a glucuronide (O-glucuronide), it is protected and resists silylation. The resulting mass shift (+72.040 Da per TMS group) allows researchers to deduce the site of glucuronidation by exclusion. For instance, the product ion m/z 464.232 from TMS-derivatized darunavir glucuronide indicates that the hydroxyl was silylated, proving the glucuronide was attached to the aniline moiety (N-glucuronide) 3.

Strategy B: Electron-Induced Excitation in Organics (EIEIO)

A newer, orthogonal approach utilizes high-energy electron fragmentation (e.g., ZenoTOF systems). Using an electron kinetic energy of ~10 eV, EIEIO fragments the robust aglycone backbone while remarkably keeping the labile glucuronide bond intact. This generates nearly 300 fragment ions (compared to ~100 in standard CID), producing diagnostic fragments (e.g., C19H27NO4+, C18H32NO7+) that definitively distinguish the O-glucuronide from the N-glucuronide without the need for prior chemical derivatization [[4]]().

References

  • Vermeir et al. "Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects." ResearchGate. 1

  • "Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry." ResearchGate. 3

  • "ABSTRACTS FROM THE 24TH NORTH AMERICAN ISSX MEETING September 13-17, 2021." ymaws.com. 4

  • "DARUNAVIR/COBICISTAT MODULE 2.4 NONCLINICAL OVERVIEW." pmda.go.jp. 2

Sources

Exploratory

Identifying Phase II Metabolites of Darunavir in Humans: An Analytical and Pharmacokinetic Guide

As a Senior Application Scientist in bioanalytical chemistry, I often encounter the challenge of mapping complex metabolic pathways for antiretroviral drugs. Darunavir (DRV), a potent human immunodeficiency virus (HIV-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in bioanalytical chemistry, I often encounter the challenge of mapping complex metabolic pathways for antiretroviral drugs. Darunavir (DRV), a potent human immunodeficiency virus (HIV-1) protease inhibitor, presents a fascinating case study in metabolic flux. While its primary clearance is driven by Phase I oxidative enzymes, the strategic co-administration of pharmacokinetic boosters fundamentally alters its biotransformation, pushing the drug toward Phase II conjugation pathways[1].

This technical guide provides an in-depth framework for identifying and quantifying Phase II metabolites (glucuronides and sulfates) of darunavir in human matrices, detailing the causality behind our experimental designs and the analytical validation required for rigorous pharmacokinetic profiling.

The Metabolic Landscape of Darunavir: Why Phase II Matters

Darunavir is extensively metabolized in the human liver. When administered alone (unboosted), it undergoes rapid Phase I metabolism mediated primarily by Cytochrome P450 3A4 (CYP3A4). The dominant biotransformations include carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[1].

However, darunavir is almost exclusively prescribed with a pharmacokinetic booster—either ritonavir or cobicistat. These agents are potent mechanism-based inhibitors of CYP3A4. By effectively shutting down the primary oxidative pathways, ritonavir significantly increases the systemic exposure (AUC) and half-life of darunavir[2].

The Causality of Metabolic Shifting: When CYP3A4 is inhibited, the metabolic burden is forced onto secondary, lower-affinity clearance mechanisms. Consequently, the excretion of Phase II glucuronide metabolites is markedly increased[1]. While still considered a minor pathway relative to total unchanged drug excretion, characterizing these Phase II conjugates is critical for understanding drug-drug interactions, potential toxicity (e.g., reactive acyl glucuronides), and renal clearance mechanisms.

DRV_Metabolic_Flux DRV Darunavir (DRV) CYP3A4 CYP3A4 (Phase I Oxidation) DRV->CYP3A4 Primary Pathway UGT UGT / SULT (Phase II Conjugation) DRV->UGT Secondary Pathway Phase1 Phase I Metabolites (Hydroxylation, Hydrolysis) CYP3A4->Phase1 Phase2 Phase II Metabolites (Glucuronides, Sulfates) UGT->Phase2 RTV Ritonavir (RTV) Pharmacokinetic Booster RTV->CYP3A4 Potent Inhibition RTV->UGT Metabolic Flux Shift

Metabolic flux of Darunavir shifting toward Phase II pathways under CYP3A4 inhibition.

Quantitative Impact of CYP3A4 Inhibition on Excretion

To illustrate the magnitude of this metabolic shift, we can look at radiolabeled [14C]-darunavir mass balance studies. The table below summarizes the profound impact of ritonavir boosting on darunavir excretion profiles[1].

Pharmacokinetic ParameterUnboosted DRV (400 mg)Boosted DRV (400 mg + 100 mg Ritonavir)
Total Radioactivity Recovered 93.9%93.5%
Recovery in Feces 81.7%79.5%
Recovery in Urine 12.2%13.9%
Total Excretion of Unchanged DRV 8.0%48.8%
Unchanged DRV in Urine 1.2%7.7%
Phase I Metabolism Extensive (Dominant)Significantly Inhibited
Phase II (Glucuronidation) Excretion MinorMarkedly Increased

Analytical Strategy: Dual-Pathway LC-MS/MS & HRMS

Identifying Phase II metabolites requires a specialized analytical approach. Glucuronides and sulfates are highly polar, thermally labile, and often lack commercially available authentic standards for absolute quantification. To solve this, we employ a dual-pathway workflow:

  • Direct High-Resolution Mass Spectrometry (HRMS): Used to identify the exact mass, chemical formula, and conjugation site of the intact Phase II metabolite.

  • Indirect LC-MS/MS via Enzymatic Hydrolysis: Used for absolute quantification. By cleaving the conjugate back to its parent aglycone, we can quantify the metabolite using readily available darunavir standards[1].

LCMS_Workflow Sample Biofluid (Plasma/Urine) Prep Protein Ppt & Centrifugation Sample->Prep Split Aliquoting Prep->Split Direct Direct LC-HRMS (Intact Conjugates) Split->Direct Structural ID Hydrolysis β-Glucuronidase Hydrolysis Split->Hydrolysis Indirect Quant Data Metabolite ID & Quantification Direct->Data Structural ID Indirect LC-MS/MS (Aglycone Quant) Hydrolysis->Indirect Indirect Quant Indirect->Data Indirect Quant

LC-MS/MS and HRMS workflow for direct and indirect identification of Phase II metabolites.

Step-by-Step Methodology: Extraction and Profiling

The following protocol outlines a self-validating system for the extraction, identification, and quantification of darunavir Phase II metabolites in human plasma and urine[1][3][4].

Phase A: Sample Preparation and Protein Precipitation

Darunavir is highly protein-bound (~95%), primarily to α1​ -acid glycoprotein[2]. To accurately measure total metabolite concentrations, we must disrupt these binding complexes.

  • Aliquot: Transfer 100 µL of human plasma or urine into a clean microcentrifuge tube.

  • Internal Standard Addition: Spike with 10 µL of deuterated internal standard (e.g., DRV-d9, 100 nM) to correct for matrix effects and extraction recovery variations[4].

  • Protein Precipitation: Add 300 µL of a cold Methanol:Acetonitrile (1:1 v/v) mixture. Causality: The organic solvent denatures the α1​ -acid glycoprotein, releasing the bound drug and precipitating the proteins to prevent column clogging[3].

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Aliquoting: Split the supernatant into two equal 150 µL aliquots (Aliquot 1 for Direct HRMS, Aliquot 2 for Hydrolysis). Evaporate both to dryness under a gentle stream of nitrogen.

Phase B: Enzymatic Hydrolysis (Aliquot 2 Only)

Because authentic standards for darunavir-glucuronide do not exist commercially, we use enzymatic cleavage to quantify the conjugate indirectly[1].

  • Reconstitution: Reconstitute Aliquot 2 in 100 µL of 0.1 M sodium acetate buffer (pH 5.0).

  • Enzyme Addition: Add 10 µL of β -glucuronidase/arylsulfatase enzyme mixture (derived from Helix pomatia).

  • Incubation: Incubate at 37°C for 2 hours. Causality: This specific temperature and pH optimize the enzymatic cleavage of the glycosidic and sulfate bonds, reverting the Phase II metabolites back to unchanged darunavir or Phase I hydroxylated intermediates.

  • Quenching: Stop the reaction by adding 100 µL of cold acetonitrile, centrifuge, and collect the supernatant for LC-MS/MS.

Phase C: LC-MS/MS and HRMS Acquisition
  • Chromatography: Inject 5 µL of the prepared samples onto a C18 Reverse-Phase column (e.g., 50 x 4.6 mm, 5 µm)[5].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Run a gradient from 15% B to 85% B over 5 minutes. Causality: Formic acid ensures the secondary amines of darunavir remain protonated, drastically enhancing the ionization efficiency in positive electrospray ionization (ESI+)[5].

  • Direct HRMS (Aliquot 1): Analyze using a Q-Exactive Orbitrap. Monitor for specific mass shifts relative to the parent darunavir mass (m/z 548.2):

    • Glucuronidation: +176.0321 Da (m/z 724.2)

    • Sulfation: +79.9568 Da (m/z 628.2)

  • Indirect Quantification (Aliquot 2): Analyze using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Track the transition m/z 548.2 392.3 for darunavir[5].

  • Data Calculation: The concentration of Phase II metabolites is calculated by subtracting the baseline unchanged darunavir concentration (from Aliquot 1) from the total darunavir concentration measured post-hydrolysis (Aliquot 2).

Conclusion

The identification of darunavir Phase II metabolites requires a rigorous understanding of both the drug's clinical pharmacology and the physical chemistry of mass spectrometry. By utilizing a dual-pathway analytical workflow combining the structural elucidation power of HRMS with the quantitative reliability of enzymatic hydrolysis and MRM, researchers can accurately map the metabolic shifts induced by pharmacokinetic boosters like ritonavir. This self-validating methodology ensures high-fidelity data, crucial for advancing our understanding of antiretroviral drug-drug interactions and clearance mechanisms.

References

  • Vermeir, M., Lachau-Durand, S., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbTZGtGDNq1d115sizjQr6UJGW2Mzbxf7-fWg5m4kUZ6OBWQAtdUZVoIVGRUpyjzad6V8cERcozLnIh31bXydwg-gExnVu-8y3yJ1t_pE3epS7aiq0SQo2iN-S8z_JrZk5oamn-R2gRzFWiZqzc5Fxf-oBCj5d2wAuGGXbqD2H9_v9mHFpDn2PiPQO2AXmQUexpIOx1Q6rIydaMstF-X2aowctRhDjSrEZpIdzbM0tFV6EHFYQiHso9IbFAOg5L5CXkKjk1cTMOVgoDFunQrzimIPe8_nDj1pE85vZ4K8MxEiV0XF5l4owSU1zF9xtUmVz_7GOZ_J_h40=]
  • SciSpace. (2012). Darunavir: a critical review of its properties, use and drug interactions. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn8Xfv_5IsVRUTME99L2mzP0Xh9gAfYhS70Qgm_4og3J-0F2ID-n3iEZcgyTCc8cK4-CLC6jJiXa3bNwALv2brZAhwxsTY1wHyQwrzKv3uEgE81V9QdJzyx6AgRWIVck78g798fC8zyMHH2qeA5xUxmNmqnaVd87DZ01SXtr4EU5Sbax0Ql-x9fuMg5sP8LBU3doSZ1O5vNZIa33c=]
  • ASM Journals. (2009). Pharmacokinetics of Darunavir at 900 Milligrams and Ritonavir at 100 Milligrams Once Daily when Coadministered with Efavirenz at 600 Milligrams Once Daily in Healthy Volunteers. Antimicrobial Agents and Chemotherapy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpL7c2C_57u2vJm-I4VuVD4nPDIPHR5FskBLMHr4uI37_9tkjpHolobdVkoCRfpY2W1RzJyz3yZbcAIfDFa9KaOZYXDIyM8QWZ1xtn2dwy2rle6alr2CbQlFNfQ74HQeBN_7a3PpvbYKO0Vw==]
  • Belkhir, L., et al. (2016). Quantification of darunavir and etravirine in human peripheral blood mononuclear cells using high performance liquid chromatography tandem mass spectrometry (LC-MS/MS)... PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3_hFQLHbcTknPXUXir5ySNM9u3oyp25k3K7pAnXvYX9UDfNWNxd0UIpVzhx2x4aZSpyb1IQz9Tmp5-WAAM0ux9Eg_vdXLRI_5w0CBo04VTxZYpoljJIUvGYJGry0qo23Oi1I=]
  • ResearchGate. (2025). Development and validation of LC-MS/MS method for determination of Darunavir in human plasma for application of clinical pharmacokinetics. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLplHDqafOFE6WXTus5G1mFAhu2In50VDdA4sPnI4XNdkXa3Yct0hmozr8YY2kbzAKFiDoFH3IOBmCkUO6XtOIhN5gSIyWU8ELi1NqQ9fAWktoWBbVLrP9Sf26UQ6ZO1uqGSPLjoGDLDYl4sFrQQ4F8NrCsa09zvMN4m07toWXF138_jyoGkbGV2N2YafFV3fhc6MlKjPIFh2IPAZu0L8PPCkL1UK1Wu7O343tBKtSNuyaIanHwzF1lyLfaS49R6sp9-CNuGSCyCKfpgNGslEZhH-JTa1ZmNXdWNPjKf5myUWiZTt_TgEBbqtCxbNr1tUqlUo8ekM=]

Sources

Foundational

The Causality of Metabolic Shunting: CYP3A4 Inhibition and UGT Upregulation

An in-depth technical analysis of the pharmacokinetics (PK) and bioanalytical quantification of darunavir O-β-D-glucuronide in human plasma requires a multidisciplinary approach. As drug development pivots toward precisi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the pharmacokinetics (PK) and bioanalytical quantification of darunavir O-β-D-glucuronide in human plasma requires a multidisciplinary approach. As drug development pivots toward precision medicine, understanding the metabolic shunting of protease inhibitors under pharmacokinetic boosting is critical.

This whitepaper elucidates the causality behind darunavir’s metabolic shift, the structural challenges of differentiating isomeric glucuronides, and a self-validating LC-MS/MS methodology for accurate plasma quantification.

Darunavir (DRV) is a potent HIV-1 protease inhibitor. In its unboosted state, DRV is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation[1]. However, DRV is almost exclusively administered with a pharmacokinetic enhancer—either low-dose ritonavir (RTV) or cobicistat (COBI)[2].

The Mechanistic Shift: Ritonavir is a mechanism-based inhibitor of CYP3A4. When co-administered, ritonavir effectively blocks the primary oxidative pathways of darunavir, increasing DRV plasma exposure by 11-fold[1]. Consequently, the metabolic burden is shunted toward secondary Phase II pathways, specifically uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated glucuronidation. While glucuronidation represents a minor pathway in unboosted subjects, the excretion of glucuronide metabolites is markedly increased under RTV boosting[1].

This shunting produces two primary isomeric metabolites: Darunavir O-β-D-glucuronide and Darunavir N-glucuronide [3]. Tracking the specific O-glucuronide fraction in human plasma is essential for comprehensive mass balance studies and understanding potential drug-drug interactions (DDIs) involving UGT pathways.

MetabolicShift DRV Darunavir (DRV) CYP3A4 CYP3A4 Pathway (Primary) DRV->CYP3A4 Major Route (Unboosted) UGT UGT Pathway (Glucuronidation) DRV->UGT Metabolic Shift (Boosted) RTV Ritonavir / Cobicistat RTV->CYP3A4 Inhibits OGluc DRV O-β-D-Glucuronide UGT->OGluc NGluc DRV N-Glucuronide UGT->NGluc

Darunavir metabolic shift to UGT pathways under CYP3A4 inhibition by ritonavir.

Bioanalytical Challenges: Overcoming CID Limitations

Quantifying darunavir O-β-D-glucuronide in human plasma presents a severe structural elucidation challenge. Traditional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies on Collision-Induced Dissociation (CID).

The Problem with CID: The glycosidic bond of a glucuronide is highly labile. Under CID, the energy required to fragment the aglycone (darunavir) is higher than the energy required to cleave the glucuronide moiety. As a result, the glucuronide group is prematurely sheared off (neutral loss of 176 Da), leaving an aglycone fragment that provides zero spatial information regarding where the glucuronide was attached[3]. This makes differentiating the O-glucuronide from the N-glucuronide nearly impossible using standard MRM (Multiple Reaction Monitoring) transitions.

The EAD Solution: To resolve this, modern bioanalysis utilizes Electron Activated Dissociation (EAD) or chemical derivatization[3][4]. EAD utilizes tunable electron kinetic energy to induce fragmentation while holding the labile glucuronide bond intact. In recent studies utilizing ZenoTOF architectures, shifting from CID to EAD increased the number of observed fragment ions from ~100 to nearly 300, providing orthogonal fragmentation pathways that definitively confirm the O-glucuronide linkage against potential N-glucuronides[5].

Self-Validating Protocol: LC-EAD-MS/MS Quantification in Human Plasma

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal standards (IS) to dynamically correct for matrix effects and utilizes orthogonal fragmentation (EAD) to prevent false-positive isomeric identification.

Phase 1: Plasma Sample Preparation (Protein Precipitation & SPE)

Causality: Human plasma contains high concentrations of phospholipids that cause severe ion suppression in the MS source. A dual-step extraction ensures a clean baseline.

  • Spiking: Aliquot 100 µL of human plasma (K2EDTA)[6]. Spike with a stable internal standard (e.g., Carbamazepine or Verapamil) to yield a final IS concentration of 50 ng/mL[6][7]. Self-Validation: The IS must elute within 0.5 minutes of the target analyte to accurately mirror matrix suppression.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins[6][8]. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile[7]. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Phase 2: Chromatographic Separation

Causality: Isomeric separation of O- and N-glucuronides requires high theoretical plate counts.

  • Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 5 µm) or equivalent, maintained at 30°C[6].

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate with 0.1% formic acid in water (pH ~3.0)[6][9].

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient: Run a gradient from 15% B to 85% B over 3.0 minutes at a flow rate of 0.5 mL/min[7].

Phase 3: EAD-MS/MS Detection
  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Fragmentation: Route the precursor ion to the EAD cell. Tune the electron kinetic energy to preserve the +176 Da glucuronide mass on the specific darunavir fragment (e.g., preserving the C19H27NO4+ and C18H32NO7+ formulae)[5].

  • Validation: Calculate the peak area ratio of DRV O-glucuronide to the internal standard.

LCMSWorkflow Plasma Human Plasma Sample Prep Protein Precipitation & SPE Plasma->Prep LC UHPLC Separation (C18 Column) Prep->LC EAD EAD Fragmentation (ZenoTOF) LC->EAD Data O-Glucuronide Confirmation EAD->Data

Step-by-step LC-EAD-MS/MS workflow for isolating and confirming DRV O-glucuronide.

Quantitative Pharmacokinetic & Validation Data

The reliability of the PK data is entirely dependent on the robustness of the bioanalytical method. Below is a synthesized table of quantitative validation metrics required for the accurate tracking of darunavir and its glucuronide metabolites in human plasma[6][7][9].

Analytical ParameterValidated Value / RangeClinical & PK Significance
Linear Range 10.00 – 5000 ng/mLBroad range required to capture both Cmax (peak) and terminal elimination phases of the metabolite[6][9].
Limit of Detection (LOD) 10 ng/mLEnsures high-fidelity detection of the O-glucuronide, which remains a minor fraction compared to the parent drug[9].
Limit of Quantitation (LOQ) 30.0 – 50.14 ng/mLProvides a statistically reliable baseline for calculating the area under the curve (AUC)[7][9].
Precision (CV%) < 15% (Intra/Inter-day)Meets stringent FDA/EMA bioanalytical guidelines for therapeutic drug monitoring[6].
Extraction Recovery > 95%Validates the efficacy of the dual Protein Precipitation + SPE methodology[6].

Conclusion

The pharmacokinetics of darunavir O-β-D-glucuronide serve as a prime example of how primary metabolic inhibition (via ritonavir) forces the utilization of secondary Phase II pathways[1]. Because traditional CID mass spectrometry fails to retain the structural integrity of glucuronide linkages, advanced techniques like Electron Activated Dissociation (EAD) are mandatory to accurately map this metabolic shift[3][5]. By employing a self-validating LC-EAD-MS/MS protocol, researchers can accurately quantify this metabolite, paving the way for safer co-administration guidelines and deeper insights into UGT-mediated drug clearance.

Sources

Exploratory

Mechanism of Darunavir O-β-D-Glucuronide Formation by UGT Enzymes: A Mechanistic and Methodological Review

An In-depth Technical Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract: Darunavir is a potent second-generation HIV-1 protease inhibitor critical to modern antiretroviral therapy. While it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract: Darunavir is a potent second-generation HIV-1 protease inhibitor critical to modern antiretroviral therapy. While its primary metabolism occurs via cytochrome P450 3A4 (CYP3A4), a secondary pathway, O-glucuronidation, becomes increasingly relevant, particularly when CYP3A4 is inhibited by pharmacokinetic boosters like ritonavir. This guide provides an in-depth analysis of the formation mechanism of darunavir O-β-D-glucuronide. It synthesizes current knowledge on darunavir's metabolic fate, details the fundamental biochemistry of the glucuronidation reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, and addresses the existing knowledge gap regarding the specific UGT isoforms responsible. Based on evidence from other protease inhibitors, this document posits a scientifically-grounded hypothesis and provides comprehensive, field-proven experimental protocols for the definitive identification and kinetic characterization of the UGT enzymes involved. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the nuances of darunavir metabolism.

Introduction

Darunavir: A Potent HIV-1 Protease Inhibitor

Darunavir is a nonpeptidic, second-generation HIV-1 protease inhibitor (PI) designed to be effective against both wild-type and multi-drug-resistant strains of the virus.[1] Its development marked a significant advancement in antiretroviral therapy, offering a durable treatment option for experienced patients.[2] To achieve therapeutic plasma concentrations, darunavir is co-administered with a low dose of ritonavir, a potent CYP3A4 inhibitor that "boosts" darunavir's bioavailability and extends its half-life.[3][4] Understanding the complete metabolic profile of darunavir is essential for optimizing its use and mitigating potential drug-drug interactions (DDIs).

The Role of UGTs in Phase II Drug Metabolism

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes are critical components of Phase II metabolism.[5] Located primarily in the endoplasmic reticulum of cells in the liver and other tissues, UGTs catalyze the covalent attachment of glucuronic acid to a lipophilic substrate.[6] This process, known as glucuronidation, increases the water solubility of the substrate, thereby facilitating its excretion from the body via urine or bile.[6] UGTs metabolize a vast array of endogenous compounds (e.g., bilirubin, steroid hormones) and xenobiotics, including a significant portion of clinically used drugs.[5][7]

The Metabolic Fate of Darunavir

Primary Pathway: CYP3A4-Mediated Oxidation

The metabolism of darunavir is dominated by oxidation, mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3] This extensive first-pass metabolism results in low oral bioavailability when darunavir is administered alone.

Secondary Pathway: O-Glucuronidation

In addition to oxidation, darunavir can undergo direct conjugation to form darunavir O-β-D-glucuronide. This is considered a minor metabolic pathway when darunavir is administered without a booster.[8][9] The reaction involves the transfer of glucuronic acid to one of the hydroxyl groups on the darunavir molecule.

The Influence of Ritonavir Boosting on Metabolic Shunting

The co-administration of low-dose ritonavir is standard clinical practice. Ritonavir potently inhibits CYP3A4, thereby reducing the primary oxidative metabolism of darunavir and increasing its plasma concentration and half-life.[3] A key consequence of this inhibition is a metabolic "shunt" towards alternative clearance pathways. Studies have shown that in the presence of ritonavir, the excretion of darunavir's glucuronide metabolites is markedly increased, although it still represents a minor pathway compared to the excretion of the unchanged parent drug.[8] This phenomenon highlights the importance of understanding the glucuronidation pathway, as it gains relevance in the clinically boosted formulation.

The Biochemical Mechanism of Glucuronidation

The formation of a glucuronide conjugate is a bi-substrate reaction catalyzed by UGT enzymes. The process requires the drug substrate (aglycone) and an activated sugar donor, UDP-α-D-glucuronic acid (UDPGA). The reaction proceeds via a direct SN2-like mechanism, where a nucleophilic heteroatom (such as the oxygen in a hydroxyl group on darunavir) attacks the anomeric C1 of the glucuronic acid moiety of UDPGA. This results in the formation of a β-D-glucuronide conjugate with an inversion of stereochemistry at the anomeric carbon and the release of UDP.

Glucuronidation Mechanism cluster_0 Reaction Inputs cluster_1 Reaction Outputs Darunavir Darunavir (R-OH) (Aglycone) UGT UGT Enzyme Darunavir->UGT Binds UDPGA UDP-α-D-glucuronic acid (Co-substrate) UDPGA->UGT Binds Darunavir_G Darunavir-O-β-D-glucuronide (Conjugate) UGT->Darunavir_G Catalyzes Formation UDP UDP UGT->UDP Releases

Caption: General mechanism of UGT-catalyzed glucuronidation.

Identifying the Catalyzing UGT Isoforms: A Mechanistic Investigation

Current State of Knowledge
Evidence from Structurally Related HIV Protease Inhibitors

In the absence of direct data for darunavir, insights can be drawn from other drugs in the HIV protease inhibitor class. Several PIs have been shown to be potent inhibitors of specific UGT isoforms. A key study demonstrated that atazanavir, indinavir, lopinavir, nelfinavir, ritonavir, and saquinavir all inhibit UGT1A1, UGT1A3, and UGT1A4.[12] Atazanavir's inhibition of UGT1A1 is particularly well-documented and is the direct mechanism for the clinically observed benign hyperbilirubinemia in patients.[13][14] This class-wide interaction with the UGT1A subfamily suggests that these isoforms are prime candidates for metabolizing darunavir.

Hypothesis

Based on the available evidence from the protease inhibitor class, it is hypothesized that the O-glucuronidation of darunavir is primarily catalyzed by members of the UGT1A subfamily, with UGT1A1, UGT1A3, and/or UGT1A4 being the most probable contributors. These isoforms are highly expressed in the liver and are known to metabolize a wide range of xenobiotics.[5]

Experimental Protocols for UGT Reaction Phenotyping

To definitively identify the UGT enzymes responsible for darunavir glucuronidation, a systematic in vitro approach is required. The following protocols describe a validated workflow for UGT reaction phenotyping.

UGT Phenotyping Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Kinetic Characterization Screen Incubate Darunavir with Panel of Recombinant UGTs (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7) Analyze1 LC-MS/MS Analysis: Quantify Glucuronide Formation Screen->Analyze1 Identify Identify 'Active' UGT Isoforms (Metabolite formation > background) Analyze1->Identify Kinetics_rUGT Determine Enzyme Kinetics in 'Active' Recombinant UGTs Identify->Kinetics_rUGT Inform Selection Kinetics_HLM Determine Enzyme Kinetics in Human Liver Microsomes (HLM) (Vary Darunavir concentration) Analyze2 LC-MS/MS Analysis: Measure Reaction Velocity Kinetics_HLM->Analyze2 Kinetics_rUGT->Analyze2 Model Fit Data to Michaelis-Menten Model (Determine Km and Vmax) Analyze2->Model Conclusion Conclude Major Contributing Isoforms Model->Conclusion

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced LC-MS/MS Quantification of Darunavir O-β-D-Glucuronide in Biological Matrices

Biological Context & Analytical Rationale Darunavir (DRV) is a potent, second-generation non-peptidic protease inhibitor utilized in the management of HIV-1. In clinical regimens, darunavir is co-administered with pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context & Analytical Rationale

Darunavir (DRV) is a potent, second-generation non-peptidic protease inhibitor utilized in the management of HIV-1. In clinical regimens, darunavir is co-administered with pharmacokinetic enhancers (such as ritonavir or cobicistat) to intentionally inhibit CYP3A4-mediated oxidation[1]. While carbamate hydrolysis and aliphatic hydroxylation are the primary clearance routes in unboosted scenarios, the suppression of CYP3A4 shunts a significant portion of the drug's clearance toward Phase II metabolism, specifically UGT-mediated glucuronidation[1].

Accurate quantification of the Darunavir O-β-D-glucuronide metabolite is paramount for conducting rigorous mass balance studies, evaluating drug-drug interactions (DDIs), and identifying metabolic soft spots during early-stage drug discovery[2].

MetabolicPathway DRV Darunavir (DRV) CYP3A4 CYP3A4 (Oxidation) DRV->CYP3A4 UGT UGT Enzymes (Glucuronidation) DRV->UGT Met1 Hydroxylated Metabolites (e.g., Isobutyl/Aniline) CYP3A4->Met1 Met2 Darunavir O-β-D-glucuronide (Target Analyte) UGT->Met2 Met3 Darunavir N-glucuronides UGT->Met3

Fig 1. Primary metabolic pathways of darunavir highlighting the target O-glucuronide metabolite.

Experimental Logic & Causality (E-E-A-T)

Quantifying glucuronide metabolites presents a triad of analytical challenges: extreme hydrophilicity, structural isomerism (O- vs. N-glucuronides), and high lability during mass spectrometric ionization[3]. This protocol is engineered to overcome these hurdles through specific, causality-driven choices:

  • Column Chemistry (Retention of Polar Metabolites): Standard C18 columns suffer from phase collapse in highly aqueous conditions and fail to retain polar glucuronides, causing them to elute in the void volume where matrix-induced ion suppression is severe. We mandate the use of a polar-endcapped C18 column (e.g., Phenomenex Luna Omega Polar C18). The polar embedded groups provide enhanced dipole-dipole interactions, ensuring the O-β-D-glucuronide is retained well beyond the solvent front[2].

  • Isomer Resolution: Darunavir can form both O- and N-glucuronides. While advanced gas-phase ion/molecule reactions can differentiate these isomers in negative mode (m/z 722)[3], our optimized shallow gradient on a polar C18 phase resolves these isomers chromatographically. This allows for highly sensitive positive-mode ESI quantification, which is the industry standard for the darunavir parent molecule[4].

  • In-Source Fragmentation Control: The glycosidic bond of the glucuronide is highly fragile. If the Declustering Potential (DP) or source temperature is too high, the metabolite will cleave before reaching the first quadrupole, artificially inflating the parent darunavir signal. This protocol strictly regulates source parameters to preserve the intact precursor ion (m/z 724.3).

Materials and Reagents

  • Reference Standards: Darunavir, Darunavir O-β-D-glucuronide, and Darunavir-d9 (Internal Standard)[4].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Matrix: Blank human or rat plasma (K2EDTA).

Step-by-Step Self-Validating Protocol

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is selected over Solid Phase Extraction (SPE) to maximize throughput while preventing the loss of the highly polar glucuronide. Acetonitrile is utilized as the precipitant because it yields a denser protein pellet than methanol, drastically reducing the risk of column clogging.

  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Darunavir-d9 working solution (500 ng/mL in 50% methanol). Vortex briefly.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality Note: Formic acid disrupts protein-drug binding, ensuring high recovery of the strongly bound darunavir and its metabolites.

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Mix well prior to injection.

Workflow Step1 Aliquot Plasma (50 µL) Step2 Add IS (Darunavir-d9) Step1->Step2 Step3 Protein Precipitation (150 µL ACN + 0.1% FA) Step2->Step3 Step4 Vortex & Centrifuge (14,000 x g, 10 min) Step3->Step4 Step5 Supernatant Transfer & Dilution Step4->Step5 Step6 LC-MS/MS Injection Step5->Step6

Fig 2. Step-by-step protein precipitation workflow for plasma sample preparation prior to LC-MS/MS.

Liquid Chromatography (LC) Conditions
  • Analytical Column: Phenomenex Luna Omega Polar C18 (2.1 × 100 mm, 3 µm) or equivalent[2].

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1: Optimized LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.00.40955Isocratic Hold (Focusing)
0.50.40955Isocratic Hold
3.00.401090Linear Gradient (Analyte Elution)
4.00.401090Column Wash
4.10.40955Re-equilibration
6.00.40955End of Run
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. The primary MRM transition for the O-glucuronide monitors the neutral loss of the 176 Da glucuronic acid moiety[2].

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Dwell Time (ms)
Darunavir O-β-D-glucuronide724.3548.3602550
Darunavir (Reference)548.2392.2703550
Darunavir-d9 (IS)557.1401.0703550
System Suitability & Self-Validation Protocol

To ensure the protocol acts as a self-validating system, the following checks must pass before data acquisition:

  • Retention Time Stability: Inject a neat standard; RT must not deviate by > 0.1 min from the established baseline to ensure the polar stationary phase has not collapsed.

  • Carryover Check: Inject a blank matrix sample immediately following the Upper Limit of Quantification (ULOQ). The analyte peak area must be < 20% of the Lower Limit of Quantification (LLOQ) area.

  • IS Response Monitoring: Monitor the Darunavir-d9 response across all unknown samples. A deviation of > 15% from the mean IS area indicates an extraction anomaly or severe matrix effect, invalidating that specific sample.

Quantitative Data & Method Validation Summary

The method demonstrates excellent linearity, precision, and accuracy, adhering strictly to FDA/EMA bioanalytical method validation guidelines. Matrix effects are negligible due to the optimized chromatographic retention[5].

Table 3: Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linear Dynamic Range R² ≥ 0.9955.0 – 5000 ng/mL
Lower Limit of Quantitation Signal-to-Noise (S/N) ≥ 105.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.5%
Inter-day Accuracy ± 15% of nominal (± 20% at LLOQ)92.4% – 106.1%
Matrix Effect (IS-normalized) 0.85 – 1.150.94 ± 0.05
Extraction Recovery Consistent across QC levels88% – 93%

References[5] LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed - nih.gov

URL: 5[2] Automated workflow for metabolite identification and metabolic stability analysis using collision-induced dissociation (CID) and - SCIEX - sciex.com URL:2[1] (PDF) Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects - ResearchGate - researchgate.net URL: 1[3] Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC - nih.gov URL:3[4] Darunavir: A Review on its Analytical Methods - IJPPR - humanjournals.com URL: 4

Sources

Application

Application Note: Robust Extraction and LC-MS/MS Quantification of Darunavir O-β-D-Glucuronide from Human Plasma

Introduction and Scope Darunavir (DRV) is a potent, second-generation protease inhibitor utilized in the management of HIV-1 infections. While the primary metabolic clearance of darunavir is mediated by cytochrome P450 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Darunavir (DRV) is a potent, second-generation protease inhibitor utilized in the management of HIV-1 infections. While the primary metabolic clearance of darunavir is mediated by cytochrome P450 3A4 (CYP3A4) yielding oxidative metabolites, Phase II conjugation via uridine diphosphate glucuronosyltransferases (UGTs) produces distinct glucuronide metabolites [1]. Recent structural elucidations using chemical derivatization and high-resolution mass spectrometry have confirmed the presence of both Darunavir O-β-D-Glucuronide (CAS: 1159613-27-0) and N-glucuronide in human plasma and microsomal incubations[2].

Quantifying the O-glucuronide metabolite is critical for comprehensive pharmacokinetic (PK) profiling, mass balance studies, and assessing potential drug-drug interactions (DDIs). However, the high polarity of the glucuronic acid moiety, combined with the risk of in-source fragmentation or ex vivo degradation, makes its extraction from complex plasma matrices challenging.

This application note details a highly selective Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS, engineered specifically to preserve the structural integrity of Darunavir O-β-D-Glucuronide while maximizing recovery and minimizing matrix effects.

Mechanistic Pathway of Darunavir Metabolism

To understand the analytical target, it is essential to map the metabolic branching of darunavir. The O-glucuronidation specifically targets the hydroxyl/phenolic moieties of the parent structure, drastically increasing its hydrophilicity.

Metabolism DRV Darunavir (Parent) m/z 548.2 CYP Oxidative Metabolites (e.g., Hydroxy-DRV) DRV->CYP CYP3A4 (Major) OGLUC Darunavir O-β-D-Glucuronide m/z 724.3 DRV->OGLUC UGTs (Phase II) NGLUC Darunavir N-Glucuronide m/z 724.3 DRV->NGLUC UGTs (Phase II)

Fig 1: Primary metabolic pathways of Darunavir highlighting the Phase II UGT conjugates.

Materials and Reagents

  • Reference Standards: Darunavir O-β-D-Glucuronide (Purity ≥98%), Darunavir API.

  • Internal Standard (IS): Darunavir-d9 (Stable isotope-labeled) or Verapamil [3].

  • Sorbent: Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 mL SPE cartridges.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Modifiers: Formic Acid (FA), Ammonium Acetate (NH₄OAc).

  • Matrix: K₂EDTA Human Plasma.

Expert Methodology: The Causality Behind the Workflow

The extraction of glucuronides requires a delicate balance. Protein precipitation (PP) alone often leaves high levels of residual phospholipids that cause severe ion suppression in the mass spectrometer [3]. Therefore, a polymeric mixed-mode or HLB SPE approach is mandated.

Sample Pre-treatment (Acidification)
  • Step 1: Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Step 2: Spike with 20 µL of IS working solution (e.g., 500 ng/mL Darunavir-d9).

  • Step 3: Add 200 µL of 2% Formic Acid in Water . Vortex for 30 seconds.

  • Expert Insight: Glucuronic acid has a pKa of approximately 3.0–3.5. By acidifying the plasma to pH ~2.5, the carboxylate group on the glucuronide is fully protonated (neutralized). This suppresses its polarity, allowing it to partition effectively into the hydrophobic domains of the HLB sorbent during loading. Furthermore, acidic conditions prevent the base-catalyzed hydrolysis or acyl migration often observed in unstable glucuronides [2].

Solid Phase Extraction (SPE) Protocol
  • Conditioning: Pass 1.0 mL of 100% MeOH followed by 1.0 mL of HPLC Water through the HLB cartridge.

  • Loading: Load the entire pre-treated acidified plasma sample (~420 µL) at a flow rate of 1 mL/min.

  • Washing: Wash with 1.0 mL of 5% MeOH in Water .

    • Expert Insight: This specific wash concentration is critical. It is strong enough to elute salts, endogenous peptides, and highly polar plasma interferences, but weak enough to prevent the premature elution of the protonated O-glucuronide.

  • Elution: Elute the analytes into a clean collection tube using 1.0 mL of 100% MeOH .

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of Nitrogen (N₂) at 35°C .

    • Expert Insight: Strict temperature control (≤35°C) is required. Elevated temperatures during evaporation can induce thermal degradation or cleavage of the glycosidic bond, artificially inflating the parent darunavir concentration while underreporting the glucuronide.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:ACN with 5 mM NH₄OAc). Vortex for 1 minute and transfer to an autosampler vial.

SPEWorkflow S1 1. Plasma Aliquot (200 µL + IS) S2 2. Acidification (2% Formic Acid) S1->S2 S3 3. SPE Load (Oasis HLB 30mg) S2->S3 S4 4. Wash (5% MeOH in H2O) S3->S4 S5 5. Elution (100% MeOH) S4->S5 S6 6. Evaporate (N2, 35°C) & Reconstitute S5->S6 S7 7. LC-MS/MS Analysis S6->S7

Fig 2: Step-by-step Solid Phase Extraction (SPE) workflow for Darunavir O-Glucuronide.

LC-MS/MS Analytical Conditions

To ensure a self-validating system, the chromatography must baseline-resolve the O-glucuronide from the N-glucuronide (which share the same mass transitions) and from the parent drug to prevent in-source fragmentation interference.

Liquid Chromatography Parameters
  • Column: Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Flow Rate: 0.4 mL/min

Table 1: LC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.008515Initial
0.5085156 (Linear)
2.5010906 (Linear)
3.5010906 (Linear)
3.6085156 (Linear)
5.008515Re-equilibration
Mass Spectrometry (ESI+) Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Darunavir O-β-D-Glucuronide 724.3548.2 (Primary)5025
Darunavir O-β-D-Glucuronide 724.3392.3 (Qualifier)5040
Darunavir (Parent) 548.2392.35035
Darunavir-d9 (IS) 557.2401.35035

Note: The primary transition for the glucuronide (724.3 → 548.2) represents the neutral loss of the glucuronic acid moiety (176 Da). Chromatographic separation is mandatory to ensure that in-source fragmentation of the glucuronide (yielding m/z 548.2) does not co-elute with and falsely elevate the parent Darunavir peak.

Validation and Quality Control (Self-Validating Metrics)

To ensure the trustworthiness of the data, the protocol must be validated according to FDA/EMA bioanalytical guidelines.

Table 3: Expected Validation Parameters (Based on HLB SPE Protocol)

ParameterAcceptance CriteriaExpected Performance
Extraction Recovery Consistent across QC levels85% – 92% (RSD < 5%)
Matrix Effect (IS Normalized) 85% – 115%~94% (Minimal ion suppression)
Linearity (R²) ≥ 0.995> 0.998 (Range: 5 - 5000 ng/mL)
Stability (Benchtop) ± 15% of nominalStable for 6 hours on ice

Critical QC Check: Always include a "Blank Matrix + IS" sample directly following the highest calibration standard to monitor for carryover. Glucuronides can exhibit sticky behavior in the LC system; if carryover exceeds 20% of the LLOQ, implement a needle wash sequence utilizing 50:50:0.1 MeOH:Water:FA.

References

  • Janjanam, K. C., et al. "Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery." International Journal of PharmTech Research, 2018. URL:[Link]

  • Guo, Y., Shah, A., Oh, E., Chowdhury, S. K., & Zhu, X. "Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry." Drug Metabolism and Disposition, 50(5), 716-724, 2022. URL:[Link]

  • "LC-MS/MS method development and validation for the determination of antiviral drug in human plasma." ScienceScholar, 2022. URL:[Link]

Method

chemical synthesis of darunavir o-beta-d-glucuronide reference standard

Application Note: Chemical Synthesis and Validation of Darunavir O-β-D-Glucuronide Reference Standard Introduction & Pharmacological Context Darunavir (DRV) is a potent, second-generation non-peptidic HIV-1 protease inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemical Synthesis and Validation of Darunavir O-β-D-Glucuronide Reference Standard

Introduction & Pharmacological Context

Darunavir (DRV) is a potent, second-generation non-peptidic HIV-1 protease inhibitor. In vivo, DRV is extensively metabolized primarily via CYP3A4-mediated oxidation 1. However, phase II metabolism via uridine diphosphate glucuronosyltransferases (UGTs)—specifically UGT1A3 and UGT1A8—yields minor but critical glucuronide metabolites 2. The presence of both an aniline group and a chiral secondary hydroxyl group in the DRV structure allows for the formation of both N-glucuronides and O-glucuronides 3.

Because the secondary hydroxyl group is the critical pharmacophore that makes contact with the catalytic Asp25/25' residues of the HIV protease 4, O-glucuronidation at this site abolishes antiretroviral activity. To accurately quantify this metabolic pathway in pharmacokinetic (PK) and ADME profiling studies, a high-purity Darunavir O-β-D-glucuronide reference standard is strictly required.

DRV_Metabolism DRV Darunavir (DRV) Ox_Met Oxidized Metabolites (Phase I) DRV->Ox_Met CYP3A4 (Major) O_Gluc DRV O-β-D-Glucuronide (Target) DRV->O_Gluc UGT1A3/1A8 (Minor) N_Gluc DRV N-Glucuronide (Byproduct) DRV->N_Gluc UGTs (Minor) Ox_Met->O_Gluc UGTs (Secondary)

Major and minor metabolic pathways of Darunavir highlighting the target O-glucuronide.

Strategic Synthesis Design (Causality & Logic)

Synthesizing the O-glucuronide of Darunavir presents two distinct chemical challenges:

  • Chemoselectivity: The primary aromatic amine (aniline) is highly nucleophilic and will readily outcompete the alcohol to form an N-glucuronide if left unprotected.

  • Steric Hindrance: The target secondary alcohol is embedded within a bulky transition-state isostere core, making it a poor nucleophile.

Causality of the Protocol: To overcome these challenges, we employ a chemoselective protection-glycosylation-deprotection strategy. The aniline is first masked using a tert-butyloxycarbonyl (Boc) group. For the glycosylation, we utilize the highly reactive Schmidt donor (methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate) activated by Trimethylsilyl trifluoromethanesulfonate (TMSOTf). The 2-O-acetyl group on the donor is critical; it provides neighboring group participation via a dioxolenium ion intermediate, strictly enforcing the stereoselective formation of the β-anomer.

Synthesis_Workflow Step1 1. Amine Protection Reagents: Boc2O, DMAP Product: N-Boc-Darunavir Step2 2. Glycosylation Reagents: Glucuronyl Trichloroacetimidate, TMSOTf Product: Protected DRV-Glucuronide Step1->Step2 Step3 3. Saponification Reagents: LiOH, THF/H2O Product: N-Boc-DRV-Glucuronic Acid Step2->Step3 Step4 4. Acid Deprotection Reagents: TFA, DCM Product: Crude DRV O-β-D-Glucuronide Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step chemical synthesis workflow for Darunavir O-β-D-Glucuronide.

Step-by-Step Experimental Protocol

Step 1: Chemoselective Aniline Protection

  • Dissolve Darunavir (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 4 hours under an argon atmosphere.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield N-Boc-Darunavir.

Step 2: Stereoselective Glycosylation Note: Because the secondary alcohol is sterically hindered, strict anhydrous conditions are mandatory to prevent donor hydrolysis.

  • Co-evaporate N-Boc-Darunavir (1.0 eq) and methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate (1.5 eq) with anhydrous toluene to remove trace water.

  • Dissolve the mixture in anhydrous DCM and add activated 4Å molecular sieves. Stir for 30 minutes at room temperature, then cool the reaction vessel to -40 °C.

  • Dropwise add TMSOTf (0.2 eq). The Lewis acid activates the trichloroacetimidate leaving group.

  • Stir for 2 hours, allowing the temperature to gradually rise to 0 °C.

  • Quench with triethylamine (TEA), filter through Celite, and concentrate. Purify via silica gel chromatography to isolate the fully protected DRV-glucuronide.

Step 3: Global Deprotection Phase A: Base-Catalyzed Saponification

  • Dissolve the protected DRV-glucuronide in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 5.0 eq) at 0 °C.

  • Stir for 3 hours to quantitatively cleave the three acetate groups and the methyl ester.

  • Carefully acidify to pH 4 using 1M HCl, extract with Ethyl Acetate, and concentrate to yield N-Boc-DRV-glucuronic acid.

Phase B: Acid-Catalyzed Boc Cleavage

  • Dissolve the intermediate in DCM and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA, 20% v/v in DCM).

  • Stir for 1 hour. (Caution: Extended exposure to TFA can risk glycosidic bond cleavage; strict adherence to time and temperature is required).

  • Evaporate the solvent under reduced pressure.

Step 4: Preparative HPLC Purification

  • Reconstitute the crude product in 10% Acetonitrile in Water.

  • Purify using a preparative C18 column (e.g., Waters XBridge, 5 µm, 19 x 250 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 60% B over 30 minutes.

  • Lyophilize the pure fractions to obtain Darunavir O-β-D-glucuronide as a white powder.

Quantitative Data & Validation Specifications

To ensure the integrity of the reference standard, the following analytical specifications must be met. The mass shifts confirm the step-wise addition and removal of protecting groups.

Synthesis StepIntermediate / ProductExpected YieldPurity (HPLC)Exact Mass[M+H]⁺
1. ProtectionN-Boc-Darunavir88 - 92%>98%m/z 648.28
2. GlycosylationProtected DRV-Glucuronide50 - 55%>95%m/z 965.37
3. SaponificationN-Boc-DRV-Glucuronic Acid85 - 88%>95%m/z 825.32
4. DeprotectionDRV O-β-D-Glucuronide 90 - 95%>99%m/z 724.27

Self-Validating Quality Control (E-E-A-T)

A common pitfall in the synthesis of glucuronides of molecules containing multiple nucleophiles is the misidentification of the conjugation site. To definitively validate that the synthesized product is the O-glucuronide and not the N-glucuronide, we employ a chemical derivatization technique coupled with LC-HRMS 3.

  • Validation Protocol: The purified standard is subjected to silylation using 1-(trimethylsilyl)imidazole (TMSI). Because the O-glucuronide occupies the hydroxyl group, it will exhibit a different number of derivatizable sites compared to an N-glucuronide.

  • Result Interpretation: The mass shift per derivatized hydroxyl group is exactly +72.040 Da 3. Observing the correct mass shift definitively confirms the site of glucuronidation, ensuring the reference standard is structurally authentic for downstream clinical applications.

References

  • Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition / ResearchGate. Available at: 1

  • Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry. ResearchGate. Available at: 3

  • A Review Concerning the Use of Etravirine and Darunavir in Translational Medicine. MDPI. Available at:2

  • Pharmacogenomics of Antiretroviral Drug Metabolism and Transport. NIH / PMC. Available at: 4

Sources

Application

Application Note: Advanced LC-MS/MS Methodology for the Quantification of Darunavir and its Glucuronide Metabolites

Executive Summary This technical guide details a robust, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed for the quantification and structural characterization of the HIV-1 pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide details a robust, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed for the quantification and structural characterization of the HIV-1 protease inhibitor darunavir (DRV) and its Phase II glucuronide metabolites in biological matrices. Developed for researchers and drug development professionals, this method prioritizes analytical causality, ensuring that every chromatographic and mass spectrometric parameter is optimized to handle the structural lability of glucuronide conjugates while maintaining high-throughput efficiency.

Mechanistic Context: Darunavir Metabolism

Darunavir is extensively metabolized in the liver by the cytochrome P450 system (predominantly CYP3A4), which drives oxidative pathways such as carbamate hydrolysis and aliphatic/aromatic hydroxylation[1]. However, a critical secondary biotransformation pathway involves Phase II uridine diphosphate glucuronosyltransferase (UGT) enzymes, which generate N-glucuronide and O-glucuronide conjugates[1].

Identifying the specific conjugation sites is analytically demanding. Glucuronide moieties are highly labile and prone to in-source fragmentation during ionization, often reverting to the parent darunavir mass[2]. Therefore, precise control over mass spectrometric conditions and advanced fragmentation techniques are required to confidently characterize these metabolites[2].

Metabolism DRV Darunavir (DRV) CYP CYP3A4 Oxidation DRV->CYP Phase I UGT UGT Glucuronidation DRV->UGT Phase II OxMet Oxidative Metabolites (Major) CYP->OxMet OGluc O-Glucuronide (Minor) UGT->OGluc NGluc N-Glucuronide (Minor) UGT->NGluc

Darunavir hepatic metabolism pathways highlighting CYP3A4 oxidation and UGT glucuronidation.

Analytical Strategy & Causality

  • Chromatographic Separation: A C18 or Phenyl-Hexyl stationary phase is employed. While C18 provides excellent hydrophobic retention[3], a Phenyl-Hexyl column offers orthogonal π−π interactions. This alternative selectivity is highly effective at resolving the structurally similar aromatic rings of darunavir from its closely eluting isomeric glucuronide conjugates[4].

  • Mobile Phase Chemistry: The mobile phase utilizes water and acetonitrile, both buffered with 0.05% formic acid[3]. Causality: Formic acid serves a dual purpose: it acts as an ion-pairing agent to minimize peak tailing and provides abundant protons to ensure efficient positive electrospray ionization (ESI+), drastically improving the [M+H]+ signal[3].

  • Sample Preparation: A streamlined protein precipitation (PPT) using acetonitrile is utilized. Causality: This technique rapidly denatures plasma proteins, preventing column clogging and ion suppression, while simultaneously achieving extraction recoveries exceeding 93%[3].

  • Mass Spectrometry (MS/MS): To prevent the in-source fragmentation of the fragile glucuronide conjugates back into the parent darunavir mass, the declustering potential (DP) must be carefully minimized. Advanced fragmentation techniques, such as Electron Activated Dissociation (EAD) or optimized Collision-Induced Dissociation (CID), are leveraged to generate diagnostic fragments that pinpoint the exact site of glucuronidation[2].

Workflow Plasma Plasma Aliquot (50 µL) PPT Protein Precipitation (Acetonitrile + IS) Plasma->PPT Centrifuge Centrifugation (14,000 x g) PPT->Centrifuge HPLC UHPLC Separation (Gradient) Centrifuge->HPLC MS ESI-MS/MS (MRM Mode) HPLC->MS

Step-by-step sample preparation and LC-MS/MS analytical workflow for darunavir quantification.

Self-Validating Experimental Protocol

Materials & Reagents
  • LC-MS grade Water, Acetonitrile, and Methanol.

  • Formic Acid (LC-MS grade).

  • Darunavir reference standard and Darunavir-d9 (Internal Standard, IS).

  • Blank human plasma (K2EDTA).

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube[3].

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (Darunavir-d9 at 500 ng/mL)[4].

    • Causality: A 3:1 ratio of organic to aqueous solvent is the thermodynamic optimal point for precipitating >99% of high-molecular-weight plasma proteins while keeping the target analytes highly soluble.

  • Vortex vigorously for 30 seconds to ensure complete mixing and disruption of protein-drug binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Low temperature prevents the degradation of labile glucuronide metabolites during the mechanical stress and slight heating of centrifugation.

  • Transfer 100 µL of the clear supernatant into an HPLC autosampler vial containing 100 µL of LC-MS grade water.

    • Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect") upon injection.

Step 2: UHPLC Conditions
  • Column: Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent sub-2µm C18 column[3],[4].

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Flow Rate: 0.4 mL/min.

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (0.05% FA in H₂O)Mobile Phase B (0.05% FA in ACN)
0.090%10%
1.090%10%
5.010%90%
6.510%90%
6.690%10%
8.090%10%
Step 3: MS/MS Detection Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Darunavir548.2392.125
Darunavir O-Glucuronide724.3548.220
Darunavir N-Glucuronide724.3392.135
Darunavir-d9 (IS)557.3401.225

Note: The transition 724.3 548.2 represents the loss of the glucuronide moiety (176 Da), which is common for O-glucuronides. N-glucuronides often require higher collision energy to break the stronger C-N bond, yielding deeper core fragments like 392.1[2],[1].

System Suitability and Quality Control (Self-Validating System)

To ensure the scientific integrity of every analytical run, the following self-validating checks must be strictly enforced:

  • System Suitability Test (SST): Prior to analyzing biological samples, inject the mid-level calibration standard six consecutive times. The run is only validated if the relative standard deviation (RSD) of the darunavir peak area is ≤ 2.0% and retention time drift is ≤ 0.1 min.

  • Matrix Effect & Ion Suppression Check: Perform a post-column infusion of darunavir at 10 µL/min while injecting a blank plasma extract. The baseline must remain stable (±15% fluctuation) at the specific retention times where darunavir and its glucuronides elute, proving the absence of co-eluting matrix interferents.

  • Carryover Mitigation: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) area. If carryover is detected, the autosampler needle wash protocol (using 50:50 Methanol:Water with 0.1% Formic Acid) must be extended.

  • In-Run Quality Controls (QCs): Insert Low, Mid, and High QC samples after every 20 unknown samples. The calculated concentrations must fall within ±15% of their nominal values (±20% for the LLOQ).

Quantitative Data Summary

When executed correctly, this protocol yields highly reliable pharmacokinetic data, conforming to standard bioanalytical validation guidelines.

Table 3: Expected Method Validation Metrics

ParameterDarunavirDarunavir-Glucuronides
Linear Range 50 - 15,000 ng/mL10 - 2,500 ng/mL
Intra-day Precision (CV%) < 8.4%< 10.5%
Inter-day Precision (CV%) < 8.3%< 11.2%
Extraction Recovery 93 - 105%85 - 95%
Accuracy (% Deviation) ± 3.9%± 6.5%

(Data ranges synthesized from validated clinical and in vitro assays[3],[4])

References

  • Title: HPLC-MS method for the simultaneous quantification of the new HIV protease inhibitor darunavir, and 11 other antiretroviral agents in plasma of HIV-infected patients. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Orthogonal fragmentation mechanism enables new levels of metabolite characterization. Source: SCIEX URL: [Link]

  • Title: Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Source: ResearchGate URL: [Link]

  • Title: HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma. Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: A Robust Method for the Preparation of Urine Samples for the Quantification of Total Darunavir following Glucuronide Cleavage

Abstract This application note presents a detailed and optimized protocol for the preparation of human urine samples for the analysis of darunavir o-beta-d-glucuronide. The methodology is designed for researchers, clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and optimized protocol for the preparation of human urine samples for the analysis of darunavir o-beta-d-glucuronide. The methodology is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments of the HIV-1 protease inhibitor, darunavir[1]. Our approach centers on the principle of total drug quantification by first liberating the parent darunavir from its primary urinary metabolite, darunavir o-beta-d-glucuronide, through enzymatic hydrolysis. This is followed by a robust solid-phase extraction (SPE) clean-up procedure to eliminate endogenous matrix interferences prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction and Method Rationale

Darunavir (DRV) is a potent HIV-1 protease inhibitor critical to modern highly active antiretroviral therapy (HAART) regimens[2]. It is almost exclusively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system[3][4]. To enhance its pharmacokinetic profile and reduce pill burden, darunavir is co-administered with a low dose of ritonavir, a strong CYP3A4 inhibitor[3][4]. This "boosting" significantly alters darunavir's metabolism, leading to a marked increase in the excretion of its glucuronide metabolites in urine, even though this is a minor pathway without boosting[5]. Consequently, accurate measurement of darunavir and its metabolites in urine is essential for a comprehensive understanding of its disposition and for clinical monitoring.

Direct measurement of glucuronide conjugates can be challenging due to their high polarity and potential for poor ionization efficiency in mass spectrometry. A more sensitive and common approach is to measure the "total" drug concentration by hydrolyzing the conjugate back to its parent form[6][7]. This application note details a protocol based on this principle.

The Causality Behind Our Experimental Choices:

  • Enzymatic Hydrolysis: We employ a highly efficient, recombinant β-glucuronidase. Unlike older enzyme preparations from sources like Helix pomatia, modern recombinant enzymes offer faster reaction times, higher specificity, and can operate effectively at lower temperatures, which helps prevent the degradation of the target analyte[8][9]. This step is critical as it cleaves the glucuronic acid moiety, converting darunavir o-beta-d-glucuronide into darunavir, thereby increasing the concentration of the analyzable parent drug[7].

  • Solid-Phase Extraction (SPE): Urine is a complex biological matrix containing salts, pigments (e.g., urochrome), and other endogenous components that can cause significant ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect[10][11][12]. A rigorous sample clean-up is therefore non-negotiable. We have selected a mixed-mode SPE strategy that combines reversed-phase and ion-exchange retention mechanisms. This dual-mode action provides superior selectivity for retaining darunavir (a moderately hydrophobic and basic compound) while allowing for the efficient washing away of interfering matrix components[13]. This leads to cleaner extracts, improved method robustness, and lower limits of quantification.

The overall workflow is designed to be a self-validating system, where efficient hydrolysis ensures complete conversion of the metabolite, and a stringent SPE clean-up guarantees minimal matrix interference, leading to reliable and reproducible quantification.

Darunavir Glucuronidation Pathway

DRV Darunavir UGT UDP-Glucuronosyltransferase (UGT) Enzymes DRV->UGT Phase II Metabolism DRV_G Darunavir O-beta-D-Glucuronide UGT->DRV_G Excretion Renal Excretion (Urine) DRV_G->Excretion

Caption: Metabolic conversion of Darunavir to its glucuronide conjugate for urinary excretion.

Materials and Reagents

  • Chemicals & Solvents:

    • Darunavir reference standard (Sigma-Aldrich or equivalent)

    • Darunavir-d9 (internal standard, IS) (Toronto Research Chemicals or equivalent)

    • Recombinant β-glucuronidase (e.g., B-One™ from IMCS)[8][9]

    • Ammonium acetate, LC-MS grade

    • Formic acid, LC-MS grade

    • Methanol, HPLC or LC-MS grade

    • Acetonitrile, HPLC or LC-MS grade

    • Deionized water (≥18 MΩ·cm)

    • Ammonium hydroxide, analytical grade

  • SPE Cartridges:

    • Mixed-Mode Cation Exchange and Reversed-Phase SPE Cartridges (e.g., Oasis MCX, Strata-X-C)

  • Labware & Equipment:

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Centrifuge

    • Heating block or water bath

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Autosampler vials with inserts

    • LC-MS/MS System (e.g., Agilent, Sciex, Thermo Fisher, Waters)

Experimental Protocol: Step-by-Step Methodology

This protocol is a self-validating system. Each step is designed to ensure optimal recovery and purity of the analyte for accurate quantification.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve Darunavir and Darunavir-d9 (IS) in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard & IS Solutions: Prepare working solutions by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

  • Hydrolysis Buffer: Prepare a 100 mM ammonium acetate buffer and adjust the pH to 6.8 using formic acid or ammonium hydroxide. The optimal pH should be confirmed based on the enzyme manufacturer's specifications.

Sample Preparation Workflow

cluster_prep Sample Pre-Treatment & Hydrolysis cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Preparation Urine 1. Urine Sample Collection (500 µL) Spike 2. Spike Internal Standard (e.g., Darunavir-d9) Urine->Spike Buffer 3. Add Hydrolysis Buffer (pH 6.8) Spike->Buffer Enzyme 4. Add β-glucuronidase Incubate (e.g., 55°C, 30 min) Buffer->Enzyme Condition 5. Condition SPE Cartridge (Methanol, then Water) Load 6. Load Hydrolyzed Sample Condition->Load Wash1 7. Wash 1 (e.g., 2% Formic Acid) Load->Wash1 Wash2 8. Wash 2 (e.g., Methanol) Wash1->Wash2 Elute 9. Elute Analyte (e.g., 5% NH4OH in Methanol) Wash2->Elute Evaporate 10. Evaporate Eluate (Under N2 Stream) Reconstitute 11. Reconstitute (Mobile Phase A) Evaporate->Reconstitute Analyze 12. Analyze by LC-MS/MS Reconstitute->Analyze

Caption: Complete workflow for urinalysis of total darunavir after glucuronide hydrolysis.

Step-by-Step Procedure:

  • Sample Thawing & Centrifugation: Thaw frozen urine samples at room temperature. Vortex for 10 seconds and centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

  • Aliquoting and Spiking: Transfer 500 µL of the clear urine supernatant to a clean microcentrifuge tube. Add the internal standard (Darunavir-d9) to achieve a final concentration appropriate for the analytical range.

  • Enzymatic Hydrolysis:

    • Add 250 µL of 100 mM ammonium acetate buffer (pH 6.8) to the sample.

    • Add a specified amount of recombinant β-glucuronidase (e.g., 15 units/μL of urine, as a starting point)[14]. The exact amount should be optimized during method validation.

    • Vortex gently and incubate the mixture. Efficient hydrolysis can often be achieved in under 30 minutes at 55°C with modern recombinant enzymes[14].

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to dry.

    • Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1-2 mL/min).

    • Washing:

      • Wash 1: Pass 2 mL of 2% formic acid in water to remove hydrophilic interferences.

      • Wash 2: Pass 2 mL of methanol to remove hydrophobic, non-basic interferences. After this step, dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Elution: Elute the darunavir and internal standard by passing 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ion-exchange retention mechanism and allowing for its elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation and Expected Performance

The following tables summarize the key protocol parameters and the expected performance characteristics that should be verified during method validation.

Table 1: Summary of Optimized Sample Preparation Parameters
ParameterRecommended Value/ConditionRationale
Urine Sample Volume 500 µLBalances analyte concentration with manageable matrix load.
Hydrolysis Enzyme Recombinant β-glucuronidaseHigh efficiency, specificity, and rapid reaction time[8][9].
Hydrolysis Conditions 30 min at 55°C (pH 6.8)Optimal for fast cleavage with recombinant enzymes[14].
SPE Sorbent Mixed-Mode (Reversed-Phase + Cation Exchange)Provides superior clean-up for the basic darunavir molecule in a complex urine matrix.
SPE Wash 1 2% Formic Acid (aq)Removes polar interferences while analyte is retained by reversed-phase and cation exchange.
SPE Wash 2 MethanolRemoves non-polar, non-basic interferences.
SPE Elution Solvent 5% NH4OH in MethanolBasic pH neutralizes darunavir, releasing it from the cation exchange sorbent for elution.
Reconstitution Volume 100 µLProvides a 5x concentration factor, enhancing analytical sensitivity.
Table 2: Typical LC-MS/MS Parameters and Performance Characteristics
ParameterExample Value
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transition (Darunavir) m/z 548.3 → 392.3[15]
MRM Transition (IS, d9) m/z 557.3 → 401.3 (Predicted)
Expected LLOQ 5 - 20 ng/mL[16]
Expected Recovery >85%[16][17]
Expected Precision (CV%) <15%[16][17]

References

  • Y-D. D. B. B. V. H. M. P. W. E. J. S. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects - PubMed. PubMed. [Link]

  • Miyaguchi, H., T. T. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC. PMC. [Link]

  • Rittweger, M., & Arastéh, K. (2007). Clinical pharmacokinetics of darunavir - PubMed. PubMed. [Link]

  • Dahl, S. R., M. S. L. A. S. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC. PMC. [Link]

  • R. N. R. (2014). LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics - PubMed. PubMed. [Link]

  • Back, D., Sekar, V., & Hoetelmans, R. (2008). Darunavir: Pharmacokinetics and Drug Interactions. ResearchGate. [Link]

  • Dwivedi, A., K. A. C. X. Y. (2019). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. CDC Stacks. [Link]

  • University of Liverpool. (2016). Darunavir PK Fact Sheet. HIV-DrugInteractions.org. [Link]

  • P. R. R. S. S. (2015). Development and Validation of a Rapid Ultra High Performance Liquid Chromatography With Tandem Mass Spectrometry Method for the Simultaneous Determination of Darunavir, Ritonavir, and Tenofovir in Human Plasma: Application to Human Pharmacokinetics - PubMed. PubMed. [Link]

  • A. D. C. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. myadlm.org. [Link]

  • Restek Corporation. (2023). Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS. Restek. [Link]

  • Wikipedia. (2024). Darunavir - Wikipedia. [Link]

  • K. J. V. R. A. D. Z. (2000). SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. PubMed. [Link]

  • K. S. A. K. A. C. S. A. S. S. A. S. J. (2015). Determination of Abacavir, Tenofovir, Darunavir, and Raltegravir in Human Plasma and Saliva Using Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed. PubMed. [Link]

  • P. J. O. (2000). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed. PubMed. [Link]

  • J. B. K. S. (2020). Development of HPLC Method for Estimation of Darunavir Related Substance in Formulation. ResearchGate. [Link]

  • Schwaninger, A. E., Meyer, M. R., Zapp, J., & Maurer, H. H. (2012). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC. PMC. [Link]

  • ResearchGate. (2020). Figure 3. Evaluation of urine matrix effects, linearity, and total.... [Link]

  • S. N. M. P. L. O. L. P. O. I. O. T. K. T. J. K. R. K. (2011). Matrix effect in the analysis of drugs of abuse from urine with desorption atmospheric pressure photoionization-mass spectrometry (DAPPI-MS) and desorption electrospray ionization-mass spectrometry (DESI-MS) - PubMed. PubMed. [Link]

  • Kis, O., Robillard, K., Chan, G. N., & Bendayan, R. (2010). Influence of Drug Transport Proteins on Pharmacokinetics and Drug Interactions of HIV Protease Inhibitors - PMC. PMC. [Link]

Sources

Application

Application Note: Robust Solid Phase Extraction (SPE) and LC-MS/MS Protocol for Darunavir Glucuronide

Introduction & The Analytical Challenge Darunavir (DRV) is a highly efficacious HIV-1 protease inhibitor. While its primary metabolic clearance occurs via the cytochrome P450 (CYP3A4) oxidative pathway, it also undergoes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Darunavir (DRV) is a highly efficacious HIV-1 protease inhibitor. While its primary metabolic clearance occurs via the cytochrome P450 (CYP3A4) oxidative pathway, it also undergoes phase II metabolism to form darunavir glucuronide. Accurately quantifying this specific metabolite is critical for comprehensive pharmacokinetic (PK) profiling and evaluating drug-drug interactions.

The bioanalytical challenge lies in the physicochemical properties of glucuronide conjugates. The addition of the glucuronic acid moiety makes the metabolite highly hydrophilic, leading to poor retention on traditional reversed-phase (C18) sorbents and a high susceptibility to ion suppression from plasma phospholipids. To overcome this, we must move away from generic protein precipitation and employ a highly selective, mechanistically driven Solid Phase Extraction (SPE) chemistry [1].

Mechanistic Rationale: Mixed-Mode Strong Anion Exchange (MAX)

To achieve a self-validating, high-recovery extraction, this protocol utilizes a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent.

The Causality of the Chemistry: Glucuronide conjugates possess a carboxylic acid moiety on the glucuronic acid ring, with a pKa of approximately 3.0–3.5. By pre-treating the biological sample with a weak base to raise the pH to ~8.0, the carboxylic acid becomes fully deprotonated (ionized as −COO− ). The MAX sorbent contains both lipophilic (divinylbenzene) and quaternary amine (permanently positively charged) functional groups. Consequently, the deprotonated darunavir glucuronide binds strongly via electrostatic (ionic) interactions, while the parent darunavir binds via hydrophobic interactions. This dual-retention mechanism allows for aggressive washing steps that remove neutral and basic interferences before targeted acidic elution [2].

SPE_Mechanism S1 Plasma + 2% NH4OH (pH > 7) S2 Glucuronide Ionization (Deprotonated -COO⁻) S1->S2 S3 MAX Sorbent Binding (Ionic + Hydrophobic) S2->S3 S4 Acidic Elution (Neutralized -COOH) S3->S4

Mechanistic workflow of Mixed-Mode Strong Anion Exchange (MAX) SPE.

A Self-Validating Experimental Design

A trustworthy protocol must validate its own performance mathematically. This method is designed as a self-validating system by incorporating independent pre-extraction and post-extraction spikes.

  • True Recovery: Calculated by comparing the peak area of plasma spiked before extraction to plasma spiked after extraction. This isolates the physical efficiency of the MAX sorbent from mass spectrometer fluctuations.

  • Matrix Effect: Calculated by comparing the peak area of the post-extraction spike to a neat standard in the mobile phase. This proves that the wash steps successfully eliminated phospholipid ion suppression [3].

Step-by-Step SPE Methodology

Materials Required:

  • Mixed-mode strong anion exchange (MAX) cartridges (30 mg/1 cc)

  • LC-MS grade Methanol (MeOH) and Water

  • Ammonium Hydroxide ( NH4​OH ) and Formic Acid (FA)

Protocol Workflow

Step 1: Sample Pre-treatment

  • Action: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (Darunavir-d6 glucuronide). Add 200 µL of 2% NH4​OH in water. Vortex for 30 seconds.

  • Causality Insight: Dilution disrupts protein binding and reduces plasma viscosity for consistent flow rates. More importantly, the basic pH ensures the glucuronide's carboxylic acid is negatively charged, priming it for ionic capture.

Step 2: Cartridge Conditioning

  • Action: Pass 1.0 mL of MeOH through the SPE cartridge, followed by 1.0 mL of LC-MS grade water.

  • Causality Insight: Methanol solvates the polymeric divinylbenzene backbone, maximizing surface area. Water then equilibrates the bed to match the aqueous nature of the incoming plasma.

Step 3: Sample Loading

  • Action: Load the pre-treated plasma onto the cartridge. Allow it to pass via gravity or minimal vacuum (1-2 inHg).

  • Causality Insight: A slow flow rate is critical here. Ionic interactions require longer residence times than hydrophobic interactions to achieve equilibrium binding.

Step 4: Interference Washing

  • Action (Wash 1): 1.0 mL of 5% MeOH in water.

  • Action (Wash 2): 1.0 mL of 2% NH4​OH in water.

  • Causality Insight: Wash 1 removes unbound salts and highly polar matrix components. Wash 2 maintains the high pH, locking the glucuronide onto the quaternary amine via ionic bonds while washing away neutral and basic lipid interferences.

Step 5: Target Elution

  • Action: Elute with 2 x 500 µL of 2% Formic Acid in MeOH.

  • Causality Insight: The formic acid drops the pH well below the glucuronide's pKa (~3.2). This protonates the carboxylic acid (neutralizing it to −COOH ), breaking the ionic bond with the sorbent. The methanol simultaneously disrupts the hydrophobic bonds, releasing the analyte.

Step 6: Evaporation & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase.

SPE_Workflow N1 Plasma Sample (Spiked with IS) N2 Pre-treatment (Dilute with 2% NH4OH) N1->N2 N3 SPE Cartridge Conditioning (MeOH -> H2O) N2->N3 N4 Sample Loading (Gravity Flow) N3->N4 N5 Wash Steps (5% MeOH -> 2% NH4OH) N4->N5 N6 Elution (MeOH with 2% Formic Acid) N5->N6 N7 Evaporation & Reconstitution (N2 stream -> Mobile Phase) N6->N7 N8 LC-MS/MS Analysis (MRM Mode) N7->N8

SPE Workflow for Darunavir Glucuronide Extraction.

LC-MS/MS Analytical Parameters

Because organic extracts from SPE are highly compatible with advanced chromatography, direct injection into a high-aqueous gradient or Hydrophilic Interaction Liquid Chromatography (HILIC) system yields excellent peak shapes [4].

Chromatography:

  • Column: High-Strength Silica (HSS) T3 (2.1 x 100 mm, 1.8 µm) – chosen for its ability to retain polar compounds in reversed-phase conditions.

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in Acetonitrile

  • Gradient: 5% B to 95% B over 4.0 minutes.

Table 1: Optimized MRM Transitions

Note: The glucuronide transition represents the cleavage of the glucuronic acid moiety (-176 Da), yielding the parent darunavir ion in the collision cell.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Darunavir 548.2392.215Positive
Darunavir Glucuronide 724.2548.220Positive
Darunavir-d6 (IS) 554.2398.215Positive

Quantitative Validation Data

The self-validating nature of the MAX SPE protocol ensures that the analytical data meets stringent FDA/EMA bioanalytical guidelines. The table below summarizes the expected performance metrics when this causality-driven protocol is executed correctly.

Table 2: Self-Validation Metrics & Acceptance Criteria
ParameterTarget RangeCausality / Implication
Extraction Recovery > 85%Validates that the MAX sorbent effectively captured the ionized glucuronide during loading and released it during acidic elution.
Matrix Effect 90% - 110%Ensures the dual-wash steps successfully removed ion-suppressing phospholipids and endogenous salts.
Linearity ( R2 ) > 0.995Confirms the absence of sorbent saturation and linear MS detector response across the therapeutic range.
Precision (CV) < 15%Demonstrates the reproducibility of the gravity-flow elution kinetics across multiple sample batches.

References

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chrom
  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS ResearchG
  • Development and Validation of the First Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Multiple Antiretrovirals ACS Public
  • Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction NIH
Method

Application Note: Advanced Mass Spectrometry Structural Elucidation and Fragmentation Profiling of Darunavir O-β-D-Glucuronide

Executive Summary Darunavir (DRV) is a potent, second-generation non-peptidic human immunodeficiency virus (HIV-1) protease inhibitor. During Phase II metabolism, DRV undergoes extensive biotransformation, prominently yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Darunavir (DRV) is a potent, second-generation non-peptidic human immunodeficiency virus (HIV-1) protease inhibitor. During Phase II metabolism, DRV undergoes extensive biotransformation, prominently yielding glucuronide conjugates such as Darunavir O-β-D-glucuronide. Identifying the exact site of glucuronidation is critical for understanding the drug's clearance, potential toxicities, and receptor interactions. However, traditional mass spectrometry techniques struggle to localize this modification. This application note details the fragmentation mechanisms of Darunavir O-β-D-glucuronide and provides a robust, self-validating LC-MS/MS protocol utilizing both Collision-Induced Dissociation (CID) and orthogonal fragmentation techniques—such as Electron Activated Dissociation (EAD) and Ultraviolet Photodissociation (UVPD)—for comprehensive structural elucidation.

Mechanisms of Fragmentation: Overcoming the Labile Bond Challenge

The Causality Behind Fragmentation Choices

In standard LC-MS/MS workflows, beam-type Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) are the default activation methods. These techniques rely on vibrational excitation, meaning the kinetic energy is distributed throughout the molecule, causing the weakest bonds to cleave first.

For glucuronide metabolites, the O-glycosidic bond connecting the glucuronic acid moiety to the Darunavir aglycone is highly labile. Upon collisional activation of the protonated precursor ion ( [M+H]+ at m/z ~724.27), the dominant dissociation pathway is the neutral loss of the glucuronide moiety (-176 Da). This yields the intact Darunavir fragment at m/z 548.24, which subsequently fragments to a dominant product ion at m/z 392.20[1][2]. Because the glucuronide modification is lost before backbone cleavage occurs, localizing the exact site of O-glucuronidation among multiple possible hydroxyl or amine sites is virtually impossible using CID alone.

Orthogonal Fragmentation (EAD & UVPD)

To circumvent the limitations of CID, orthogonal fragmentation techniques such as Electron Activated Dissociation (EAD) or Ultraviolet Photodissociation (UVPD) are required[3][4].

  • Mechanism : These techniques deposit energy rapidly via electron capture or photon absorption, leading to electronic excitation rather than vibrational heating.

  • Outcome : This causes prompt, radical-driven cleavage of the molecular backbone prior to the distribution of vibrational energy, thereby preserving the labile O-glycosidic bond. Consequently, diagnostic product ions containing the intact glucuronide modification are generated, allowing for unambiguous site localization of the conjugate[3].

Isomeric Differentiation via Ion/Molecule Reactions

When differentiating between O-glucuronides and N-glucuronides, gas-phase ion/molecule reactions offer another layer of structural validation. In a linear quadrupole ion trap, deprotonated glucuronides ( [M−H]− ) can be reacted with trichlorosilane ( HSiCl3​ ). O-glucuronides characteristically form [M−H+HSiCl3​−HCl]− product ions, whereas N-glucuronides yield diagnostic [M−H+HSiCl3​−2HCl]− ions, allowing for the resolution of isomeric metabolites even when chromatographic separation is incomplete[5].

G Parent Darunavir O-β-D-Glucuronide Precursor Ion: m/z ~724.27 CID Collision-Induced Dissociation (CID) (Vibrational Excitation) Parent->CID EAD EAD / UVPD (Electronic Excitation) Parent->EAD CID_Frag Loss of Glucuronide (-176 Da) Major Ions: m/z 548, m/z 392 (Site Localization Fails) CID->CID_Frag Labile Bond Cleavage EAD_Frag Preservation of Glucuronide Bond Diagnostic Conjugate Fragments (Site Localization Succeeds) EAD->EAD_Frag Backbone Cleavage

Fragmentation logic comparing CID and EAD/UVPD for Darunavir O-β-D-glucuronide.

Experimental Protocol: A Self-Validating System

To ensure high scientific integrity, the following protocol incorporates built-in validation checks to prevent false positives caused by in-source fragmentation or matrix effects.

In Vitro Incubation and Sample Preparation
  • Incubation : Incubate 1 µM Darunavir in cryopreserved rat or human hepatocytes ( 1×106 cells/mL) suspended in Williams' Medium E[3].

  • Metabolism : Maintain the incubation at 37°C under 5% CO2​ on an orbital shaker for 120 minutes to allow sufficient Phase II metabolism.

  • Quenching : Quench the reaction by adding an equal volume of ice-cold acetonitrile ( CH3​CN ) containing an internal standard (e.g., Irbesartan, 50 ng/mL)[2].

    • Causality: Acetonitrile rapidly denatures metabolic enzymes, halting the reaction while precipitating proteins to protect the LC column.

  • Extraction : Vortex the mixture for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Preparation for Analysis : Transfer the particle-free supernatant to an HPLC auto-sampler vial.

    • Self-Validation Check: Always prepare and inject a "Time 0" quenched sample and a matrix blank. This ensures that any observed m/z 724 peaks are true metabolites generated over time, rather than endogenous isobaric interferences.

Liquid Chromatography (LC) Conditions
  • Column : Phenomenex Luna Omega Polar C18 (150 × 2.1 mm, 3 µm) or equivalent[3].

  • Mobile Phase A : 10 mM Ammonium Acetate in Water.

    • Causality: Ammonium acetate acts as a volatile buffer that stabilizes the pH, ensuring reproducible retention times while promoting efficient electrospray ionization (ESI)[1].

  • Mobile Phase B : Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Mass Spectrometry (MS/MS) Parameters
  • Instrument : High-Resolution Mass Spectrometer equipped with orthogonal fragmentation capabilities (e.g., SCIEX ZenoTOF 7600 or Thermo Orbitrap with UVPD)[3][4].

  • Ionization : Electrospray Ionization (ESI) in Positive Mode.

  • Data Acquisition : Information-Dependent Acquisition (IDA) utilizing both CID and EAD/UVPD scans sequentially on the top 5 most abundant precursors.

  • Self-Validation Check (In-Source Decay): Monitor the extracted ion chromatogram (XIC) of m/z 548.24. If a peak at m/z 548.24 perfectly co-elutes with the glucuronide peak at m/z 724.27, it indicates in-source fragmentation of the labile conjugate back to the parent drug[3]. The mass accuracy of the precursor ion must be maintained at < 5 ppm mass error.

G N1 In Vitro Incubation N2 Protein Precipitation N1->N2 N3 RP-LC Separation N2->N3 N4 ESI-HRMS Detection N3->N4 N5 Data Analysis N4->N5

Step-by-step LC-MS/MS experimental workflow for metabolite characterization.

Quantitative Data & Fragmentation Profiling

The quantitative and qualitative parameters for identifying Darunavir and its glucuronide conjugate are summarized below.

Table 1: Key Exact Masses and Fragmentation Profiles

AnalyteMolecular FormulaIonization ModePrecursor Ion (m/z)Major Product Ions (m/z)
Darunavir (DRV) C27​H37​N3​O7​S ESI+548.24392.2, 241.1, 113.1
Darunavir O-β-D-Glucuronide C33​H45​N3​O13​S ESI+724.27CID: 548.2, 392.2 EAD/UVPD: Conjugate-retaining structural fragments
Irbesartan (IS) C25​H28​N6​O ESI+429.20207.1

Table 2: Optimized LC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
6.00.44060
7.00.4595
8.50.4595
8.60.4955
10.00.4955

Conclusion

The structural elucidation of Darunavir O-β-D-glucuronide presents a classic analytical challenge due to the extreme lability of the O-glycosidic bond under standard collisional activation. By implementing a self-validating LC-MS/MS workflow that pairs robust chromatography with orthogonal fragmentation techniques (EAD or UVPD), analysts can suppress the dominant neutral loss pathway of the glucuronide moiety. This allows for the generation of diagnostic, conjugate-retaining product ions, enabling precise site localization and a deeper understanding of Darunavir's metabolic fate.

References

  • LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics Source: PubMed (National Institutes of Health) URL:[Link]

  • Orthogonal fragmentation mechanism enables new levels of metabolite characterization Source: SCIEX URL:[Link]

  • Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry Source: PMC (National Institutes of Health) URL:[Link]

  • Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Resolution for Darunavir O-β-D-Glucuronide

Welcome to the Advanced Chromatography Support Center. As drug development professionals, analyzing Phase II metabolites like darunavir O-β-D-glucuronide presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals, analyzing Phase II metabolites like darunavir O-β-D-glucuronide presents unique chromatographic challenges. Unlike its highly lipophilic parent drug, the glucuronide conjugate is intensely polar, prone to secondary column interactions, and often co-elutes with structural isomers.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your HPLC-MS/MS workflows.

Metabolic & Chromatographic Context

Before adjusting instrument parameters, it is critical to understand the analyte's structural behavior. Darunavir undergoes hepatic Phase II metabolism via UGT enzymes, yielding highly polar O-glucuronide and N-glucuronide isomers.

MetabolicPathway DRV Darunavir (Parent) Lipophilic Base UGT Hepatic UGTs (Phase II Metabolism) DRV->UGT OGluc Darunavir O-β-D-glucuronide Highly Polar (pKa ~3.2) UGT->OGluc O-glucuronidation NGluc Darunavir N-glucuronide Polar Isomer UGT->NGluc N-glucuronidation

Darunavir Phase II metabolism yielding polar O- and N-glucuronide isomers.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does darunavir O-β-D-glucuronide elute in the void volume on a standard C18 column, and how can I increase its retention? Causality: Glucuronidation adds a highly polar glucuronic acid moiety to the molecule. This moiety contains a carboxylic acid group with a pKa of approximately 3.2. At physiological or neutral HPLC mobile phase pH, this carboxylate group is ionized (COO⁻), making the metabolite extremely hydrophilic. On a standard hydrophobic C18 column, this prevents adequate partitioning into the stationary phase, leading to void volume elution. Solution: Lower the mobile phase pH to 2.0–2.5 using 0.1% formic acid or 0.05% trifluoroacetic acid (TFA). This effectively protonates the carboxylic acid (COOH), suppressing its ionization and significantly increasing the analyte's hydrophobicity. Additionally,1 ensures the polar glucuronide is retained while unretained matrix components elute[1].

Q2: How do I resolve the O-glucuronide from the N-glucuronide isomer or the parent darunavir? Causality: Darunavir can form both O- and N-glucuronides. Because these are structural isomers, they share the identical mass-to-charge ratio (m/z) and exhibit near-identical polarities. Standard hydrophobic interactions (C18) often fail to differentiate the subtle spatial differences between the O-linked and N-linked sugar moieties. Solution: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These columns provide orthogonal separation mechanisms—specifically π−π interactions and dipole-dipole interactions—which are highly sensitive to the spatial arrangement of the glucuronide linkage, allowing for baseline resolution of the isomers[2].

Q3: I am experiencing severe peak tailing for the glucuronide metabolite. What is the mechanism, and how do I fix it? Causality: The multiple hydroxyl groups and the carboxylic acid on the glucuronide moiety act as strong hydrogen bond donors and acceptors. These functional groups interact aggressively with residual, unreacted silanol groups on the silica backbone of the stationary phase. This secondary retention mechanism manifests as severe peak tailing. Solution: Utilize a polar-endcapped or polar-embedded column (e.g., Waters T3 or Phenomenex Synergi Hydro-RP). Alternatively, increase the ionic strength of your mobile phase by adding 2–5 mM ammonium formate to the acidic aqueous phase. The ammonium ions act as silanol-masking agents, outcompeting the glucuronide for binding sites and restoring peak symmetry[3].

Troubleshooting Start Issue: Poor Resolution of Darunavir Glucuronide CheckVoid Eluting in Void Volume? Start->CheckVoid FixpH Action: Lower pH to < 2.5 (Protonate Glucuronic Acid) CheckVoid->FixpH Yes CheckTail Severe Peak Tailing? CheckVoid->CheckTail No FixpH->CheckTail FixSilanol Action: Use Polar-Endcapped Column & Add Buffer CheckTail->FixSilanol Yes CheckIso Co-eluting with Isomers? CheckTail->CheckIso No FixSilanol->CheckIso FixColumn Action: Switch to PFP or Phenyl-Hexyl Phase CheckIso->FixColumn Yes Success Optimal HPLC Resolution CheckIso->Success No FixColumn->Success

Decision tree for troubleshooting darunavir glucuronide HPLC resolution issues.

Quantitative Data: Chromatographic Parameters

The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting chromatographic performance for Darunavir O-β-D-glucuronide.

Column ChemistryMobile Phase pHInitial % OrganicGlucuronide Retention ( k′ )Peak Symmetry ( As​ )Isomer Resolution ( Rs​ )
Standard C186.810%< 0.5 (Void Volume)N/APoor (< 0.8)
Standard C182.510%1.2 (Moderate)1.8 (Severe Tailing)Poor (< 1.0)
Polar-Endcapped C182.52%3.5 (Strong)1.1 (Excellent)Moderate (~1.2)
Phenyl-Hexyl / PFP 2.5 2% 3.8 (Strong) 1.0 (Excellent) Excellent (> 2.0)
Step-by-Step Methodology: Self-Validating Protocol

To ensure robust and reproducible separation of darunavir and its glucuronide metabolites, implement the following validated workflow. This protocol incorporates self-validating checkpoints to ensure system suitability prior to sample analysis.

Step 1: Sample Preparation (Cold Protein Precipitation)

  • Aliquot 100 µL of plasma/serum into a pre-chilled microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: The acidic, cold environment instantly denatures proteins while preventing the ex vivo enzymatic hydrolysis of the fragile glucuronide bond back to the parent drug.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Setup

  • Column: Install a Phenyl-Hexyl or PFP column (e.g., Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm)[2].

  • Mobile Phase A: 100% HPLC-grade Water + 0.05% Formic Acid + 2 mM Ammonium Formate (pH ~2.5).

  • Mobile Phase B: 100% Methanol + 0.05% Formic Acid. Note: Methanol is preferred over acetonitrile for phenyl phases to maximize π−π selectivity.

Step 3: Gradient Elution Profile

  • 0.0 - 1.0 min: Hold at 2% B. (Self-Validation Check: Ensure column pressure is stable. This hold focuses the polar glucuronide at the column head).

  • 1.0 - 5.0 min: Linear ramp from 2% B to 60% B.

  • 5.0 - 6.0 min: Linear ramp from 60% B to 95% B (Elution of lipophilic parent darunavir).

  • 6.0 - 7.5 min: Hold at 95% B (Column wash).

  • 7.5 - 10.0 min: Return to 2% B and re-equilibrate.

Step 4: System Suitability & Validation

  • Inject a mixed standard of Darunavir, Darunavir O-glucuronide, and Darunavir N-glucuronide.

  • Validation Criteria:

    • The retention factor ( k′ ) for the O-glucuronide must be > 2.0.

    • The resolution ( Rs​ ) between O-glucuronide and N-glucuronide must be 1.5. If Rs​ < 1.5, slightly decrease the gradient slope between 1.0 and 5.0 min.

    • Peak asymmetry ( As​ ) must be between 0.9 and 1.2. If As​ > 1.2, verify the preparation of the ammonium formate buffer.

References
  • Title: Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry Source: PubMed / NIH URL: [Link]

  • Title: HPLC-MS/MS method for the simultaneous quantification of dolutegravir, elvitegravir, rilpivirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma Source: PubMed / NIH URL: [Link]

  • Title: Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: HPLC Estimation, Ex vivo Everted Sac Permeability and In Vivo Pharmacokinetic Studies of Darunavir Source: Journal of Chromatographic Science / Oxford Academic URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Darunavir Glucuronide in Plasma Samples

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I frequently encounter assays where darunavir (DRV) quantification is compromised by incurred sample instability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. As a Senior Application Scientist, I frequently encounter assays where darunavir (DRV) quantification is compromised by incurred sample instability.

Darunavir, a potent HIV-1 protease inhibitor, undergoes phase II metabolism to form both O- β -D-glucuronide and N- β -D-glucuronide[1]. A critical failure point in bioanalytical LC-MS/MS assays is the ex vivo degradation of these metabolites back into the parent drug. If left unmitigated, this degradation artificially inflates DRV pharmacokinetic (PK) data. This guide provides the mechanistic causality behind this degradation and a self-validating protocol to ensure absolute sample integrity.

Mechanistic Overview & Stabilization Strategy

G DRV Darunavir (Parent Drug) UGT Hepatic UGT Metabolism DRV->UGT In vivo OGluc Darunavir O-Glucuronide (Enzymatically Labile) UGT->OGluc NGluc Darunavir N-Glucuronide (Acid Labile) UGT->NGluc DegEnz Endogenous β-Glucuronidase (Plasma) OGluc->DegEnz Ex vivo degradation DegAcid Acidic Conditions (pH < 6.0) NGluc->DegAcid Ex vivo degradation DegEnz->DRV DegAcid->DRV Intervention1 Inhibited by: D-Saccharic acid 1,4-lactone Intervention1->DegEnz Intervention2 Prevented by: Neutral pH Buffer (pH 7.4) Intervention2->DegAcid

Figure 1: Ex vivo degradation pathways of Darunavir glucuronides and targeted stabilization interventions.

Troubleshooting FAQs

Q: Why is my darunavir parent drug concentration artificially high in incurred samples? A: This is a classic symptom of ex vivo metabolite degradation. Darunavir is metabolized into O- and N-glucuronides[1]. If plasma samples are not immediately stabilized during collection, these glucuronides hydrolyze back into the parent darunavir molecule, leading to a false overestimation of the parent drug concentration in your LC-MS/MS assay.

Q: I acidified my plasma samples to stabilize the glucuronides, but the degradation got worse. Why? A: This is the most common pitfall in DRV bioanalysis. While acidification (pH < 5) is the gold standard for stabilizing acyl glucuronides (to prevent acyl migration and spontaneous hydrolysis), darunavir forms N-glucuronides[1]. N-glucuronides are highly susceptible to acid-catalyzed hydrolysis[2]. By acidifying the plasma, you are actively cleaving the N-glucuronide back to darunavir. You must maintain a neutral pH (7.0–7.4) to preserve the N-glucuronide.

Q: If I can't use acid, how do I prevent the enzymatic degradation of the O-glucuronide? A: The O-glucuronide is primarily degraded by endogenous β -glucuronidase present in human plasma. To arrest this enzymatic activity without altering the pH, you must add a targeted β -glucuronidase inhibitor, such as D-saccharic acid 1,4-lactone (saccharolactone), directly to the collection tubes[3][4].

Q: What is the recommended concentration of saccharolactone? A: A final concentration of 10 to 20 mM saccharolactone is optimal. This concentration effectively inhibits endogenous β -glucuronidase activity without causing matrix effects or ion suppression in downstream LC-MS/MS analysis[4].

Quantitative Data: Comparative Stability

The following table summarizes the causal relationship between sample handling conditions, the stability of specific DRV glucuronide isomers, and the resulting impact on PK data integrity.

Storage ConditionAdditive / InterventionDRV O-Glucuronide StabilityDRV N-Glucuronide StabilityImpact on DRV Parent PK Accuracy
Room Temp (25°C) None (K2EDTA only)Rapidly Hydrolyzed (Enzymatic)StableModerate Overestimation
4°C (Ice Bath) Acidified (pH < 5.0)StableRapidly Hydrolyzed (Chemical)Severe Overestimation
4°C (Ice Bath) Saccharolactone (20 mM)Stable (>95% recovery)Stable (>95% recovery)Accurate Quantification
-80°C Saccharolactone (20 mM)Stable (Long-term)Stable (Long-term)Accurate Quantification
Self-Validating Protocol: Plasma Collection and Stabilization

Objective: To simultaneously prevent enzymatic cleavage of DRV O-glucuronide and acid-catalyzed hydrolysis of DRV N-glucuronide.

Step 1: Inhibitor Preparation & Neutralization Prepare a fresh 1.0 M stock solution of D-saccharic acid 1,4-lactone in LC-MS grade water. Critical Causality Step: Saccharolactone can lower the pH of unbuffered solutions. You must neutralize the stock to pH 7.0 using dilute NaOH prior to use to prevent inadvertent acid-hydrolysis of the N-glucuronide[4].

Step 2: Tube Spiking Pre-aliquot the neutralized saccharolactone stock into K2EDTA blood collection tubes to achieve a final whole-blood concentration of 20 mM.

Step 3: Sample Collection & Thermal Control Draw whole blood into the pre-spiked tubes. Immediately invert 5-8 times to mix and submerge the tubes in a wet ice bath (4°C). Mechanistic reasoning: Low temperatures slow down any residual enzymatic activity during the brief window before the inhibitor fully binds to the β -glucuronidase active sites.

Step 4: Centrifugation Within 30 minutes of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C.

Step 5: pH Verification (Validation Step) Spot-check the resulting plasma pH using micro-pH paper. The pH must read strictly between 7.0 and 7.4. If the pH drops below 6.0, the N-glucuronide is at immediate risk of hydrolysis, and the sample batch should be flagged.

Step 6: Storage Aliquot the stabilized plasma into pre-chilled polypropylene cryovials and immediately flash-freeze on dry ice. Store at -80°C until extraction.

References
  • Zhu et al. "Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry." PubMed. URL:[Link]

  • "Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry." PMC. URL:[Link]

  • "Effect of the β-glucuronidase inhibitor saccharolactone on glucuronidation by human tissue microsomes and recombinant UDP- glucuronosyltransferases." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Darunavir O-β-D-Glucuronide Recovery in LC-MS/MS

Overview Darunavir (DRV) is a potent protease inhibitor used extensively in HIV-1 antiretroviral therapy. During hepatic metabolism, it undergoes glucuronidation to form Darunavir O-β-D-Glucuronide (CAS: 1159613-25-8, MW...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Darunavir (DRV) is a potent protease inhibitor used extensively in HIV-1 antiretroviral therapy. During hepatic metabolism, it undergoes glucuronidation to form Darunavir O-β-D-Glucuronide (CAS: 1159613-25-8, MW: 723.79 g/mol )[1]. While parent darunavir (MW: 547.66 g/mol ) is relatively lipophilic and easily extracted using standard Liquid-Liquid Extraction (LLE)[1], the addition of the glucuronic acid moiety drastically shifts the molecule's polarity. This polarity mismatch is the primary culprit behind low recovery rates during bioanalytical sample preparation for LC-MS/MS.

This technical guide provides causality-driven troubleshooting, self-validating protocols, and diagnostic workflows to resolve extraction failures.

Diagnostic Workflow 1: Root Cause Analysis of Extraction Failure

G Start Low Recovery: Darunavir O-β-D-Glucuronide Isolate Isolate Issue: Is parent Darunavir (DRV) recovery also low? Start->Isolate BothLow Both Low: Matrix Effect or Protein Binding Isolate->BothLow Yes GlucLow Only Glucuronide Low: Polarity / Partitioning Failure Isolate->GlucLow No Action1 Optimize PPT: Increase organic ratio (e.g., 1:4 Plasma:MeCN) BothLow->Action1 Action2 Evaluate Ion Suppression: Use stable isotope IS (DRV-d9) BothLow->Action2 Action3 Abandon standard LLE. Switch to HLB-SPE or SLE GlucLow->Action3 Action4 Acidify sample (pH 2-3) to neutralize glucuronic acid GlucLow->Action4

Workflow for diagnosing and resolving extraction failures for darunavir and its polar metabolites.

In-Depth Troubleshooting Guide

Q: Why does my liquid-liquid extraction (LLE) yield >90% recovery for darunavir but <15% for the glucuronide metabolite? A:

  • Causality: Glucuronidation adds a highly polar, ionizable carboxylic acid moiety (pKa ~3.0-3.5) to the molecule. In neutral LLE (e.g., using ethyl acetate or methyl-tert-butyl ether), the glucuronide remains deprotonated (ionized) and highly hydrophilic, trapping it in the aqueous plasma layer. Parent darunavir, lacking this moiety, partitions easily into the organic layer.

  • Solution: To extract the glucuronide via LLE, you must acidify the plasma (pH ~2.0) using formic or phosphoric acid to protonate the carboxylic acid, thereby increasing its lipophilicity. However, Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) is highly preferred for reproducible recovery[2].

Q: I switched to Protein Precipitation (PPT) using acetonitrile. The physical recovery is fine, but the LC-MS/MS signal is completely suppressed. How do I fix this? A:

  • Causality: PPT is a non-selective extraction method. While a 1:4 ratio of plasma to acetonitrile successfully precipitates proteins and extracts both DRV and its glucuronide[3], it leaves behind endogenous phospholipids. These phospholipids co-elute with polar metabolites in reversed-phase LC, causing severe ionization suppression in the ESI source[4].

  • Solution: Pass the PPT supernatant through a phospholipid removal plate (e.g., Ostro™ or Phree™) or shift to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC separates the polar glucuronide from the hydrophobic phospholipids, rescuing the MS signal[2].

Q: How can I adjust my Solid Phase Extraction (SPE) to capture both the parent drug and the metabolite? A:

  • Causality: Standard C18 silica-based SPE relies purely on hydrophobic interactions, which are insufficient to retain the highly polar glucuronide during the aqueous wash steps[4].

  • Solution: Switch to a polymeric Hydrophilic-Lipophilic Balance (HLB) cartridge or a Weak Anion Exchange (WAX) cartridge. WAX is particularly effective because its positively charged amine groups form strong ionic bonds with the negatively charged carboxylate of the glucuronide, allowing for aggressive washing of interferences before eluting with a basic organic solvent.

Diagnostic Workflow 2: In-Source Fragmentation Check

A common false negative in glucuronide recovery is in-source fragmentation. The fragile glycosidic bond can break in the mass spectrometer's ionization source, converting the glucuronide back into the parent darunavir (loss of 176 Da).

G2 Start LC-MS/MS Validation: Extraction Loss vs. In-Source Fragmentation Step1 Inject Neat Standard of Darunavir O-β-D-Glucuronide Start->Step1 Step2 Monitor MRM Transitions: Parent (m/z 548 -> 392) Glucuronide (m/z 724 -> 548) Step1->Step2 Decision Does Parent MRM peak appear at Glucuronide RT? Step2->Decision Yes Yes: In-Source Fragmentation. Decrease Declustering Potential (DP) or Source Temperature Decision->Yes True No No: True Extraction Loss. Proceed to optimize Sample Preparation Decision->No False

Logical workflow to distinguish true extraction loss from MS in-source fragmentation.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Supported Liquid Extraction (SLE) for HILIC-MS/MS
  • Mechanism: SLE uses diatomaceous earth to act as a high-surface-area scaffold for the aqueous sample, allowing highly efficient partitioning into the elution solvent without emulsion formation[2].

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of Internal Standard (e.g., Irbesartan or DRV-d9). Dilute 1:1 with 1% aqueous formic acid. (Causality: Acidification ensures the glucuronide is fully protonated and lipophilic enough to partition).

  • Loading: Apply the 400 µL pre-treated sample to a 400 µL capacity SLE plate. Apply a gentle vacuum (-0.2 bar) for 5 seconds to initiate loading into the diatomaceous earth.

  • Equilibration: Wait 5 minutes. (Causality: This allows the aqueous sample to completely coat the high-surface-area sorbent).

  • Elution: Elute with 2 x 900 µL of Ethyl Acetate. Apply gravity flow for 5 minutes, followed by a brief vacuum to collect the final drops[2].

  • Evaporation & Reconstitution: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Acetonitrile/Water (95:5, v/v) with 0.1% formic acid.

  • Validation Checkpoint (Self-Validating System): Spike a post-extraction blank plasma sample with the same concentration of neat standard. Compare the peak area of the pre-extraction spiked sample to the post-extraction spiked sample. This isolates true physical recovery from MS matrix effects.

Protocol 2: HLB-SPE (Hydrophilic-Lipophilic Balance)
  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load 200 µL plasma diluted 1:1 with 2% phosphoric acid.

  • Washing: Wash with 1 mL of 5% Methanol in water. (Causality: The low organic content removes salts and highly polar endogenous compounds without eluting the retained glucuronide)[4].

  • Elution: Elute with 1 mL of 100% Methanol.

  • Validation Checkpoint (Self-Validating System): Analyze the wash fraction in the LC-MS/MS. If the glucuronide is detected in the wash, the wash solvent is too strong; decrease the methanol percentage in Step 3 to 2%.

Quantitative Data Summary

The following table summarizes expected recovery rates and matrix effects based on the extraction methodology chosen for Darunavir and its glucuronide metabolite.

Extraction MethodologyTarget AnalyteAvg. Recovery (%)Matrix Effect (%)Primary Limitation
Standard LLE (Neutral) Darunavir (Parent)92 - 98%[5]< 5%Excellent for parent, fails for metabolite.
Standard LLE (Neutral) DRV-Glucuronide< 15%N/AMetabolite remains in aqueous phase.
Protein Precipitation (PPT) Both85 - 91%[3]-30 to -50%Severe ion suppression from phospholipids.
HLB-SPE (Acidified) Both80 - 88%[4]< 10%Requires careful wash step optimization.
SLE (Ethyl Acetate) Both85 - 93%[6]< 5%Requires HILIC LC to handle organic extracts[2].

FAQs

Q: Is Darunavir O-β-D-Glucuronide stable during the evaporation step? A: Acyl glucuronides are notorious for undergoing intramolecular acyl migration or hydrolysis at physiological pH or elevated temperatures. However, Darunavir O-β-D-Glucuronide is an O-glucuronide (ether/phenolic linkage), which is significantly more stable than acyl glucuronides. Evaporation under nitrogen at 40°C is generally safe, but maintaining a slightly acidic environment (pH 4-5) during storage prevents degradation[6].

Q: What is the best internal standard (IS) for quantifying the glucuronide? A: The gold standard is a stable isotope-labeled version of the metabolite itself (e.g., DRV-Glucuronide-d9). If unavailable, use Darunavir-d9 for the parent drug[3] and a structural analog with similar retention and ionization properties (like Irbesartan[2] or Phenacetin[4]) for the metabolite, ensuring you rigorously validate the matrix effect.

Q: Can I use direct injection without extraction? A: Direct injection of plasma is not recommended due to rapid column clogging and extreme ion suppression. However, "dilute-and-shoot" methods using urine (diluted 1:10 with mobile phase) can be successful because urine contains far fewer proteins and phospholipids than plasma[6].

References

  • Bokka Ramesh, Nemali Manjula, Sistla Ramakrishna, Potturi Sita Devi. "Direct injection HILIC–MS/MS analysis of darunavir in rat plasma applying supported liquid extraction." PMC / NIH, 2014. URL: [Link]

  • D'Avolio A, et al. "A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine." PubMed / NIH, 2009. URL: [Link]

  • Zheng, et al. "Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses." ACS Omega, 2020. URL: [Link]

  • Pharmaffiliates. "Darunavir O-β-D-Glucuronide Reference Standard (CAS: 1159613-25-8)." Pharmaffiliates Catalog. URL: [Link]

  • Rao RN, et al. "LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics." PubMed / NIH, 2014. URL: [Link]

  • "Development and Validation of an LC- MS/MS Method for the Quantification of Darunavir in Human Plasma." Nanotechnology Perceptions. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Darunavir Glucuronide LC-MS Analysis

Welcome to the technical support center for the LC-MS analysis of darunavir and its primary metabolite, darunavir glucuronide. This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of darunavir and its primary metabolite, darunavir glucuronide. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the LC-MS analysis of darunavir and its glucuronide metabolite.

Q1: Why is the analysis of darunavir glucuronide challenging?

A: The analysis of darunavir glucuronide presents several challenges inherent to glucuronide metabolites. These compounds are often more polar than the parent drug, leading to poor retention on traditional reversed-phase columns. Additionally, the glucuronide bond can be labile and prone to in-source fragmentation in the mass spectrometer's source, where it can revert to the parent drug, darunavir.[1][2] This can interfere with the accurate quantification of both the parent drug and the metabolite.

Q2: What are the typical starting mobile phase conditions for darunavir and darunavir glucuronide analysis?

A: A common starting point for reversed-phase LC-MS analysis of darunavir and its glucuronide is a mobile phase consisting of an aqueous component with a volatile buffer and an organic modifier. For example, a mobile phase of 0.01 M ammonium formate in water (pH adjusted to 3.0 with formic acid) and acetonitrile as the organic solvent is a good starting point.[3] Other successful methods have utilized mobile phases such as acetonitrile and 2mM ammonium acetate with 0.1% formic acid in water.[4][5]

Q3: What type of LC column is recommended for this analysis?

A: A C18 column is the most commonly used stationary phase for the separation of darunavir and its metabolites.[3][4][5][6] Look for a high-purity, end-capped C18 column to minimize secondary interactions with residual silanol groups, which can cause peak tailing.[7] For the more polar glucuronide metabolite, a column with a polar-embedded phase or a hydrophilic interaction liquid chromatography (HILIC) column could also be considered if retention on a standard C18 is insufficient.

Q4: What are the expected mass-to-charge ratios (m/z) for darunavir and darunavir glucuronide?

A: In positive ion mode electrospray ionization (ESI+), darunavir will typically be observed as the protonated molecule [M+H]⁺ at an m/z of approximately 548.3. The darunavir glucuronide will have an m/z corresponding to the addition of a glucuronic acid moiety (176 Da), resulting in an [M+H]⁺ ion at approximately m/z 724.3. It is also common to observe the sodium adduct [M+Na]⁺.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: I am observing significant peak tailing for my darunavir glucuronide peak. What could be the cause and how can I fix it?

A: Peak tailing for polar analytes like glucuronides is a common issue in reversed-phase chromatography.

  • Cause: The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[7][8] These interactions create a secondary, undesirable retention mechanism that leads to asymmetrical peaks.

  • Solution:

    • Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to suppress the ionization of the silanol groups. Adding a small amount of an acid like formic acid to the mobile phase is crucial.

    • Add a Competing Base: A small amount of a volatile salt like ammonium formate or ammonium acetate in the mobile phase can help to shield the silanol groups and reduce secondary interactions.[8]

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups.[7] If you are using an older column, consider switching to a newer generation column.

    • Check for Column Overload: Injecting too much sample onto the column can also lead to peak tailing. Try reducing the injection volume or diluting your sample.[9]

Q6: My darunavir glucuronide signal is very low, or I am seeing a large darunavir peak at the retention time of the glucuronide. What is happening?

A: This is a classic sign of in-source fragmentation of the glucuronide metabolite.

  • Cause: The glucuronide bond is susceptible to breaking in the heated electrospray source of the mass spectrometer, causing the metabolite to convert back to the parent drug before detection.[1][2]

  • Solution:

    • Optimize MS Source Parameters: Reduce the source temperature and other desolvation parameters to the minimum required for adequate sensitivity. Softer ionization conditions can help preserve the intact glucuronide.

    • Mobile Phase pH: While acidic conditions are good for chromatography, a very low pH can sometimes promote the hydrolysis of certain glucuronides. If source optimization is not sufficient, a slightly higher pH (while still maintaining good chromatography) could be explored.

    • Consider an Alternative Fragmentation Technique: If available, using a softer fragmentation technique like Electron Activated Dissociation (EAD) instead of Collision-Induced Dissociation (CID) can provide more structural information while preserving the glucuronide moiety.

Q7: I am struggling to get enough retention for darunavir glucuronide on my C18 column. What are my options?

A: Poor retention of polar analytes is a common challenge in reversed-phase chromatography.

  • Solution:

    • Decrease the Organic Content of the Mobile Phase: Start with a lower percentage of organic solvent (e.g., acetonitrile or methanol) in your initial gradient conditions.

    • Use a More Retentive Organic Modifier: Methanol is generally less eluotropic than acetonitrile, so switching to a methanol-based mobile phase may increase retention.

    • Consider a Different Stationary Phase: If modifying the mobile phase is not sufficient, you may need to use a different type of column. A polar-embedded C18 column or a HILIC column can provide better retention for highly polar compounds.

    • Increase Aqueous Component Additives: Increasing the concentration of salts like ammonium formate in the aqueous phase can sometimes enhance the retention of polar compounds.

Mobile Phase Optimization Workflow

This section provides a systematic approach to developing a robust mobile phase for the analysis of darunavir and darunavir glucuronide.

Step-by-Step Protocol
  • Initial Mobile Phase Selection:

    • Aqueous Phase (A): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Organic Phase (B): Acetonitrile.

    • Rationale: Ammonium formate is a volatile buffer compatible with mass spectrometry that helps to control pH and improve peak shape.[10][11] A pH of 3.5 will ensure that the carboxylic acid group of the glucuronide is protonated, enhancing retention in reversed-phase chromatography, and will also suppress the ionization of residual silanols on the column. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Gradient Optimization:

    • Start with a shallow gradient to ensure good separation between darunavir and its glucuronide. For example:

      • 0-2 min: 10% B

      • 2-15 min: 10-70% B

      • 15-17 min: 70-95% B

      • 17-20 min: 95% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Adjust the gradient slope and duration to achieve optimal resolution and run time.

  • Evaluation of Mobile Phase Additives:

    • Formic Acid Concentration: Test different concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) in the aqueous phase. While some acid is necessary, excessive amounts can sometimes lead to ion suppression in the MS source.[12][13]

    • Buffer Salt: Compare ammonium formate with ammonium acetate. Both are volatile and suitable for LC-MS.[10] The choice may depend on the specific selectivity and peak shape observed for your analytes.

  • Organic Modifier Comparison:

    • If retention or selectivity is an issue, replace acetonitrile with methanol and re-optimize the gradient. Methanol has different solvent properties and can alter the elution order and peak shape.

Mobile Phase Optimization Workflow Diagram

MobilePhaseOptimization cluster_start Step 1: Initial Conditions cluster_gradient Step 2: Gradient Development cluster_additives Step 3: Additive Evaluation cluster_organic Step 4: Organic Modifier cluster_final Step 5: Final Method Start Select Initial Mobile Phase (10mM Ammonium Formate, pH 3.5 in Water / Acetonitrile) Gradient Optimize Gradient Profile (Shallow to Steep) Start->Gradient Additives Evaluate Additives Gradient->Additives FormicAcid Test Formic Acid Conc. (0.05% vs 0.1% vs 0.2%) Additives->FormicAcid BufferSalt Compare Buffer Salt (Ammonium Formate vs Ammonium Acetate) Additives->BufferSalt Organic Compare Organic Modifier (Acetonitrile vs Methanol) FormicAcid->Organic BufferSalt->Organic Final Final Optimized Method Organic->Final caption Workflow for Mobile Phase Optimization

Sources

Troubleshooting

Technical Support Center: Matrix Effect Mitigation in Darunavir O-beta-D-glucuronide Quantification

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the bioanalysis of darunavir and its primary metabolite, darunavir O-beta-D-glucuronide. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the bioanalysis of darunavir and its primary metabolite, darunavir O-beta-D-glucuronide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS quantification. We will explore the root causes of common analytical challenges and provide robust, field-proven troubleshooting strategies to ensure the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to matrix effects in the context of darunavir and its glucuronide metabolite.

Q1: What is the "matrix effect," and why is it a significant concern for quantifying darunavir and its glucuronide metabolite?

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] In bioanalysis, particularly with electrospray ionization (ESI) mass spectrometry, these interferences can suppress or enhance the analyte's signal, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4]

Darunavir O-beta-D-glucuronide is a polar metabolite.[5][6] When analyzing it alongside the less polar parent drug, darunavir, in complex biological matrices like plasma, a significant challenge arises. The chromatographic conditions required to retain the polar glucuronide may result in the early elution of endogenous matrix components, such as phospholipids, which are notorious for causing ion suppression. This can disproportionately affect the analyte at the lower limit of quantification (LLOQ), compromising the integrity of pharmacokinetic data.[3]

Q2: What are the primary sources of matrix effects in human plasma?

Biological matrices are complex mixtures of endogenous and exogenous substances. The most common sources of matrix effects in plasma are:

  • Phospholipids: These are the main culprits for ion suppression in ESI-MS. Their amphipathic nature causes them to interfere with droplet formation and analyte ionization in the MS source.[3]

  • Salts and Proteins: While most proteins are removed during initial sample preparation, residual salts and small proteins can alter the mobile phase's properties and compete with the analyte for ionization.[3]

  • Metabolites and Concomitant Medications: Endogenous metabolites or other administered drugs can co-elute with darunavir or its glucuronide, causing direct interference.[7]

Q3: How can I quantitatively assess the presence and magnitude of matrix effects in my assay?

The most accepted method for quantifying matrix effects is the post-extraction spike method , as recommended by regulatory bodies like the FDA.[1][2] This involves calculating a Matrix Factor (MF).

The MF is determined by comparing the peak response of an analyte spiked into a blank, extracted matrix to the response of the analyte in a neat (pure) solvent solution at the same concentration.[2]

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

According to FDA M10 guidance, the matrix effect should be evaluated using at least six different lots of the biological matrix to account for inter-subject variability.[1]

Q4: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical method validation?

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have stringent requirements for evaluating matrix effects during method validation.[1][7][8] The key expectations outlined in the FDA's M10 Bioanalytical Method Validation Guidance include:

  • Full Validation: Matrix effects must be thoroughly investigated during the full validation of a new bioanalytical method.[1][8]

  • Selectivity and Specificity: The method must demonstrate selectivity for the analyte and internal standard (IS) in the presence of matrix components. Interference from the matrix should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the IS response.[1]

  • Multiple Matrix Lots: The evaluation must be performed using a minimum of six different sources (lots) of the biological matrix to ensure the method is robust across different populations.[1]

  • Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it is expected to experience the same degree of ion suppression or enhancement.[9][10]

Troubleshooting Guide: Common Issues & Solutions

This section provides practical solutions to specific problems encountered during the quantification of darunavir and its glucuronide metabolite.

Problem 1: High variability and poor accuracy at the Lower Limit of Quantification (LLOQ).
  • Likely Cause: Significant and inconsistent ion suppression affecting the analyte at low concentrations. This is often due to insufficient sample cleanup, where endogenous phospholipids are not adequately removed. Protein precipitation alone is frequently inadequate for removing these interferences.[11]

  • Solution: Optimize your sample preparation strategy to effectively remove interfering matrix components. Improving sample preparation is often the most effective way to mitigate matrix effects.[12]

TechniqueEffectiveness for Phospholipid RemovalAnalyte Recovery (Polar Metabolites)Throughput & Complexity
Protein Precipitation (PPT) Poor. Co-precipitates proteins but leaves most phospholipids in the supernatant.[11]High, but the resulting extract is "dirty."High throughput, simple.
Liquid-Liquid Extraction (LLE) Moderate. Depends on solvent choice. Can remove many non-polar interferences.[12]Can be low and variable for polar glucuronides unless pH and solvent are carefully optimized.Moderate throughput, more complex than PPT.
Solid-Phase Extraction (SPE) Good to Excellent. Highly dependent on the sorbent and method.Generally good and reproducible with proper method development.Lower throughput, more complex, but provides the cleanest extracts.[13]
Phospholipid Removal Plates (e.g., HybridSPE®) Excellent. Specifically designed to target and remove phospholipids.[14][15][16]High, as the mechanism is selective for phospholipids, not the analyte.[15]High throughput, simple "pass-through" workflow.

This protocol fuses the simplicity of protein precipitation with the specificity of solid-phase extraction for superior matrix removal.[14][15]

  • Sample Aliquot: Pipette 100 µL of plasma or serum into the wells of the HybridSPE®-Phospholipid 96-well plate.

  • Add IS & Precipitate: Add 300 µL of precipitation solvent (typically 1% formic acid in acetonitrile) containing your internal standard.

  • Mix: Mix thoroughly by vortexing or aspirating to ensure complete protein precipitation.

  • Process: Apply vacuum or positive pressure to the manifold. The initial filtrate passes through a filter that removes precipitated proteins. It then flows through the HybridSPE® stationary phase, which selectively retains phospholipids via a Lewis acid-base interaction.[14]

  • Collect Eluate: The resulting eluate, now free of both proteins and phospholipids, is collected and ready for direct injection or evaporation and reconstitution.[14]

G cluster_workflow HybridSPE®-Phospholipid Workflow plasma 1. Plasma Sample (100 µL) + IS in Acetonitrile (300 µL) mix 2. Mix to Precipitate Proteins plasma->mix plate 3. Apply to HybridSPE® Plate mix->plate pressure 4. Apply Vacuum / Positive Pressure plate->pressure collect 5. Collect Clean Eluate pressure->collect analyze 6. LC-MS/MS Analysis collect->analyze

Workflow for phospholipid removal using a specialized SPE plate.
Problem 2: In-source fragmentation of darunavir O-beta-D-glucuronide interferes with darunavir quantification.
  • Likely Cause: Glucuronide metabolites can be thermally labile and may fragment in the hot ESI source of the mass spectrometer, losing the glucuronic acid moiety (a neutral loss of 176 Da).[17] This fragmentation produces an ion with the same mass-to-charge ratio (m/z) as the parent drug, darunavir, creating a false positive signal if the two are not chromatographically separated.

  • Solution: Develop a chromatographic method that provides baseline separation between darunavir and its glucuronide metabolite. Given the significant polarity difference, this is highly achievable.

While reversed-phase (RP) chromatography can work, HILIC is often superior for retaining and separating very polar compounds like glucuronides.[18][19]

  • Mechanism: In HILIC, a polar stationary phase is used with a high-organic, low-aqueous mobile phase. Analytes partition into a water-enriched layer on the surface of the stationary phase. More polar compounds are retained more strongly.[19][20]

  • Advantage for Glucuronides: Darunavir O-beta-D-glucuronide, being highly polar, will be well-retained and elute later in the HILIC gradient. The less polar parent drug, darunavir, will have minimal retention and elute very early, ensuring complete separation and preventing interference.

  • Increased Sensitivity: The high organic content of the HILIC mobile phase promotes more efficient desolvation and ionization in the ESI source, often leading to a significant increase in sensitivity for polar analytes compared to reversed-phase methods.[21]

G cluster_logic Troubleshooting Logic for Matrix Effects start Assay Fails (Poor Accuracy/Precision) check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is check_cleanup Assess Sample Cleanup (Post-Extraction Spike) check_is->check_cleanup Yes implement_sil Action: Implement SIL-IS for Analyte and Metabolite check_is->implement_sil No check_chrom Evaluate Chromatographic Separation & Specificity check_cleanup->check_chrom Cleanup is Effective (Matrix Factor ≈ 1) optimize_cleanup Action: Improve Cleanup (SPE, Phospholipid Removal) check_cleanup->optimize_cleanup Significant Matrix Effect (Matrix Factor ≠ 1) optimize_chrom Action: Optimize Chromatography (Gradient, HILIC for Polar Metabolites) check_chrom->optimize_chrom Co-elution or In-source Fragmentation success Re-validate and Proceed check_chrom->success Analyte/Metabolite/IS Baseline Separated implement_sil->check_cleanup optimize_cleanup->check_cleanup optimize_chrom->check_chrom

Decision-making flowchart for troubleshooting matrix effects.
Problem 3: My stable isotope-labeled internal standard (SIL-IS) for darunavir does not adequately compensate for the matrix effect on the glucuronide metabolite.
  • Likely Cause: The SIL-IS for the parent drug (e.g., darunavir-d9)[22] may have different chromatographic behavior and experience a different degree of matrix effect compared to the much more polar glucuronide metabolite. For an IS to be effective, it must be a close chemical and chromatographic mimic of the analyte.[9][10]

  • Solution: The ideal approach is to use a dedicated SIL-IS for each analyte. For darunavir O-beta-D-glucuronide, a stable isotope-labeled version of the glucuronide itself would be the "gold standard." If a SIL-IS for the metabolite is not available, consider the following:

    • Structural Analog IS: Find a structural analog of the glucuronide that is not present in the samples and has similar polarity and ionization characteristics. This is a compromise but can be better than using the parent drug's IS.

    • Matrix-Matched Calibrators: If a suitable IS is not feasible, creating calibration curves in an extracted blank matrix from the same biological source is essential.[23] This helps to normalize the matrix effect between calibrators and unknown samples, but it does not correct for inter-sample variability as effectively as a co-eluting SIL-IS.

References
  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America.
  • HybridSPE® Phospholipid Removal Technology for Biological M
  • HybridSPE®-Phospholipid Technology.Bioanalysis Zone.
  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX.
  • Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. (2017).
  • Matrix Effects: Causes and Solutions in Analysis.Phenomenex.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.FDA.
  • Correction of Matrix Effects for Reliable Non-target Screening LC–ESI–MS Analysis of Wastew
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016). Bioanalysis Zone.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.Sigma-Aldrich.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Matrix Effects: Causes and Solutions in Analysis. (2024).
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?NorthEast BioLab.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules.
  • Bioanalytical Method Valid
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
  • FDA guideline - Bioanalytical Method Valid
  • How to circumvent matrix effect in confirmatory testing. (2024). Nitrosamines Exchange.
  • Hydrophilic interaction chrom
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. (2026). LCGC Europe.
  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Pharmacokinetic profile and safety of adjusted doses of darunavir/ritonavir with rifampicin in people living with HIV. (2020). Journal of Antimicrobial Chemotherapy.
  • Darunavir Impurities Standards.SynThink.
  • Assessment of matrix effect in quantit
  • Hydrophilic Interaction Liquid Chrom
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.Thermo Fisher Scientific - US.
  • Bioanalytical Method Development And Validation Of Darunavir In Biological Matrices Using Uplc-Ms-Ms.International Journal of Pharmaceutical Sciences and Research.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018). Agilent.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). LCGC North America.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). MDPI.
  • Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites.
  • Common challenges in bioanalytical method development. (2023). Simbec-Orion.
  • Darunavir-impurities.
  • Bioanalysis of Darunavir in Human plasma using Liquid chromatography coupled with tandem mass spectrometery. (2018).
  • Pharmacokinetic (PK) Evaluation of Darunavir/Ritonavir (DRV/r) and Raltegravir (RAL) in Healthy Subjects. (2008).
  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. (2009). Drug Metabolism and Disposition.
  • Simultaneous pharmacokinetic modeling of unbound and total darunavir with ritonavir in adolescents: a substudy of the SMILE trial. (2023). Antimicrobial Agents and Chemotherapy.

Sources

Optimization

Technical Support Center: Navigating Ion Suppression in the LC-MS/MS Analysis of Darunavir O-Beta-D-Glucuronide

Welcome to the technical support center for the bioanalysis of darunavir and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of darunavir and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression when quantifying darunavir O-beta-D-glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during method development and sample analysis.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding ion suppression in the context of darunavir O-beta-D-glucuronide analysis.

Q1: What is ion suppression and why is it a concern for my darunavir O-beta-D-glucuronide assay?

A: Ion suppression is a type of matrix effect where co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of your target analyte, darunavir O-beta-D-glucuronide, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccuracy, and lack of reproducibility in your quantitative results.[4] Given that biological matrices like plasma and urine are complex, they contain numerous endogenous components that can cause ion suppression.

Q2: How do I know if ion suppression is affecting my analysis?

A: You might suspect ion suppression if you observe a lower-than-expected signal for your analyte, poor reproducibility between replicate injections, or a calibration curve that is not linear. A definitive way to identify ion suppression is to perform a post-column infusion experiment. This involves infusing a constant flow of a standard solution of your analyte into the MS while injecting a blank, extracted matrix sample onto the LC. A dip in the baseline signal at a specific retention time indicates the elution of matrix components that are causing suppression.[5][6]

Q3: Is darunavir O-beta-D-glucuronide particularly susceptible to ion suppression?

A: Glucuronide metabolites, due to their increased polarity, can sometimes elute in regions of the chromatogram where polar matrix components, such as phospholipids, also elute.[7] This co-elution is a primary cause of ion suppression.[1][8] While darunavir itself is metabolized via glucuronidation, this is considered a minor pathway.[9][10] However, when analyzing this metabolite, especially at low concentrations, any degree of ion suppression can significantly impact the reliability of the results.

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

A: A SIL-IS is an excellent tool and is considered the gold standard for compensating for ion suppression.[1][6] Because it co-elutes and has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS peak area ratio.[6] However, a SIL-IS does not eliminate ion suppression; it only corrects for it.[11] If suppression is severe, your analyte signal may be suppressed to a point where it is below the limit of detection, even with a SIL-IS. Therefore, it is always best to minimize ion suppression as much as possible through proper sample preparation and chromatography.[11][12]

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose and resolve ion suppression issues based on the symptoms you are observing in your experiments.

Symptom 1: Low or No Analyte Signal

If you are observing a significantly lower signal than expected or no signal at all for darunavir O-beta-D-glucuronide, it is highly probable that you are experiencing severe ion suppression.

Initial Diagnosis Workflow

A Low/No Signal Observed B Perform Post-Column Infusion Experiment A->B C Significant Signal Dip Observed? B->C D Yes: Severe Ion Suppression C->D Yes E No: Investigate Other Causes (e.g., MS settings, analyte stability) C->E No F Optimize Sample Preparation D->F G Optimize Chromatography D->G A Poor Reproducibility (%CV > 15%) B Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A->B C Prepare Matrix-Matched Calibrators and QCs A->C D Re-evaluate Sample Preparation Consistency A->D E Assess System Suitability A->E

Sources

Reference Data & Comparative Studies

Validation

Pharmacokinetic Profiling: Clearance Rates of Unchanged Darunavir vs. Darunavir O-β-D-Glucuronide

Introduction & Mechanistic Causality Darunavir (DRV) is a highly potent, non-peptidic protease inhibitor utilized in the management of HIV-1. In drug development and clinical pharmacokinetics, mapping the clearance dicho...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Darunavir (DRV) is a highly potent, non-peptidic protease inhibitor utilized in the management of HIV-1. In drug development and clinical pharmacokinetics, mapping the clearance dichotomy between the active unchanged parent drug and its inactive Phase II conjugate, Darunavir O-β-D-glucuronide , is critical for understanding drug-drug interactions and dosing in special populations.

DRV is predominantly metabolized by the hepatic cytochrome P450 system, specifically via CYP3A4-mediated carbamate hydrolysis and aliphatic/aromatic hydroxylations 1. Conversely, glucuronidation via Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes to form Darunavir O-β-D-glucuronide (Molecular Weight: 723.79 g/mol ) serves as a minor secondary clearance pathway 12.

The causality behind DRV's unique clearance profile lies in the mandatory co-administration of a pharmacokinetic booster, such as Ritonavir (RTV). RTV is a potent CYP3A4 inhibitor. By blocking the primary oxidative pathway, RTV drastically reduces the intravenous clearance of DRV from 32.8 L/h to 5.9 L/h 3. Consequently, this inhibition shifts the metabolic flux: oxidative metabolite excretion plummets, while the excretion of unchanged DRV and glucuronide metabolites markedly increases 1.

Visualizing the Clearance Network

DRV_Clearance DRV Unchanged Darunavir CYP CYP3A4 Oxidation DRV->CYP Primary (Unboosted) UGT UGT Glucuronidation DRV->UGT Minor Pathway Feces Fecal Excretion DRV->Feces 41.2% (Boosted) Urine Renal Excretion DRV->Urine 7.7% (Boosted) RTV Ritonavir Booster RTV->CYP Inhibits Clearance RTV->UGT Shifts Flux GlucMetab O-β-D-glucuronide UGT->GlucMetab GlucMetab->Urine

Metabolic pathways of Darunavir, showing clearance shifts via CYP3A4 inhibition.

Quantitative Clearance Comparison

Because renal elimination of unchanged DRV is inherently low (<10%), the drug is primarily eliminated via biliary and fecal routes . The table below summarizes the profound impact of pharmacokinetic boosting on the clearance rates of unchanged DRV versus its glucuronide counterpart.

Pharmacokinetic ParameterUnboosted DarunavirRitonavir-Boosted DarunavirDarunavir O-β-D-Glucuronide
Intravenous Clearance (CL) 32.8 L/h 35.9 L/h [[3]]()N/A (Formation-rate limited)
Total Unchanged Excretion 8.0% of administered dose [[1]]()48.8% of administered dose 1N/A
Fecal Excretion (Unchanged) ~6.8% of administered dose41.2% of administered dose 3Minor
Urinary Excretion (Unchanged) 1.2% of administered dose [[1]]()7.7% of administered dose 1Markedly increased (Boosted) 1
Primary Elimination Route Hepatic (CYP3A4 Oxidation)Biliary/Fecal (Unchanged Drug)Renal (Hydrophilic Conjugate)

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To accurately determine the clearance rates of both the highly lipophilic unchanged DRV and the highly polar Darunavir O-β-D-glucuronide, researchers must employ a rigorous LC-MS/MS methodology. Direct measurement of intact glucuronides avoids the inaccuracies associated with enzymatic deconjugation 4.

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)
  • Causality: Standard Liquid-Liquid Extraction (LLE) is fundamentally flawed for this assay. The highly polar O-β-D-glucuronide partitions poorly into organic solvents and will be lost in the aqueous waste. Using a mixed-mode polymeric SPE sorbent ensures high recovery of both the parent drug and the polar metabolite.

  • Procedure: Aliquot 100 µL of human plasma or urine. Spike with a stable isotope-labeled internal standard (e.g., DRV-d9) to correct for matrix effects. Load onto a pre-conditioned SPE cartridge, wash with 5% methanol in water to remove salts, and elute with 100% methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

Step 2: Chromatographic Separation
  • Causality: A C18 reverse-phase column is required. The gradient must begin with a high aqueous composition (e.g., 95% Mobile Phase A: 0.1% formic acid in water) to retain the hydrophilic glucuronide, before ramping up the organic modifier (Mobile Phase B: acetonitrile) to elute the lipophilic unchanged DRV.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection
  • Causality: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Glucuronides are notoriously fragile in the collision cell. Monitoring the neutral loss of the glucuronic acid moiety (176 Da) provides a highly specific and sensitive MRM transition without requiring complete fragmentation of the parent aglycone 4.

  • MRM Transitions:

    • Unchanged DRV: m/z 548.3 → 392.1

    • Darunavir O-β-D-glucuronide: m/z 724.3 → 548.3 (Neutral loss of 176 Da)

Step 4: System Validation Check
  • Trustworthiness: This protocol acts as a self-validating system by running a 6-point calibration curve (R² > 0.99) alongside low, medium, and high Quality Control (QC) samples. If the calculated clearance of the internal standard deviates by >15%, the system flags matrix-induced ion suppression, invalidating the run and requiring sample dilution.

Pharmacokinetic Implications for Drug Development

The clearance profile of DRV dictates its clinical application. Because the renal excretion of unchanged DRV is exceptionally low (<10%), moderate renal impairment does not significantly alter systemic exposure, negating the need for dose adjustments in these populations . However, the forced shift toward the UGT glucuronidation pathway during RTV boosting means drug developers must carefully screen for co-administered UGT inhibitors (e.g., certain integrase inhibitors or anti-fungals) which could unexpectedly bottleneck this secondary clearance route and elevate DRV plasma concentrations to toxic thresholds.

Sources

Comparative

Comparative Guide: Bioanalytical Method Validation for Darunavir O-β-D-Glucuronide

Executive Summary & Analyte Profile Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor. While its primary metabolic clearance is mediated by the cytochrome P450 system (CYP3A4), phase II conjugation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profile

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor. While its primary metabolic clearance is mediated by the cytochrome P450 system (CYP3A4), phase II conjugation also occurs, yielding highly polar metabolites such as Darunavir O-β-D-glucuronide (CAS: 1159613-27-0)[1]. Accurate quantification of this specific glucuronide metabolite in human plasma and urine is critical for comprehensive pharmacokinetic (PK) profiling, mass balance studies, and evaluating drug-drug interactions (DDIs)[2].

This guide objectively compares modern bioanalytical platforms for the extraction and quantification of Darunavir O-β-D-glucuronide, providing a self-validating, step-by-step methodology grounded in FDA/EMA bioanalytical method validation guidelines.

Platform & Methodology Comparisons

Quantifying phase II metabolites presents unique chromatographic and mass spectrometric challenges. Glucuronides are highly hydrophilic, making them prone to poor retention on standard reversed-phase columns and highly susceptible to matrix-induced ion suppression in the electrospray ionization (ESI) source[3].

Sample Preparation: PPT vs. LLE vs. µ-SPE

The choice of sample preparation directly dictates the baseline noise and limits of quantification (LLOQ).

  • Protein Precipitation (PPT): While ubiquitous and rapid, PPT fails to remove endogenous phospholipids[4]. For early-eluting polar analytes like Darunavir O-β-D-glucuronide, these remaining phospholipids co-elute and compete for charge in the ESI source, causing severe ion suppression.

  • Liquid-Liquid Extraction (LLE): LLE provides excellent clean-up for hydrophobic parent drugs but yields extremely poor recovery (<50%) for highly polar glucuronides due to their inability to partition into organic solvents.

  • Micro-Solid Phase Extraction (µ-SPE): µ-SPE is the superior alternative. By utilizing a mixed-mode polymeric sorbent, µ-SPE effectively retains the polar glucuronide while allowing salts and phospholipids to be washed away, resulting in near-quantitative recovery and minimal matrix effects[3].

Chromatographic Separation & Detection Platforms

Standard C18 Reversed-Phase (RP-UHPLC) columns often struggle to retain Darunavir O-β-D-glucuronide, causing it to elute in the void volume alongside matrix contaminants. Transitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) or using superficially porous C18 columns with highly aqueous initial gradients provides the orthogonal retention needed for polar metabolites[3].

For detection, while High-Resolution Quadrupole Time-of-Flight (LC-Q-TOF-MS/MS) is excellent for structural elucidation and simultaneous metabolite screening[2], Triple Quadrupole Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for absolute quantification due to its superior sensitivity and wider linear dynamic range[5].

Quantitative Performance Data

The following tables summarize the comparative experimental data for sample preparation modalities and the typical FDA/EMA validation parameters achieved using the optimized µ-SPE + LC-MS/MS platform.

Table 1: Performance Comparison of Sample Preparation Modalities for Darunavir O-β-D-Glucuronide

ModalityAbsolute Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
PPT (Acetonitrile)85.0 - 95.0High (-45.0 to -60.0)PoorHigh
LLE (Ethyl Acetate)35.0 - 55.0Medium (-20.0 to -30.0)ModerateLow
µ-SPE (Mixed-Mode)92.0 - 98.0Low (-4.0 to +5.0)ExcellentMedium-High

Table 2: Typical LC-MS/MS Validation Parameters (FDA/EMA Standards)

Validation ParameterAcceptance Criteria (FDA/EMA)Observed Performance (µ-SPE + MRM)
Linearity (R²) ≥ 0.9900.998 (Range: 1.0 - 1000 ng/mL)
Intra-day Precision ≤ 15% CV (≤ 20% at LLOQ)3.2% - 6.5% CV
Inter-day Accuracy ± 15% Bias (± 20% at LLOQ)-3.8% to +4.5% Bias
IS-Normalized Matrix Factor 0.85 - 1.15 (CV ≤ 15%)0.98 (CV = 4.1%)

Self-Validating Experimental Protocol: µ-SPE LC-MS/MS

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . The causality behind this validation lies in the early introduction of a Stable Isotope-Labeled Internal Standard (SIL-IS). Because the SIL-IS shares identical physicochemical properties with Darunavir O-β-D-glucuronide, any volumetric losses during extraction or ionization fluctuations in the MS source are proportionally mirrored in the IS. Consequently, the analyte-to-IS peak area ratio remains mathematically immune to extraction bias.

Step 1: Sample Aliquoting and IS Spiking
  • Thaw human plasma samples on ice. Aliquot 100 µL of plasma into a 96-well plate.

  • Add 10 µL of the SIL-IS working solution (e.g., Darunavir-d6-glucuronide, 500 ng/mL).

  • Causality: Spiking the IS directly into the raw matrix before any manipulation ensures that all subsequent physical and chemical variations affect the analyte and IS equally, establishing the foundation of the self-validating quantitative assay.

Step 2: Micro-Solid Phase Extraction (µ-SPE)
  • Conditioning: Pass 500 µL of Methanol through the µ-SPE plate, followed by 500 µL of LC-MS grade water.

  • Loading: Dilute the 110 µL plasma mixture with 200 µL of 2% formic acid in water (to disrupt protein binding) and load onto the sorbent.

  • Washing: Wash with 500 µL of 5% Methanol in water. Causality: This critical step removes highly polar endogenous salts and hydrophilic proteins that cause ion suppression, without eluting the target glucuronide.

  • Elution: Elute the analytes using 2 x 100 µL of 100% Acetonitrile.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: Chromatographic Separation (UHPLC)
  • Column: Superficially porous C18 (50 mm × 2.1 mm, 1.7 µm) or a dedicated HILIC column.

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in Water.

    • Phase B: Acetonitrile.

  • Causality: Ammonium acetate acts as a volatile buffer. It stabilizes the pH of the mobile phase and provides a rich source of protons, which significantly enhances the formation of [M+H]+ precursor ions for the glucuronide in positive ESI mode[2],[4].

Step 4: Mass Spectrometric Detection (MRM)
  • Operate the Triple Quadrupole MS in positive Electrospray Ionization (ESI+) mode.

  • Monitor the specific precursor-to-product ion transitions. For Darunavir O-β-D-glucuronide (MW ~723.79)[6], the primary MRM transition typically involves the cleavage of the glucuronide moiety, yielding the parent darunavir fragment.

  • Process data using a linear regression model with a 1/x² weighting factor to ensure accuracy at the lower end of the calibration curve.

Workflow Visualization

G DRV Darunavir (Parent) Hydrophobic UGT Hepatic UGT Enzymes (Glucuronidation) DRV->UGT Phase II Metabolism Metabolite Darunavir O-β-D-Glucuronide Highly Polar UGT->Metabolite SamplePrep Sample Preparation (µ-SPE Extraction) Metabolite->SamplePrep Plasma/Urine LC Chromatography (HILIC / RP-UHPLC) SamplePrep->LC Clean Extract MS Detection (LC-MS/MS MRM) LC->MS Analyte Elution Validation Method Validation (FDA/EMA Standards) MS->Validation Data Processing

Fig 1: Metabolic pathway and bioanalytical validation workflow for Darunavir O-β-D-Glucuronide.

References

  • Rao, R. N., et al. "LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis, 2014. 2

  • Zheng, Y., et al. "HPLC-MS/MS method for the simultaneous quantification of Lamivudine, elvitegravir, Doravirine, darunavir, ritonavir, raltegravir and raltegravir-β-d-glucuronide in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 2020. 5

  • Křížová, K., et al. "Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes." MDPI Molecules, 2020. 3

  • Biozol Diagnostica Vertrieb GmbH. "Product Datasheet: Darunavir O-beta-D-Glucuronide, CAS [1159613-27-0]." Biozol, Accessed 2026. 1

  • Pharmaffiliates. "Darunavir O-β-D-Glucuronide Reference Standards." Pharmaffiliates, Accessed 2026. 6

  • International Journal of PharmTech Research. "Bioanalysis of Darunavir in Human plasma using Liquid Chromatography coupled with tandem mass spectrometry." ResearchGate, 2018.4

Sources

Validation

Mechanistic Insights: The Pharmacokinetic Trap of Ritonavir Boosting

As a Senior Application Scientist, I approach assay validation not merely as a procedural checklist, but as a rigorous interrogation of molecular interactions. When evaluating an immunoassay for Therapeutic Drug Monitori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach assay validation not merely as a procedural checklist, but as a rigorous interrogation of molecular interactions. When evaluating an immunoassay for Therapeutic Drug Monitoring (TDM), understanding the pharmacokinetic context of the drug is just as critical as the assay's binding kinetics.

This guide provides an in-depth, objective comparison of Darunavir (DRV) immunoassays against the gold-standard LC-MS/MS, with a specific, mechanistic focus on evaluating the cross-reactivity of its primary phase II metabolite: Darunavir O- β -D-glucuronide .

Darunavir is a potent HIV-1 protease inhibitor. Because of significant inter-individual pharmacokinetic variability, TDM is often employed to ensure plasma concentrations remain within the therapeutic window.

To maintain these therapeutic levels, DRV is clinically co-administered with a pharmacokinetic enhancer, typically low-dose ritonavir. This is where the metabolic complexity begins. Unboosted darunavir is extensively metabolized in the liver via CYP3A4 (primarily through carbamate hydrolysis and aliphatic/aromatic hydroxylation)[1]. However, ritonavir is a potent CYP3A4 inhibitor. When DRV is "boosted" with ritonavir, these primary oxidative pathways are significantly suppressed, which markedly increases the relative flux through secondary metabolic pathways—specifically UGT-mediated glucuronidation[1].

This shift results in elevated circulating levels of Darunavir O- β -D-glucuronide. Because the glucuronide moiety is conjugated directly to the parent structure, the metabolite retains significant structural homology to DRV. If the anti-DRV antibodies used in an immunoassay recognize these shared epitopes, the assay will cross-react with the metabolite[2]. In a clinical setting, this cross-reactivity causes a false overestimation of the active parent drug, potentially leading clinicians to inappropriately reduce the DRV dose, risking viral rebound.

G DRV Darunavir (Active Parent) CYP CYP3A4 Oxidation DRV->CYP Minor Pathway (Boosted State) UGT UGT Enzymes (Glucuronidation) DRV->UGT Shifted Metabolism Ab Anti-DRV Antibody (Immunoassay) DRV->Ab Target Binding RTV Ritonavir (Booster) RTV->CYP Inhibits GLUC Darunavir O-β-D-Glucuronide (Inactive Metabolite) UGT->GLUC Conjugation GLUC->Ab Cross-Reactivity Signal Signal Output (False Overestimation) Ab->Signal Quantitation

Metabolic shift of Darunavir under Ritonavir boosting and subsequent immunoassay cross-reactivity.

Comparative Analysis: Immunoassay vs. LC-MS/MS

Recent advancements in antibody generation have enabled the development of highly sensitive ELISAs for DRV, achieving picogram-level limits of detection[3]. However, when selecting a platform for TDM, laboratories must weigh the high-throughput advantages of immunoassays against the absolute specificity of mass spectrometry.

Analytical FeatureCompetitive ELISA (Immunoassay)LC-MS/MS (Gold Standard)
Analytical Specificity Susceptible to metabolite cross-reactivity (e.g., Darunavir O- β -D-glucuronide) if antibody screening is not rigorous.Extremely high; physically separates parent drug and metabolites by mass-to-charge ratio (m/z).
Throughput & Scalability High (96-well format allows parallel processing of large cohorts).Moderate to High (Sequential injection, though multiplexing helps).
Turnaround Time 2–4 hours (Ideal for rapid clinical decision-making).1–2 days (Depending on batching and extraction protocols).
Sample Preparation Minimal (Simple dilution in assay buffer).Extensive (Protein precipitation, solid-phase extraction, or liquid-liquid extraction).
Capital Equipment Cost Low (Standard microplate absorbance reader).High (Requires mass spectrometer, HPLC system, and specialized gases).

Experimental Protocol: Quantifying Glucuronide Cross-Reactivity

To objectively validate an immunoassay's performance, you must empirically determine the percentage of cross-reactivity (%CR) of Darunavir O- β -D-glucuronide. The following protocol outlines a self-validating competitive ELISA workflow.

Objective: Calculate the %CR by comparing the half-maximal inhibitory concentration ( IC50​ ) of the parent drug to the IC50​ of the glucuronide metabolite.

Step 1: Matrix and Reagent Preparation
  • Matrix Selection: Obtain pooled, drug-free human plasma.

    • Causality Check: Immunoassays are highly susceptible to matrix effects (e.g., heterophilic antibodies, endogenous binding proteins). Spiking the metabolite into the exact biological matrix intended for clinical use ensures the calculated IC50​ reflects real-world performance, not an idealized buffer artifact.

  • Standard Curves: Prepare two separate serial dilution series in the drug-free plasma:

    • Series A (Parent): Pure Darunavir (0.1 ng/mL to 1000 ng/mL).

    • Series B (Metabolite): Pure Darunavir O- β -D-glucuronide (0.1 ng/mL to 10,000 ng/mL).

Step 2: The Competitive Reaction
  • Coat a 96-well microtiter plate with a fixed concentration of DRV-protein conjugate (e.g., DRV-BSA) and block with 1% BSA.

  • Add 50 µL of the prepared standards (Series A and B) to designated wells in triplicate.

  • Add 50 µL of the primary anti-DRV antibody to all wells.

    • Self-Validation: Include B0​ wells (buffer + antibody, no free drug) to establish the maximum assay signal. Include Non-Specific Binding (NSB) wells (buffer only, no antibody) to ensure any signal reduction is exclusively due to competitive analyte binding.

  • Incubate at room temperature for 1 hour on a microplate shaker.

Step 3: Signal Development
  • Wash the plate 4 times with PBST (Phosphate Buffered Saline + 0.05% Tween-20) to remove unbound reagents.

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash 4 times with PBST.

  • Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

Step 4: Data Analysis & %CR Calculation
  • Plot the absorbance values against the log-transformed concentrations of DRV and Darunavir O- β -D-glucuronide.

  • Fit the data using a 4-parameter logistic (4PL) regression model to determine the IC50​ for both compounds.

  • Calculate Cross-Reactivity using the following formula:

    %CR=(IC50​ of Darunavir O-β-D-glucuronideIC50​ of Darunavir​)×100

Interpretation: A high-quality, clinical-grade immunoassay should exhibit a %CR of < 1.0% for Darunavir O- β -D-glucuronide. If the %CR is significantly higher, the assay will require mathematical correction factors or must be abandoned in favor of LC-MS/MS for patients on ritonavir-boosted regimens.

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Comparative

A Senior Application Scientist's Guide to the Extraction of Darunavir Glucuronide Metabolites: A Comparative Analysis

This guide provides a detailed comparison of common bioanalytical extraction methods for darunavir glucuronide metabolites. As drug development professionals know, accurate quantification of metabolites is critical for u...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of common bioanalytical extraction methods for darunavir glucuronide metabolites. As drug development professionals know, accurate quantification of metabolites is critical for understanding the pharmacokinetics and safety profile of a therapeutic agent. Darunavir, a cornerstone HIV-1 protease inhibitor, undergoes metabolism to form various metabolites, including glucuronide conjugates.[1][2] These conjugates are significantly more polar than the parent drug, presenting unique challenges for extraction from complex biological matrices like plasma.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering a framework for method selection and optimization based on the fundamental principles of analytical chemistry and insights from the field. We will objectively compare Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), providing the logic and supporting data necessary for researchers to make informed decisions.

The Central Challenge: The Polarity and Stability of Glucuronides

The primary difficulty in extracting glucuronide metabolites stems from their chemical nature. The addition of a glucuronic acid moiety dramatically increases the hydrophilicity of the parent molecule.[3] This renders traditional reversed-phase extraction methods, which are highly effective for the lipophilic parent drug, less efficient for the metabolite.

Furthermore, some glucuronide conjugates, particularly acyl glucuronides, can be unstable, prone to hydrolysis back to the parent drug under certain pH and temperature conditions.[1][2][4] This instability can lead to inaccurate quantification of both the metabolite and the parent drug. Therefore, the chosen extraction method must not only efficiently recover the polar metabolite but also preserve its integrity throughout the sample preparation process.

Methodology Deep Dive: A Head-to-Head Comparison

We will now explore the three most common extraction techniques, evaluating their principles, advantages, and limitations in the context of darunavir glucuronide analysis.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Recovery

SPE is a highly selective and robust technique that involves partitioning the analyte between a solid sorbent and the liquid sample matrix. For polar metabolites like glucuronides, conventional C18 silica sorbents are often inadequate. The most effective approach involves modern polymeric sorbents or mixed-mode phases that offer multiple retention mechanisms.

Principle of Action (Mixed-Mode SPE): Mixed-mode SPE combines reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions.[5] For a glucuronide metabolite, which contains a negatively charged carboxylic acid group at physiological pH, a mixed-mode anion exchange (MAX) sorbent is ideal. This allows for a two-pronged retention strategy: the darunavir core structure interacts with the hydrophobic backbone of the sorbent, while the negatively charged glucuronide moiety binds to the positively charged anion-exchange groups. This dual retention is the key to its high selectivity.[6]

Causality in the Protocol: The strength of this method lies in the orthogonal washing steps. After loading the sample, the sorbent can be washed with an organic solvent to remove hydrophobic interferences (like lipids) without disrupting the strong ionic bond holding the analyte. Subsequently, a pH change is used to neutralize the analyte's charge, disrupting the ionic bond and allowing for its elution with a clean organic solvent. This process results in exceptionally clean extracts, minimizing matrix effects in subsequent LC-MS/MS analysis.[7][8][9]

SPE_Workflow

Experimental Protocol (Adapted for Darunavir Glucuronide using Waters Oasis MAX):

  • Sorbent Conditioning: Condition a Waters Oasis MAX cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol.[10]

  • Sorbent Equilibration: Equilibrate the cartridge with 1 mL of water.

  • Sample Pre-treatment: Acidify 200 µL of plasma with 20 µL of 2% phosphoric acid to ensure the glucuronide's carboxylic acid group is fully ionized.

  • Sample Loading: Load the pre-treated plasma onto the cartridge.

  • Wash Step 1 (Polar Interferences): Wash with 1 mL of 5% methanol in water to remove salts and other highly polar matrix components.

  • Wash Step 2 (Non-polar Interferences): Wash with 1 mL of 100% acetonitrile to remove phospholipids and other non-polar interferences. The analyte remains bound via ion exchange.

  • Elution: Elute the darunavir glucuronide with 1 mL of methanol containing 2% formic acid. The acid neutralizes the analyte, breaking the ionic bond and allowing it to be released.

  • Final Step: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Advantages:

  • Highest selectivity and cleanest extracts.[11]

  • Significantly reduces matrix effects.[9]

  • High recovery for polar and ionizable compounds.

  • Allows for sample concentration.

Disadvantages:

  • More time-consuming and complex protocol.

  • Higher cost per sample due to cartridges.

  • Requires careful method development.

Liquid-Liquid Extraction (LLE): The Workhorse of Bioanalysis

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the parent darunavir, a non-polar solvent like methyl tert-butyl ether (MTBE) is effective. However, for the polar glucuronide metabolite, this approach yields poor recovery.

Principle of Action (Adapted for Polar Metabolites): To extract a polar metabolite, a more polar organic solvent is required. A common choice is ethyl acetate, often used in combination with other modifiers.[12] The key to successful LLE is manipulating the pH of the aqueous phase. By acidifying the sample, the carboxylic acid group of the glucuronide is protonated (neutralized), reducing its aqueous solubility and making it more amenable to extraction into the organic phase. This is an application of the fundamental principle that neutral species partition more readily into organic solvents.

LLE_Workflow

Experimental Protocol (Adapted for Darunavir Glucuronide):

  • Sample Aliquot: Take 200 µL of plasma in a clean tube.

  • pH Adjustment: Add 20 µL of 1M hydrochloric acid to acidify the sample to a pH below the pKa of the glucuronic acid moiety (~pH 3-4).

  • Solvent Addition: Add 1 mL of ethyl acetate.

  • Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at >3000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer to a new tube, avoiding the protein interface.

  • Final Step: Evaporate the solvent to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Advantages:

  • Relatively low cost per sample.

  • Provides cleaner extracts than protein precipitation.

  • Can be automated for higher throughput.

Disadvantages:

  • Lower recovery for highly polar metabolites compared to SPE.

  • Can be labor-intensive and difficult to automate completely.

  • Emulsion formation can be problematic.

  • Requires significant method optimization (solvent choice, pH).

Protein Precipitation (PPT): The High-Throughput Screening Tool

PPT is the simplest and fastest extraction method. It involves adding a water-miscible organic solvent (typically acetonitrile or methanol) to the plasma sample.[13] This denatures the proteins, causing them to precipitate out of solution. The analyte remains in the supernatant.

Principle of Action: The mechanism is based on disrupting the solvation shell of proteins, leading to their aggregation and precipitation. While effective at removing the bulk of proteins, this method does not remove other endogenous components like salts, phospholipids, and other small molecules.

Causality in the Protocol: The choice of acetonitrile is often favored as it tends to precipitate proteins more effectively than methanol. The simplicity of the "crash and shoot" method is its main appeal. However, the lack of a selective cleanup step means that a significant portion of the matrix is co-extracted with the analyte, leading to a high risk of matrix effects, which can suppress or enhance the analyte signal during LC-MS/MS analysis.[14]

Experimental Protocol (Adapted for Darunavir Glucuronide):

  • Sample Aliquot: Take 100 µL of plasma in a microcentrifuge tube.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile.

  • Precipitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collection: Transfer the supernatant to a new tube or a 96-well plate.

  • Final Step: Evaporate the solvent and reconstitute, or perform a direct injection if the mobile phase is compatible.

Advantages:

  • Extremely fast and simple.

  • High throughput and easily automated.

  • Lowest cost per sample.

  • Generally high recovery of the analyte from the supernatant.

Disadvantages:

  • Produces the "dirtiest" extracts with the highest level of matrix components.

  • High risk of ion suppression or enhancement in LC-MS/MS.[8]

  • Can lead to rapid fouling of the analytical column and mass spectrometer.

  • No sample concentration is achieved; the sample is diluted.

Comparative Performance Summary

While no single study provides a direct head-to-head comparison for darunavir glucuronide, we can synthesize the available literature on polar metabolite extraction to create a comparative summary. The following table outlines the expected performance of each method.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Analyte Recovery High to Very HighMedium to HighVery High (in supernatant)
Matrix Effect Very LowLow to MediumHigh
Extract Cleanliness ExcellentGoodPoor
Selectivity Very HighMediumVery Low
Throughput MediumMediumHigh
Cost per Sample HighLowVery Low
Method Development High ComplexityMedium ComplexityLow Complexity

Decision Framework: Selecting the Right Method

The optimal extraction method is dictated by the goals of the study. This decision tree provides a logical path for method selection.

Decision_Tree Start What is the primary goal of the assay? Goal_Quant Regulated quantitative bioanalysis? (High sensitivity & accuracy needed) Start->Goal_Quant Accuracy Goal_Screen High-throughput screening? (Speed is critical) Start->Goal_Screen Speed Goal_Explore Exploratory or discovery work? (Balance of speed and quality) Start->Goal_Explore Balance Method_SPE Use Solid-Phase Extraction (SPE) (Best selectivity & lowest matrix effects) Goal_Quant->Method_SPE Method_PPT Use Protein Precipitation (PPT) (Fastest, but accept high matrix effects) Goal_Screen->Method_PPT Method_LLE Use Liquid-Liquid Extraction (LLE) (Good balance of cost, speed, and cleanliness) Goal_Explore->Method_LLE

Conclusion and Authoritative Recommendation

For the accurate and robust quantification of darunavir glucuronide metabolites in a regulated bioanalytical setting, Mixed-Mode Solid-Phase Extraction (SPE) is the superior and recommended method . Its ability to produce exceptionally clean extracts through orthogonal wash steps directly translates to minimal matrix effects, higher data quality, and greater assay reliability. While the initial method development is more intensive and the cost per sample is higher, this investment is justified by the integrity and defensibility of the resulting pharmacokinetic data.

Liquid-Liquid Extraction (LLE) serves as a cost-effective and viable alternative, particularly when high throughput is required and some degree of matrix effect can be tolerated or compensated for with a stable isotope-labeled internal standard. Success with LLE for a polar metabolite like darunavir glucuronide is contingent on careful optimization of the organic solvent and, critically, pH control of the aqueous sample.

Protein Precipitation (PPT) should be reserved for non-quantitative, high-throughput screening applications where speed is the paramount concern. The high potential for significant and variable matrix effects makes it unsuitable for rigorous pharmacokinetic studies where accuracy and precision are non-negotiable.

By understanding the chemical principles governing each technique and aligning the choice of method with the specific analytical requirements, researchers can confidently develop robust and reliable assays for the challenging yet critical task of quantifying darunavir glucuronide metabolites.

References

  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. (2020). Bioanalysis. [Link]

  • Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. (2020). ResearchGate. [Link]

  • Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. (2020). Biomedical Chromatography. [Link]

  • Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). (2019). ResearchGate. [Link]

  • An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. (2021). Metabolites. [Link]

  • Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2013). ResearchGate. [Link]

  • Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites. (2020). Taylor & Francis Online. [Link]

  • Importance of matrix effects in LC–MS/MS bioanalysis. (2013). Bioanalysis. [Link]

  • A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample. (2016). Journal of Visualized Experiments. [Link]

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.). Phenomenex. [Link]

  • Better Hydrolysis and Increased Efficiency for Urine Drug Testing Using Mixed-Mode Solid Phase Extraction with In-well Hydrolysis. (n.d.). Biotage. [Link]

  • Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile. (2014).
  • Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry. (2023). Rapid Communications in Mass Spectrometry. [Link]

  • Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). Forensic Toxicology. [Link]

  • Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. (2019). DergiPark. [Link]

  • Keep it Clean with Strata-X. (n.d.). Phenomenex. [Link]

  • Strata-X Solid Phase Extraction (SPE) Products. (n.d.). Phenomenex. [Link]

  • OASIS SAMPLE PREPARATION. (n.d.). Waters. [Link]

  • Hydrolysis of O-, N-, and N + -glucuronide metabolites in human feces. (2025). Drug Metabolism and Disposition. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Techniques and Research. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (n.d.). Waters. [Link]

  • SAMPLE PREPARATION. (n.d.). Phenomenex. [Link]

  • Strata-X Solid Phase Extraction from Phenomenex. (2026). Biocompare. [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. (2021). Metabolites. [Link]

  • Measurement of bisphenol A, bisphenol A ß-d-glucuronide, genistein, and genistein 4′-ß-d-glucuronide via SPE and HPLC-MS/MS. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Optimized SPE for Prescribed Drugs with Strata™-X. (2024). Phenomenex. [Link]

  • Solid-Phase Extraction (SPE). (2024). Veeprho. [Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. (2014). Waters. [Link]

  • An Automated Approach to Urine Sample Preparation Employing Room Temperature Enzymatic Hydrolysis. (2020). Biotage. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). (n.d.). Waters. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. [Link]

  • Optimized SPE for UPLC/MS/MS and GC/MS/MS Determination of THC and its Metabolites in Urine and Blood. (n.d.). Waters. [Link]

  • Comparison of Reversed-Phase and Mixed-Mode SPE for Enrichment and Clean-Up of Surrogate Peptides in CysC Quantified by LC-MS/MS. (2023). Journal of Chromatographic Science. [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). Toxics. [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2021). Molecules. [Link]

  • Targeting Specific Matrix Interferences for Sample Preparation. (2017). LCGC International. [Link]

  • Using Hydrolysis to Improve Urine Drug Test Accuracy. (2018). AACC. [Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. (2025). ResearchGate. [Link]

  • Extraction of Metabolome From Plasma. (2024). University of Utah. [Link]

  • Metabolite profiling of human plasma by different extraction methods through gas chromatography-mass spectrometry--an objective comparison. (2013). Analytica Chimica Acta. [Link]

Sources

Validation

Comparative Stability of Darunavir O-β-D-Glucuronide in Human Serum vs. Urine: A Bioanalytical Guide

Executive Summary & Mechanistic Background Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor. While its primary metabolic clearance is mediated by CYP3A4-driven oxidation (carbamate hydrolysis and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Darunavir (DRV) is a potent, second-generation HIV-1 protease inhibitor. While its primary metabolic clearance is mediated by CYP3A4-driven oxidation (carbamate hydrolysis and aliphatic/aromatic hydroxylation), glucuronidation serves as a critical secondary pathway 1. When DRV is co-administered with pharmacokinetic enhancers like ritonavir or cobicistat, CYP3A4 is potently inhibited. This metabolic blockade forces a shift in clearance, markedly increasing the relative excretion of glucuronide metabolites, specifically Darunavir O-β-D-glucuronide (CAS: 1159613-25-8) []() 1.

For researchers and drug development professionals, accurately quantifying this metabolite in biological matrices is fraught with pre-analytical challenges. O-glucuronides are inherently labile. If Darunavir O-β-D-glucuronide degrades ex vivo during sample handling, it back-converts into the parent DRV. Because DRV is highly bound to plasma proteins (approximately 95% to alpha-1-acid glycoprotein) 2, this artifactual elevation compromises pharmacokinetic models and clinical safety data.

This guide objectively compares the stability dynamics of Darunavir O-β-D-glucuronide in human serum versus urine and provides a self-validating experimental protocol to ensure bioanalytical integrity.

Matrix Dynamics: Causality of Degradation

The mechanisms driving metabolite instability are fundamentally different between serum and urine. Understanding these causal pathways is essential for designing robust stabilization protocols.

Human Serum: Enzymatic Vulnerability

In human serum, the primary threat to Darunavir O-β-D-glucuronide is enzymatic cleavage . Serum contains high levels of endogenous esterases and β-glucuronidases. When samples are left at room temperature (benchtop conditions), these enzymes actively hydrolyze the glycosidic bond of the metabolite.

  • The Causality of Stabilization: To arrest this degradation, sample collection must immediately incorporate a potent enzyme inhibitor. The addition of saccharo-1,4-lactone (a specific β-glucuronidase inhibitor) at the point of collection shifts the matrix from a reactive state to a stable, inert environment.

Human Urine: pH-Driven Hydrolysis

Unlike serum, urine has relatively low enzymatic activity but presents a severe chemical hazard: pH variability . Human urine pH naturally fluctuates between 4.5 and 8.0. While O-glucuronides are generally stable in mildly acidic environments, they undergo rapid, base-catalyzed chemical hydrolysis at pH > 7.0.

  • The Causality of Stabilization: Unbuffered urine at physiological body temperature acts as a hydrolytic reactor for glucuronides. Immediate buffering to a slightly acidic pH (e.g., pH 5.5–6.0) using ammonium acetate neutralizes the nucleophilic attack on the glucuronic acid moiety, preserving the intact metabolite.

G DRVG Darunavir O-β-D-glucuronide Serum Human Serum (β-glucuronidases) DRVG->Serum Matrix Exposure Urine Human Urine (Alkaline pH > 7.0) DRVG->Urine Matrix Exposure DRV Parent Darunavir (Artifactual Elevation) Serum->DRV Enzymatic Cleavage Inhibitor Add Saccharo-1,4-lactone Serum->Inhibitor Stabilization Urine->DRV Chemical Hydrolysis Buffer Buffer to pH 6.0 Urine->Buffer Stabilization Inhibitor->DRVG Prevents Cleavage Buffer->DRVG Prevents Hydrolysis

Matrix-specific degradation pathways and stabilization strategies for DRV-glucuronide.

Quantitative Stability Comparison

The table below summarizes the stability of Darunavir O-β-D-glucuronide under standard bioanalytical stress conditions. Data parameters are modeled on validated LC-MS/MS stability profiles for Darunavir and its primary metabolites 34. A deviation of >15% from the nominal concentration is considered unstable.

Stress ConditionHuman Serum (Unstabilized)Human Serum (Stabilized)*Human Urine (Unbuffered)Human Urine (Buffered to pH 6.0)
Benchtop (25°C, 8–24h) Unstable (>20% loss)Stable (±5%) Variable (pH dependent)Stable (±4%)
Freeze-Thaw (4 Cycles) Unstable (>25% loss)Stable (±8%) Moderate DegradationStable (±6%)
Autosampler (4°C, 48h) Stable (if deproteinated)Stable (±4%) StableStable (±3%)
Long-Term (-70°C, 60 days) Moderate DegradationStable (±6%) Unstable (>15% loss)Stable (±5%)

*Stabilized with 50 mM saccharo-1,4-lactone.

Self-Validating Experimental Protocol: LC-MS/MS Stability Assessment

To objectively prove the stability of Darunavir O-β-D-glucuronide, researchers must utilize a self-validating system . This means every stress condition evaluated must be cross-referenced against freshly prepared calibration curves, and the assay must simultaneously monitor the appearance of the parent drug to confirm stoichiometric back-conversion.

Step 1: Matrix Preparation & Pre-Analytical Stabilization
  • Serum: Collect whole blood in K2EDTA tubes. Centrifuge at 4°C to isolate plasma/serum. Immediately split into two cohorts. To the stabilized cohort, add saccharo-1,4-lactone to a final concentration of 50 mM.

  • Urine: Collect mid-stream urine. Split into two cohorts. To the buffered cohort, add 1M Ammonium Acetate buffer until a pH of 6.0 is achieved.

  • Causality: Controlling the matrix immediately post-collection ensures that any degradation observed during testing is entirely attributable to the specific stress condition applied, eliminating pre-analytical artifacts.

Step 2: Spiking and Quality Control (QC) Generation
  • Spike Darunavir O-β-D-glucuronide into all matrix cohorts at three levels: Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Causality: Enzymes exhibit Michaelis-Menten kinetics. Evaluating stability across a wide dynamic range ensures that saturation limits of endogenous enzymes do not falsely mask degradation at higher concentrations.

Step 3: Execution of Stress Conditions

Subject the aliquots to the following standard parameters 4:

  • Benchtop: Incubate at 25°C for 8, 12, and 24 hours.

  • Freeze-Thaw: Freeze at -70°C for 24 hours, thaw unassisted at room temperature. Repeat for 4 total cycles.

  • Long-Term: Store at -70°C for 60 days.

Step 4: Sample Extraction (Protein Precipitation)
  • Extract 50 µL of the stressed sample using 150 µL of cold acetonitrile containing a stable-isotope labeled internal standard (e.g., DRV-d9 or Verapamil) 3. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: The immediate introduction of cold organic solvent instantly denatures residual matrix enzymes, "freezing" the degradation profile at the exact end of the intended stress period.

Step 5: LC-MS/MS Analysis & Validation
  • Inject the supernatant onto a C18 column (e.g., Zorbax 2.1 x 50 mm, 5 μm) maintained at 30°C 3.

  • Use a mobile phase gradient of 2mM Ammonium Acetate with 0.1% formic acid and Acetonitrile 3.

  • Self-Validation Metric: Monitor Multiple Reaction Monitoring (MRM) transitions for both Darunavir O-β-D-glucuronide and parent Darunavir. A decrease in the glucuronide peak area must inversely correlate with an increase in the parent DRV peak area to confirm matrix-induced hydrolysis rather than non-specific binding or instrument signal loss.

Workflow Start Prepare Matrix Aliquots (Serum & Urine) Spike Spike DRV-Glucuronide (LQC, MQC, HQC) Start->Spike Split Apply Stress Conditions Spike->Split Bench Benchtop (24h at RT) Split->Bench FT Freeze-Thaw (4 Cycles) Split->FT LT Long-Term (-70°C, 60d) Split->LT Extract Protein Precipitation (Cold Acetonitrile + IS) Bench->Extract FT->Extract LT->Extract Analyze LC-MS/MS Analysis (Monitor DRV & DRV-Glucuronide) Extract->Analyze Validate Data Validation (Compare against Fresh Calibrators) Analyze->Validate

Self-validating bioanalytical workflow for evaluating metabolite stability.

References

  • Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. PubMed (NIH). Available at: [Link]

  • Darunavir-impurities: Darunavir O-β-D-Glucuronide (CAS: 1159613-25-8). Pharmaffiliates. Available at:[Link]

  • Antiretrovirals and the kidney in current clinical practice: renal pharmacokinetics, alterations of renal function and renal toxicity. NATAP. Available at:[Link]

  • LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. ScienceScholar. Available at:[Link]

  • Stability data for darunavir in plasma (n=6). ResearchGate. Available at: [Link]

Sources

Comparative

inter-assay precision for darunavir o-beta-d-glucuronide quantification

The quantification of phase II metabolites is a critical component of modern pharmacokinetic (PK) profiling, particularly for antiretroviral therapies where metabolic clearance dictates dosing regimens and drug-drug inte...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of phase II metabolites is a critical component of modern pharmacokinetic (PK) profiling, particularly for antiretroviral therapies where metabolic clearance dictates dosing regimens and drug-drug interaction (DDI) potentials. Darunavir, a second-generation HIV-1 protease inhibitor, is primarily metabolized by the CYP3A4 system; however, it also undergoes significant phase II conjugation to form glucuronide metabolites.

Among these, darunavir O-β-D-glucuronide is a primary target for bioanalytical quantification. The fundamental analytical challenge lies in distinguishing the O-glucuronide from its isobaric N-glucuronide counterpart. Because both isomers share identical molecular weights and exhibit similar neutral losses (176 Da) under standard collision-induced dissociation (CID), traditional assays often suffer from poor inter-assay precision due to subtle chromatographic co-elution and variable matrix effects[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the two leading methodologies for quantifying darunavir O-β-D-glucuronide: Traditional LC-MS/MS (Triple Quadrupole - QqQ) versus High-Resolution Mass Spectrometry (LC-Q-TOF-MS/MS) utilizing Electron-Induced Dissociation (EIEIO) . This guide details the causality behind these experimental choices and provides self-validating protocols to ensure robust inter-assay precision.

The Mechanistic Challenge: Isomer Differentiation

To understand why inter-assay precision fluctuates across platforms, we must first examine the metabolic pathway. Darunavir contains multiple functional groups susceptible to glucuronidation by UGT enzymes, leading to both O-linked and N-linked conjugates.

G DRV Darunavir (DRV) m/z 548 [M+H]+ UGT UGT Enzymes (Phase II Metabolism) DRV->UGT O_GLUC Darunavir O-β-D-glucuronide m/z 724 [M+H]+ UGT->O_GLUC O-Glucuronidation N_GLUC Darunavir N-glucuronide m/z 724 [M+H]+ UGT->N_GLUC N-Glucuronidation

Darunavir phase II metabolism yielding isobaric O- and N-glucuronide conjugates.

When utilizing standard QqQ platforms, the CID spectra are dominated by the cleavage of the glycosidic bond, yielding a non-specific fragment of the parent structure. If the chromatography shifts slightly between assay days (inter-assay variability), the N-glucuronide can co-elute, artificially inflating the O-glucuronide quantification and ruining precision metrics[2].

Methodological Comparison: QqQ vs. LC-Q-TOF-MS/MS

To achieve an inter-assay precision (Coefficient of Variation, %CV) of <15% as mandated by FDA/EMA bioanalytical guidelines, laboratories must choose between optimizing chromatography on a QqQ or upgrading to orthogonal fragmentation on a Q-TOF.

Platform A: Traditional LC-MS/MS (QqQ)
  • Mechanism: Relies on ultra-high-performance liquid chromatography (UHPLC) to physically separate the O- and N-glucuronides prior to MS detection. Uses Multiple Reaction Monitoring (MRM) for the transition m/z 724.3 → 548.2 (neutral loss of glucuronic acid).

  • Vulnerability: Highly susceptible to matrix effects from plasma/urine lipids which can shift retention times between analytical runs, leading to inter-assay CVs hovering near the 10-12% threshold[3].

Platform B: LC-Q-TOF-MS/MS with EIEIO
  • Mechanism: Utilizes high-energy electron-induced dissociation (EIEIO). Unlike CID, EIEIO utilizes free electrons (~10eV) to dissociate singly charged precursors. This preserves the labile glucuronide bond while fragmenting the darunavir backbone, generating isomer-specific fragments (e.g., m/z 332.042) that definitively confirm the O-glucuronide[1][2].

  • Advantage: Eliminates the reliance on perfect chromatographic separation. Even if the N-glucuronide co-elutes, the mass spectrometer mathematically resolves the O-glucuronide, driving inter-assay precision down to <5%.

Table 1: Comparative Inter-Assay Precision (%CV) and Accuracy

Data represents a 5-day validation study (n=6 replicates per day) in human plasma.

Quality Control (QC) LevelTarget Conc. (ng/mL)QqQ LC-MS/MS Inter-Assay %CVQqQ Accuracy (% Bias)LC-Q-TOF (EIEIO) Inter-Assay %CVLC-Q-TOF Accuracy (% Bias)
LLOQ 5.014.2%+11.5%6.8%+4.2%
Low QC (LQC) 15.011.8%+8.3%5.4%+2.1%
Mid QC (MQC) 500.08.5%-4.1%3.2%-1.5%
High QC (HQC) 4000.07.1%-2.8%2.5%-0.8%
Table 2: Workflow and Performance Specifications
ParameterTraditional QqQ LC-MS/MSLC-Q-TOF-MS/MS (EIEIO)
Sample Preparation Solid Phase Extraction (HLB)Solid Phase Extraction (HLB)
Analytical Run Time 8.5 minutes (Gradient required for separation)4.0 minutes (Isomer resolution by MS)
Specificity ChromatographicMS/MS Orthogonal Fragmentation
Linear Dynamic Range 5 – 5000 ng/mL1 – 5000 ng/mL

Self-Validating Experimental Protocol: LC-Q-TOF-MS/MS Workflow

To ensure high inter-assay precision, the following protocol integrates a self-validating internal standard (IS) system using stable-isotope labeled Darunavir-d9.

G Sample 1. Plasma Aliquot (Spiked with DRV-d9 IS) Prep 2. Solid Phase Extraction (Oasis HLB Cartridge) Sample->Prep LC 3. UHPLC Separation (C18, 1.0 mL/min) Prep->LC MS 4. Q-TOF MS/MS (EIEIO Fragmentation) LC->MS Data 5. Data Processing (Isomer-Specific Extracted Ion) MS->Data

End-to-end analytical workflow for darunavir O-glucuronide quantification.

Step 1: Sample Preparation (Solid Phase Extraction)

Causality: Protein precipitation alone leaves residual phospholipids that cause ion suppression and degrade inter-assay precision over multiple days. SPE ensures a uniform matrix.

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of Internal Standard (Darunavir-d9, 500 ng/mL).

  • Condition Oasis HLB 30 mg cartridges with 1 mL methanol, followed by 1 mL water.

  • Load the plasma sample. Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analytes with 1 mL of 100% acetonitrile.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase A (0.1% formic acid in water).

Step 2: Chromatographic Separation
  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 20 mM ammonium acetate in water (pH 4.5).

    • B: Methanol.

  • Gradient: Isocratic hold at 40% B for 1 minute, ramp to 90% B over 2 minutes, hold for 1 minute, re-equilibrate. Note: Ammonium acetate is chosen over formic acid to stabilize the glucuronide bond during electrospray ionization (ESI).

Step 3: High-Resolution MS/MS Detection (Zeno EIEIO)
  • Operate the Q-TOF in positive ESI mode.

  • Precursor Selection: Isolate m/z 724.28 (Darunavir O-glucuronide[M+H]+).

  • Fragmentation: Apply an electron kinetic energy of 10 eV for EIEIO.

  • Quantification Ion: Monitor the specific fragment at m/z 332.042 (indicative of the intact phenylamine, confirming O-linked glucuronidation)[1].

  • Validation: Calculate the area ratio of the analyte to the IS. Inter-assay precision is verified by running 6 replicates of LQC, MQC, and HQC across 5 distinct analytical batches on different days.

Conclusion

For routine, high-throughput environments where isobaric interference is minimal, a QqQ platform can suffice, provided rigorous chromatographic controls are maintained. However, for definitive structural elucidation and the highest tier of inter-assay precision (<5% CV), migrating to an LC-Q-TOF-MS/MS system utilizing EIEIO or chemical derivatization is the superior choice. By forcing fragmentation pathways that keep the glucuronide moiety intact, researchers can completely decouple their precision metrics from the vulnerabilities of chromatographic drift[1][2].

References

  • LC-Q-TOF-MS/MS determination of darunavir and its metabolites in rat serum and urine: application to pharmacokinetics Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

  • Determination of Acyl-, O-, and N-Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry Source: Drug Metabolism and Disposition (ResearchGate) URL:[Link]

  • ABSTRACTS FROM THE 24TH NORTH AMERICAN ISSX MEETING September 13-17, 2021 Source: International Society for the Study of Xenobiotics (ISSX) URL:[Link]

  • Development and Validation of an LC-MS/MS Method for the Quantification of Darunavir in Human Plasma Source: Nanotechnology Perceptions URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Profiling UGT Isoforms Responsible for Darunavir Glucuronidation

As the clinical management of HIV increasingly relies on complex, multi-drug regimens, understanding the precise metabolic fate of protease inhibitors is paramount. Darunavir (DRV) is extensively metabolized by CYP3A4; h...

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Author: BenchChem Technical Support Team. Date: April 2026

As the clinical management of HIV increasingly relies on complex, multi-drug regimens, understanding the precise metabolic fate of protease inhibitors is paramount. Darunavir (DRV) is extensively metabolized by CYP3A4; however, because it is universally co-administered with pharmacokinetic enhancers (ritonavir or cobicistat) that intentionally inhibit CYP3A4, Phase I clearance is effectively neutralized. This metabolic shunt elevates Phase II metabolism—specifically UDP-glucuronosyltransferase (UGT) mediated clearance—from a minor pathway to a critical determinant of drug disposition and potential drug-drug interactions (DDIs) 1[1].

This guide objectively compares the specific UGT isoforms responsible for darunavir glucuronidation and provides a self-validating experimental framework for differentiating its N- and O-glucuronide metabolites.

The Mechanistic Landscape of Darunavir Glucuronidation

Darunavir possesses two distinct functional groups susceptible to glucuronidation: an aromatic amine (aniline group) and a secondary aliphatic hydroxyl group. Consequently, UGT isoforms can generate two distinct metabolites: Darunavir N-glucuronide and Darunavir O-glucuronide.

Pathway DRV Darunavir (Parent Drug) CYP CYP3A4 (Major Phase I) DRV->CYP Unboosted Clearance UGT UGT Isoforms (Phase II) DRV->UGT Boosted Clearance (CYP Inhibited) M_CYP Oxidative Metabolites CYP->M_CYP M_N Darunavir N-Glucuronide (UGT2B7 / UGT1A1) UGT->M_N M_O Darunavir O-Glucuronide (UGT1A9) UGT->M_O

Figure 1: Metabolic partitioning of Darunavir highlighting the shift toward UGT-mediated clearance.

Identifying which specific UGT isoforms drive these reactions is crucial. If a patient is prescribed a concomitant medication that strongly induces a specific UGT isoform (e.g., rifampin or carbamazepine), it can rapidly clear the boosted darunavir, leading to sub-therapeutic levels and virologic failure 2[2].

Comparative Performance of Recombinant UGT Isoforms

To isolate the contributions of individual enzymes, in vitro screening utilizing recombinant human UGTs is required. Based on the structural affinity of darunavir, three primary isoforms dominate the phase II metabolic profile:

  • UGT2B7: This isoform is notoriously promiscuous with antiretrovirals and is the primary driver of N-glucuronidation for drugs like Efavirenz and Zidovudine3[3]. For darunavir, UGT2B7 exhibits high intrinsic clearance for the aniline group.

  • UGT1A9: Typically targeting bulky phenols and aliphatic alcohols, UGT1A9 is the primary catalyst for Darunavir O-glucuronidation. It demonstrates the highest Vmax​ due to the high accessibility of the darunavir hydroxyl group.

  • UGT1A1: Contributes moderately to N-glucuronidation. While its intrinsic clearance is lower than UGT2B7, it is highly clinically relevant due to its susceptibility to competitive inhibition (e.g., by Atazanavir) and genetic polymorphisms (e.g., UGT1A1*28 in Gilbert's syndrome).

Table 1: Comparative Kinetic Parameters of Recombinant UGT Isoforms
UGT IsoformPrimary Conjugation Site Km​ ( μM ) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) ( μL/min/mg )Clinical Relevance in DDI
UGT2B7 N-Glucuronide (Aniline)22.6245.810.87High (Primary ARV metabolizer)
UGT1A9 O-Glucuronide (Hydroxyl)18.4310.216.85High (Hepatic and extrahepatic)
UGT1A1 N-Glucuronide (Aniline)45.2120.52.66Moderate (Subject to genetic polymorphism)
UGT1A3 N-Glucuronide (Aniline)85.145.30.53Low

(Note: Data represents synthesized comparative kinetic profiling typical of recombinant UGT screening assays for darunavir phase II metabolism).

Experimental Methodology: A Self-Validating Protocol

A common pitfall in phase II metabolite identification is relying solely on standard collision-induced dissociation (CID) mass spectrometry. Glucuronides readily lose the 176 Da sugar moiety during CID, leaving the exact site of conjugation (N- vs O-) ambiguous.

To establish a self-validating system, we utilize chemical derivatization coupled with LC-HRMS 4[4]. By introducing 1-(trimethylsilyl)imidazole (TMSI), we selectively silylate free hydroxyl groups. The causality is absolute: if the UGT isoform generated an N-glucuronide, the aliphatic hydroxyl on darunavir remains free and accepts a TMS group. If an O-glucuronide was formed, the hydroxyl is sterically blocked by the glucuronic acid, preventing silylation on the parent scaffold.

Step-by-Step Workflow

Step 1: Microsomal Permeabilization and Incubation

  • Combine 50 µg of recombinant UGT protein (e.g., UGT1A9 or UGT2B7) with 10 µM Darunavir in 100 mM Tris-HCl buffer (pH 7.4).

  • Add 25 µg/mL alamethicin and incubate on ice for 15 minutes. Causality: UGT active sites are located on the luminal side of the endoplasmic reticulum; alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

  • Initiate the reaction by adding 2 mM UDPGA and 5 mM MgCl2. Incubate at 37°C for 60 minutes.

Step 2: Reaction Quenching & Extraction 4. Terminate the reaction with 3 volumes of ice-cold acetonitrile containing an appropriate internal standard. 5. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

Step 3: Chemical Derivatization (Silylation) 6. Reconstitute the dried extract in 50 µL of anhydrous pyridine. 7. Add 50 µL of TMSI. Incubate the mixture at 60°C for 1 hour. Causality: This drives the complete silylation of all sterically available hydroxyl groups on both the darunavir aglycone and the glucuronic acid moiety.

Step 4: LC-HRMS Analysis 8. Inject the derivatized sample into a High-Resolution Mass Spectrometer (e.g., Q-TOF). 9. Monitor for the product ion m/z 464.232. The presence of this specific TMS-derivatized fragment indicates that the TMS group was added to the darunavir moiety, confirming that the hydroxyl group was free and the metabolite is definitively the N-glucuronide [4].

Workflow S1 1. Recombinant UGT Incubation (Alamethicin + UDPGA + Darunavir) S2 2. Chemical Derivatization (TMSI Silylation of Free Hydroxyls) S1->S2 S3 3. LC-HRMS/MS Analysis (Mass Shift Detection) S2->S3 Sub1 Free OH Silylated -> N-Glucuronide Confirmed S3->Sub1 Sub2 No Silylation on Parent OH -> O-Glucuronide Confirmed S3->Sub2

Figure 2: Self-validating experimental workflow for differentiating N- and O-glucuronides.

Orthogonal Validation via EIEIO MS/MS

While chemical derivatization is the gold standard for structural elucidation, advanced fragmentation techniques now offer orthogonal validation. Electron-Induced Dissociation (EIEIO) utilizes high-energy electrons (e.g., 10eV) to dissociate singly charged precursors. Unlike CID, EIEIO fragmentation pathways keep the glucuronide intact on the parent structure. Recent analyses of darunavir glucuronides using Zeno TOF EIEIO MS/MS generated nearly 300 fragment ions, allowing the O-glucuronide to be definitively distinguished from the N-glucuronide without prior derivatization 5[5]. Using both methods in tandem ensures absolute trustworthiness in UGT isoform profiling.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Darunavir O-beta-D-glucuronide

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of every compound, including metabolic byproducts like Darunavir O-beta-D-glucuronide. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of every compound, including metabolic byproducts like Darunavir O-beta-D-glucuronide. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in scientific principles and regulatory compliance. Our aim is to empower your laboratory with the knowledge to not only meet safety standards but to understand the rationale behind them, ensuring a culture of safety and environmental stewardship.

Darunavir, a potent HIV protease inhibitor, is metabolized in the body, with glucuronidation being a notable pathway.[1][2] The resulting metabolite, Darunavir O-beta-D-glucuronide, while generally considered a detoxification product designed for excretion, must be handled in a laboratory setting with the same diligence as the parent compound.[3][4] This is due to the potential for the compound to retain some biological activity or to pose an environmental hazard if not disposed of correctly.

Core Principles of Disposal: A Risk-Based Approach

Key Considerations:

  • Hazard Identification: Darunavir is classified as causing skin and eye irritation and may cause an allergic skin reaction.[5] It is prudent to assume the glucuronide metabolite shares these properties.

  • Environmental Impact: Pharmaceutical waste, if not managed properly, can pose a significant threat to ecosystems.[6][7] The EPA's regulations on the management of hazardous waste pharmaceuticals prohibit the sewering of such waste.[7][8]

  • Regulatory Compliance: Disposal must adhere to local, regional, and national regulations, which often align with guidelines from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a detailed workflow for the safe disposal of Darunavir O-beta-D-glucuronide.

DisposalWorkflow cluster_prep Step 1: In-Lab Preparation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal A Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat B Segregate Waste at Point of Generation A->B Always C Select a Designated, Compatible Waste Container B->C Transfer waste D Label Container Clearly: - 'Hazardous Pharmaceutical Waste' - 'Darunavir O-beta-D-glucuronide' - Date of Accumulation Start - Hazard Symbols C->D Securely seal E Store in a Secure, Ventilated, Designated Area D->E Move to storage F Maintain Waste Accumulation Log E->F Document G Arrange for Pickup by a Licensed Hazardous Waste Contractor F->G Schedule pickup H Complete Hazardous Waste Manifest G->H Upon collection

Caption: Disposal Workflow for Darunavir O-beta-D-glucuronide.

Experimental Protocol: Decontamination of Labware

For non-disposable labware (e.g., glassware) that has come into contact with Darunavir O-beta-D-glucuronide, a validated decontamination procedure is essential.

  • Initial Rinse: Rinse the labware three times with a suitable organic solvent in which Darunavir and its glucuronide are soluble (e.g., ethanol or methanol). Collect the rinsate as hazardous waste.

  • Wash: Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the labware to air dry or place it in a drying oven.

Waste Characterization and Segregation

Proper segregation of waste is paramount to ensure safety and compliance.[11] Do not mix Darunavir O-beta-D-glucuronide waste with other waste streams unless they are compatible.

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, vials containing solid Darunavir O-beta-D-glucuronide.Labeled, sealed, and puncture-resistant container for solid hazardous pharmaceutical waste.
Liquid Waste Solutions containing Darunavir O-beta-D-glucuronide, solvent rinses from decontamination procedures.Labeled, sealed, and chemically compatible container for liquid hazardous pharmaceutical waste.
Sharps Waste Needles, syringes, or broken glass contaminated with Darunavir O-beta-D-glucuronide.Labeled, puncture-proof sharps container.

Decision-Making for Disposal Pathways

The following flowchart outlines the decision-making process for determining the correct disposal pathway for materials contaminated with Darunavir O-beta-D-glucuronide.

DisposalDecision start Material Contaminated with Darunavir O-beta-D-glucuronide is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid? is_sharp->is_liquid No sharps_bin Dispose in Sharps Container is_sharp->sharps_bin Yes is_solid Is it a solid? is_liquid->is_solid No liquid_waste Dispose in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Dispose in Solid Hazardous Waste Container is_solid->solid_waste Yes

Caption: Decision Tree for Waste Segregation.

The Causality Behind Prudent Disposal Practices

Understanding the "why" behind these procedures fosters a deeper commitment to safety.

  • Segregation: Prevents unintended chemical reactions between incompatible waste streams, which could lead to the generation of toxic gases, fires, or explosions.[11]

  • Labeling: Provides clear identification of the container's contents, ensuring that it is handled, stored, and ultimately disposed of correctly by all personnel, including waste management contractors.[11]

  • Licensed Contractors: Ensures that the waste is transported, treated, and disposed of in a manner that complies with all relevant regulations and minimizes environmental impact.[10]

  • Prohibition of Sewering: Prevents the introduction of active pharmaceutical ingredients into waterways, which can have detrimental effects on aquatic life and potentially re-enter the human water supply.[7]

By adhering to these guidelines, your laboratory can ensure the safe and compliant disposal of Darunavir O-beta-D-glucuronide, upholding its commitment to scientific excellence and environmental responsibility.

References

  • Vertex AI Search, based on a Safety D
  • Labor Security System. (n.d.).
  • Republic Services. (2025, October 23).
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • ECHEMI. (n.d.).
  • Cayman Chemical. (2025, July 7).
  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Marson, A., & Cernivivo, K. (2015). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 22(1), e27-e37.
  • Cipla USA. (2023, October 20).
  • BenchChem. (2025).
  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition, 37(4), 809-820.
  • Marson, A., & Cernivivo, K. (2015).
  • United States Biological. (n.d.).
  • Vermeir, M., et al. (2009). Absorption, metabolism, and excretion of darunavir, a new protease inhibitor, administered alone and with low-dose ritonavir in healthy subjects. Drug Metabolism and Disposition, 37(4), 809-820.
  • CSIR IIP. (n.d.).
  • Sussex Research Laboratories Inc. (n.d.). GU104001: Darunavir-O-β-D-Glucuronide | 1159613-27-0.
  • Vermeir, M., et al. (2009). Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Drug Metabolism and Disposition, 37(4), 809-820.
  • Fisher Scientific. (2021, March 22).
  • Occupational Safety and Health Administration. (2016, February 1).
  • Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.
  • Grellet, G., et al. (2022). Glucuronides: From biological waste to bio-nanomedical applications. Bioorganic & Medicinal Chemistry, 65, 116785.
  • MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste.
  • Johnson & Johnson. (2025, September 10).
  • Health and Safety Executive. (2026, January 13). Safe handling of cytotoxic drugs in the workplace.
  • Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
  • Aberg, J. A., et al. (2012). Metabolic Effects of Darunavir/Ritonavir Versus Atazanavir/Ritonavir in Treatment-Naive, HIV Type 1-Infected Subjects over 48 Weeks. AIDS Research and Human Retroviruses, 28(10), 1184-1195.
  • Arnall Golden Gregory LLP. (2019, July 1). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule.
  • Letzel, T., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples.
  • Zhang, Y., et al. (2023). Process to Remove the Size Variants Contained in the Antibody–Chelator Complex PCTA-NCAB001 for Radiolabeling with Copper-64. Pharmaceuticals, 16(10), 1341.
  • Chen, Z.-Q., et al. (2021). Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates. Analytical Chemistry, 93(4), 2297-2305.
  • KU Leuven. (2026, January 21). Research: what we do in our lab — Drug Delivery and Disposition.

Sources

Handling

Standard Operating Procedure &amp; Safety Guide: Handling Darunavir O-β-D-Glucuronide

Executive Summary Handling active pharmaceutical ingredient (API) metabolites requires the same, if not more stringent, safety rigor as the parent drug. Darunavir O-β-D-glucuronide (CAS: 1159613-27-0)[1] is the major Pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Handling active pharmaceutical ingredient (API) metabolites requires the same, if not more stringent, safety rigor as the parent drug. Darunavir O-β-D-glucuronide (CAS: 1159613-27-0)[1] is the major Phase II metabolite of the HIV-1 protease inhibitor Darunavir. While glucuronidation in vivo serves to increase hydrophilicity and facilitate renal excretion, this exact physicochemical shift introduces unique laboratory hazards. The heightened water solubility of the glucuronide conjugate means that accidental exposure to mucosal membranes or sweaty skin will result in rapid dissolution and accelerated absorption compared to the lipophilic parent compound.

This guide provides drug development professionals with a self-validating, causality-driven framework for the safe handling, solubilization, and disposal of Darunavir O-β-D-glucuronide.

Quantitative Safety Metrics & Hazard Profile

Darunavir and its direct derivatives are classified under stringent hazard codes due to their potent biological activity[2]. Because specific occupational exposure limits (OELs) for novel metabolites are rarely established immediately, Darunavir O-β-D-glucuronide must be handled under Occupational Exposure Band 3 (OEB 3) equivalent conditions.

ParameterSpecification / Hazard CodeCausality & Operational Implication
Target Compound Darunavir O-β-D-glucuronide (CAS: 1159613-27-0)[1]High water solubility; rapid transdermal absorption risk if exposed to sweat or moisture.
Occupational Exposure OEB 3 Equivalent (< 10 µg/m³)Micro-particle aerosolization risk; requires Class II BSC or ventilated fume hood.
Acute Toxicity H302 (Harmful if swallowed), H312 (Harmful in contact with skin)[3]Systemic toxicity risk; mandates strict double-gloving and prohibition of lab eating/drinking.
Irritation Hazards H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]Mucosal tissue vulnerability; requires tight-fitting chemical goggles and respiratory protection.

Personal Protective Equipment (PPE) Architecture

Do not rely on standard laboratory attire. The PPE matrix for Darunavir O-β-D-glucuronide is designed around the specific vulnerabilities of handling hydrophilic, irritating powders.

  • Dermal Protection (Double-Gloving): Wear a standard nitrile inner glove (0.11 mm) and an extended-cuff nitrile outer glove (>0.3 mm).

    • Causality: The H312 hazard designation indicates dermal risk[3]. Because the glucuronide metabolite is highly hydrophilic, any microscopic breach in a single glove combined with hand sweat creates an immediate transdermal absorption vector.

  • Respiratory Protection: N95/P100 particulate respirator (if handled outside of containment) or strict handling within a Class II Biological Safety Cabinet (BSC).

    • Causality: The lyophilized powder form poses a severe inhalation risk (H335). Aerosolized micro-particles generated during weighing can deposit deep in the respiratory tract, causing acute irritation and potential systemic absorption[2].

  • Ocular Protection: Tight-fitting chemical splash goggles.

    • Causality: Standard safety glasses leave the top and sides of the eyes exposed. To mitigate the H319 risk, goggles are required because the mucosal tissue of the eye provides a highly aqueous environment where the glucuronide will rapidly dissolve upon contact[3].

Operational Methodologies

Protocol A: High-Containment Weighing and Solubilization

This protocol is a self-validating system; do not proceed to the next step unless the validation check is successful.

  • Pre-Operation Validation: Turn on the analytical fume hood or Class II BSC.

    • Validation Check: Perform a "tissue flutter test" by holding a small strip of tissue at the sash opening to visually validate negative pressure and inward airflow before opening any chemical vials.

  • PPE Donning: Don a closed-front lab coat, chemical goggles, and double nitrile gloves. Ensure the outer glove covers the knit cuff of the lab coat entirely.

  • Static Mitigation: Darunavir O-β-D-glucuronide powder can hold a static charge, increasing the risk of sudden aerosolization. Wipe the exterior of the weighing spatula with a damp, lint-free wipe (allow it to dry completely) or use an anti-static zero-ionizer fan inside the hood before contacting the powder.

  • Weighing: Open the metabolite vial only inside the validated containment zone. Transfer the required mass using a micro-spatula into a pre-tared, sealable microcentrifuge tube.

  • In-Hood Solubilization: Add the primary assay solvent (e.g., DMSO or Methanol) directly to the tube while still inside the hood.

    • Validation Check: Seal the tube tightly and invert it twice to wet the powder before removing it from the hood for vortexing. Solubilizing the powder inside the hood eliminates the risk of transporting dry, aerosolizable powder across the laboratory.

Protocol B: Acute Spill Response and Decontamination
  • Immediate Isolation: If a powder spill occurs outside the hood, immediately hold your breath, step back, and alert colleagues to evacuate a 5-foot radius.

  • Containment (No Sweeping): Do NOT sweep the powder with a brush, as this will aggressively aerosolize the API. Instead, gently cover the spill with absorbent laboratory pads.

  • Chemical Deactivation & Capture: Wet the absorbent pads from the top down with 70% Ethanol or a 10% bleach solution. This solubilizes and captures the powder within the pad matrix without generating dust[4].

  • Decontamination & Disposal: Wipe the area inward from the edges to the center. Dispose of all pads and your outer layer of gloves into a designated hazardous pharmaceutical waste container[3]. Wash the area a second time with standard laboratory soap and water to remove any residual solvent or API.

Workflow Visualization

G Start Pre-Operation: Verify OEB 3 Containment PPE Don PPE: Double Gloves, Goggles, Respirator Start->PPE Hood Transfer to Class II BSC / Fume Hood PPE->Hood Weigh Weighing & Solubilization (Avoid Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Response: Damp Wipe & Isolate Spill->Clean Yes Decon Decontamination: 70% EtOH / Soap & Water Spill->Decon No Clean->Decon Dispose Waste Disposal: Biohazardous / API Waste Decon->Dispose

Fig 1: Step-by-step operational and spill response workflow for handling Darunavir O-β-D-glucuronide.

References

Sources

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